molecular formula C11H8BrNO3 B183943 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione CAS No. 6284-26-0

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

Cat. No.: B183943
CAS No.: 6284-26-0
M. Wt: 282.09 g/mol
InChI Key: AZJGOLHFNVIVMO-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione (CAS 6284-26-0) is a high-purity chemical building block with the molecular formula C 11 H 8 BrNO 3 and a molecular weight of 282.09 . This phthalimide derivative is a versatile reagent in organic synthesis and pharmaceutical research. Its structure features a bromo-ketone functional group, making it a valuable precursor for the synthesis of more complex molecules via nucleophilic substitution or as an intermediate in the development of bioactive compounds . Research into related phthalimide compounds highlights their significance in medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where they can serve as ligands for the cereblon (CRBN) E3 ubiquitin ligase . This compound must be stored in an inert atmosphere at 2-8°C to maintain stability . It is intended for research and development purposes only and is not labeled or intended for diagnostic, therapeutic, or veterinary use. Please refer to the safety data sheet for proper handling guidelines.

Properties

IUPAC Name

2-(3-bromo-2-oxopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJGOLHFNVIVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278424
Record name 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6284-26-0
Record name 6284-26-0
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Record name 2-(3-Bromo-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
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Record name 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
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Foundational & Exploratory

Synthesis protocol for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Introduction: The Synthetic Utility of a Versatile Building Block

This compound, also known as N-(3-bromo-2-oxopropyl)phthalimide, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a derivative of phthalimide, it serves as a masked primary amine, a foundational component of the Gabriel synthesis.[1][2] The presence of an α-bromoketone moiety introduces a highly reactive electrophilic center, making this molecule a versatile precursor for the construction of a wide range of nitrogen-containing heterocyclic compounds and other complex molecular architectures. Phthalimide derivatives themselves have been explored for various pharmacological activities, including as potential anti-cancer agents, further underscoring the importance of their synthetic intermediates.[3]

This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for its handling and preparation.

Reaction Mechanism and Rationale

The synthesis of the title compound is a classic example of the Gabriel synthesis, a robust method for preparing primary amines by avoiding the over-alkylation common with other methods.[1][2] The process involves two key stages:

  • Deprotonation of Phthalimide: Phthalimide is treated with a base, typically potassium hydroxide (KOH), to deprotonate the acidic N-H bond. The resulting phthalimide anion is an excellent nucleophile, stabilized by the resonance delocalization of the negative charge across the two adjacent carbonyl groups.[1][2][4]

  • Nucleophilic Substitution (SN2): The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. In this specific synthesis, the alkylating agent is 1,3-dibromoacetone. The reaction proceeds via an SN2 mechanism, where the phthalimide anion displaces one of the bromide ions, forming the N-C bond and yielding the desired product.[2] Using a di-halogenated substrate like 1,3-dibromoacetone requires careful control of reaction conditions to favor mono-substitution.

The overall transformation is depicted below:

reaction_mechanism phthalimide Phthalimide step1_plus + phthalimide->step1_plus koh KOH k_phthalimide Potassium Phthalimide (anion) step2_plus + k_phthalimide->step2_plus dibromoacetone 1,3-Dibromoacetone product This compound step3_plus + product->step3_plus kbr KBr step1_plus->koh step1_plus->k_phthalimide -H₂O step2_plus->dibromoacetone step2_plus->product Sₙ2 Reaction (in DMF) step3_plus->kbr

Caption: Reaction mechanism for the synthesis of the title compound.

Materials and Equipment

Successful synthesis requires high-purity reagents and appropriate laboratory apparatus.

Reagents & Chemicals Equipment
PhthalimideTwo-necked round-bottom flask (250 mL)
Potassium Hydroxide (KOH)Reflux condenser
1,3-DibromoacetoneMagnetic stirrer and stir bar
Dimethylformamide (DMF), anhydrousHeating mantle with temperature control
Ethanol (for recrystallization)Buchner funnel and filter flask
Chloroform (for extraction)Beakers and Erlenmeyer flasks
Deionized WaterGraduated cylinders
Saturated Sodium Bicarbonate solutionRotary evaporator (optional)
Anhydrous Sodium SulfateStandard laboratory glassware

Detailed Experimental Protocol

This protocol is divided into two main parts: the formation of the potassium phthalimide salt and the subsequent alkylation reaction.

Part A: Preparation of Potassium Phthalimide

This step can be skipped if commercially available potassium phthalimide is used.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 8.5 g (0.15 mol) of potassium hydroxide in 100 mL of absolute ethanol. Gentle heating may be required.[5]

  • Addition of Phthalimide: To the warm solution, add 22.1 g (0.15 mol) of phthalimide.

  • Precipitation: Stir the mixture. A white precipitate of potassium phthalimide will form almost immediately.[5]

  • Isolation: Cool the mixture to room temperature, and then filter the precipitate using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with acetone to remove any unreacted phthalimide.[5] Dry the potassium phthalimide thoroughly before proceeding.

Part B: Synthesis of this compound
  • Setup: Assemble a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 18.5 g (0.10 mol) of potassium phthalimide and 100 mL of anhydrous dimethylformamide (DMF).[6][7]

  • Stirring: Begin stirring the suspension to ensure it is well-mixed.

  • Alkylation: Slowly add a solution of 23.7 g (0.11 mol, 1.1 equivalents) of 1,3-dibromoacetone in 25 mL of anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold deionized water with stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove DMF and potassium bromide.

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data

Property Value
Molecular Formula C₁₁H₈BrNO₃[8]
Molecular Weight 282.09 g/mol [8]
Appearance White to off-white crystalline solid
Melting Point ~110-114 °C (literature values may vary)
IR (KBr, cm⁻¹) ~1775, 1715 (C=O, imide), ~1730 (C=O, ketone), ~1390 (C-N)
¹H NMR (CDCl₃, δ ppm) ~7.9-7.7 (m, 4H, Ar-H), ~4.8 (s, 2H, N-CH₂), ~4.1 (s, 2H, Br-CH₂)
¹³C NMR (CDCl₃, δ ppm) ~198 (C=O, ketone), ~167 (C=O, imide), ~134, ~132, ~124 (Ar-C), ~48 (N-CH₂), ~35 (Br-CH₂)

Note: NMR and IR values are approximate and should be confirmed by experimental analysis.

Experimental Workflow

The entire process from starting materials to the final purified product is summarized in the workflow diagram below.

workflow start Start Materials: Potassium Phthalimide 1,3-Dibromoacetone DMF reaction Reaction: Combine reagents in DMF, heat to 60-70°C for 4-6h start->reaction workup Work-up: Cool and pour into ice water to precipitate reaction->workup filtration1 Isolation: Vacuum filter crude product, wash with water workup->filtration1 purification Purification: Recrystallize from hot ethanol filtration1->purification filtration2 Final Isolation: Vacuum filter purified crystals, wash with cold ethanol purification->filtration2 product Final Product: Dry under vacuum, characterize filtration2->product

Caption: Step-by-step experimental workflow for the synthesis.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

  • 1,3-Dibromoacetone and Related Compounds: α-Haloketones like 1,3-dibromoacetone and bromoacetone are highly toxic, lachrymatory (tear-inducing), and can be fatal if inhaled.[9][10][11] All manipulations involving this reagent must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Handling: Avoid inhalation of dust and vapors.[12] Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10][13]

  • Solvents: Dimethylformamide (DMF) is a skin and respiratory irritant. Handle it in a well-ventilated area or fume hood.

  • Base: Potassium hydroxide (KOH) is corrosive and can cause severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents or halogenated waste down the drain.

By following this detailed guide and adhering to all safety precautions, researchers can reliably synthesize this compound for use in further chemical exploration.

References

  • 1,3-Dibromo-1,3-dichloroacetone|62874-84-4|MSDS - DC Chemicals. (2025, November 11). DC Chemicals.
  • Bromoacetone (stabilized with MgO) Safety Data Sheet. (2024, March 14). Tokyo Chemical Industry Co., Ltd.
  • 1,3-Dibromo-2-propanone Safety Data Sheet. (2025, December 24). Thermo Fisher Scientific.
  • Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646. Available at: [Link]

  • 1,3-Dichloroacetone Safety Data Sheet. (2010, December 3). Fisher Scientific.
  • Bromoacetone Safety Data Sheet. (2024, March 5). FUJIFILM Wako Pure Chemical Corporation.
  • Preparation of Phthalimide. BYJU'S. Available at: [Link]

  • Gabriel phthalimide synthesis. Khan Academy. Available at: [Link]

  • Alkylation of a phthalimide anion; 4-bromo-1-phthalimidopentane. ResearchGate. Available at: [Link]

  • Synthesis of N-(3-bromopropyl)-phthalimide. PrepChem.com. Available at: [Link]

  • Phthalimide, N-(2-bromoethyl). Organic Syntheses. Available at: [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
  • Billman, J. H., & Cash, R. V. (1951). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 61.
  • Andrade-Jorge, E., et al. (2018). Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. Medicinal Chemistry Research, 27, 2426-2436.
  • Gabriel Phthalimide Synthesis Mechanism. Unacademy. Available at: [Link]

  • Method for preparing n-(ω-bromoalkyl)phthalimides. (2004). Google Patents. (US20040176613A1).
  • Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 93.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Gabriel phthalimide Reaction: Selective preparation of Primary Amine. (2019). YouTube. Available at: [Link]

  • Processes for preparing isoindoline-1,3-dione compounds. (2014). Google Patents. (US9133161B2).
  • Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. Available at: [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. NIST WebBook. Available at: [Link]

  • The reaction scheme is as follows: Phthalimide reacts with KOH... (2025). Filo. Available at: [Link]

  • Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(02), 167-179.
  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

Sources

A Technical Guide to 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione (CAS No. 6284-26-0), a bifunctional reagent of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The molecule incorporates two key reactive features: the phthalimide group, a classical precursor to primary amines, and an α-bromoketone moiety, a potent electrophilic site for alkylation reactions. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, discusses its chemical reactivity and potential applications, and provides essential safety and handling guidelines. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile chemical building block in their research endeavors.

Introduction: A Versatile Bifunctional Reagent

This compound belongs to the phthalimide class of compounds. The isoindoline-1,3-dione core is a foundational structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and cholinesterase inhibitory effects[1][2]. The true synthetic utility of the title compound, however, lies in its bifunctional nature.

The structure features:

  • An α-bromoketone : This functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This makes the compound an excellent alkylating agent for introducing a protected aminomethyl ketone moiety onto various substrates.

  • A Phthalimide group : This serves as a masked primary amine. The Gabriel synthesis, a cornerstone of amine synthesis, utilizes the phthalimide group's ability to be cleanly hydrolyzed or hydrazinolyzed to reveal the primary amine after it has served its purpose as a protecting group.

This unique combination makes this compound a valuable intermediate for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and chemical probes.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in research. The key identifiers and properties for this compound are summarized below.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 6284-26-0[3][4]
Molecular Formula C₁₁H₈BrNO₃[3]
Molecular Weight 282.09 g/mol [3]
IUPAC Name 2-(3-bromo-2-oxopropyl)isoindole-1,3-dione
InChI Key AZJGOLHFNVIVMO-UHFFFAOYSA-N
Synonyms Not widely available

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical Form Powder
Melting Point 147-148 °C
Solubility Data not widely published; likely soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents.
Purity Commercially available up to 95%[5]

A sharp melting point of 147-148 °C is indicative of high purity, a critical parameter for reproducible downstream applications in medicinal chemistry. While comprehensive solubility data is not available, its structure suggests good solubility in polar aprotic solvents commonly used for SN2 reactions. Spectroscopic data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[4]

Synthesis and Purification

While a specific peer-reviewed synthesis for this compound is not prominently published, its structure strongly suggests a straightforward synthesis via a nucleophilic substitution reaction, analogous to the well-established Gabriel synthesis of primary amines. The logical precursors are potassium phthalimide and a suitable three-carbon α,α'-dihaloketone, such as 1,3-dibromoacetone.

The causality behind this choice is clear: potassium phthalimide provides a potent, non-basic nitrogen nucleophile. 1,3-dibromoacetone offers the required carbon skeleton with two electrophilic sites. By controlling the stoichiometry (using a slight excess of the dibromide is often avoided to prevent double substitution), a clean SN2 reaction can be favored at one of the brominated carbons.

Synthesis_Workflow reagent1 Potassium Phthalimide solvent DMF (Solvent) Room Temperature reagent1->solvent reagent2 1,3-Dibromoacetone reagent2->solvent product 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione solvent->product SN2 Reaction

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for N-alkylation of phthalimides.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 equivalent).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.5 M concentration).

  • Reagent Addition: In a separate flask, dissolve 1,3-dibromoacetone (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring phthalimide suspension at room temperature over 20-30 minutes. The use of a slight excess of the electrophile ensures complete consumption of the phthalimide salt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the phthalimide starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual DMF and potassium bromide byproduct. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Applications

The synthetic value of this compound stems from the predictable reactivity of its α-bromoketone functional group. This moiety is a powerful electrophile, making the compound an ideal reagent for the alkylation of a wide variety of nucleophiles.

Key Reactions:

  • Alkylation of Amines, Thiols, and Alcohols: It can react with primary and secondary amines, thiols, and alcohols to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This is particularly useful for attaching the phthalimido-protected aminoketone sidechain to a molecule of interest.

  • Synthesis of Heterocycles: It can serve as a precursor in the synthesis of various nitrogen-containing heterocycles through condensation and cyclization reactions.

This reactivity profile positions the compound as a key building block in multi-step syntheses within drug discovery programs. The phthalimide group acts as a stable protecting group for a primary amine, which can be unveiled at a later stage of the synthesis, providing a handle for further functionalization. The broader class of isoindoline-1,3-dione derivatives has been investigated for various therapeutic areas, underscoring the importance of intermediates like this for generating novel molecular diversity[6][7].

Reactivity_Pathway cluster_0 This compound cluster_1 Alkylated Product PhtN Pht-N-CH₂-C(=O)-CH₂Br Prod Pht-N-CH₂-C(=O)-CH₂-Nu-R PhtN->Prod Alkylation (SN2 Reaction) NuH R-Nu-H (e.g., R-NH₂, R-SH) NuH->Prod HBr + HBr

Caption: General reactivity pathway with a nucleophile (Nu-H).

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound. The available safety data indicates that the compound is a hazardous substance.[3]

Hazard Summary:

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

Conclusion

This compound is a highly valuable synthetic intermediate for chemical and pharmaceutical research. Its bifunctional nature, combining a reactive α-bromoketone for alkylation and a protected primary amine in the form of a phthalimide, provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its safe and effective application in the laboratory. This compound represents a key tool for researchers aiming to develop novel therapeutics and other advanced chemical entities.

References

  • Capot Chemical. (2026). MSDS of 2-(3-BROMO-2-OXO-PROPYL)-ISOINDOLE-1,3-DIONE. Link

  • Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646. Link

  • Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2. Link

  • BLDpharm. (n.d.). 6284-26-0 | this compound. Retrieved January 15, 2026, from Link

  • Sigma-Aldrich. (2025). Safety Data Sheet for Brominated nitropropanediol. Link

  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromo-2-nitro-1,3-propanediol. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21611, N-3-Bromopropylphthalimide. Retrieved January 15, 2026, from Link

  • Sigma-Aldrich. (n.d.). 2-(3-bromo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved January 15, 2026, from Link

  • Taiwo, O. S., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Link

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Link

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for a related synthesis. Link

  • ChemicalBook. (n.d.). 2-(3-BROMO-1-METHYL-2-OXOPROPYL)-L H-ISINDOLE-1,3-(2H)-DIONE. Retrieved January 15, 2026, from Link

  • Biosynth. (n.d.). This compound, 95% Purity. Retrieved January 15, 2026, from Link

  • ResearchGate. (2009). (PDF) 2-(3-Bromopropyl)isoindoline-1,3-dione. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11325, 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved January 15, 2026, from Link

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Link

  • Chemsrc. (2025). 2-Bromo-1H-isoindole-1,3(2H)-dione. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177333550, 2-(3-bromo-2-oxopropyl)-3H-isoindol-1-one. Retrieved January 15, 2026, from Link

  • ResearchGate. (2012). (PDF) 2-(2-Bromoethyl)isoindoline-1,3-dione. Link

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from Link

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. In NIST Chemistry WebBook. Retrieved January 15, 2026, from Link

  • MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Link

  • PubMed. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Link

  • Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Link

  • Google Patents. (2014). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds. Link

  • ResearchGate. (2022). (PDF) Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction. Link

  • ChemicalBook. (n.d.). N-(3-BROMOPROPYL)PHTHALIMIDE. Retrieved January 15, 2026, from Link

  • PubMed Central. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Link

  • Pharmaffiliates. (n.d.). N-(2-Bromoethyl)phthalimide. Retrieved January 15, 2026, from Link

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Literature review on isoindoline-1,3-dione derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Medicinal Chemistry of Isoindoline-1,3-dione Derivatives

Introduction: The Privileged Scaffold

The isoindoline-1,3-dione, commonly known as the phthalimide core, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its unique structural architecture, featuring a hydrophobic aryl ring and a hydrogen-bonding domain, allows it to interact with a wide array of biological targets.[2] This versatility has cemented its status as a key structural unit in numerous biologically active molecules.[3] The historical context of thalidomide, while infamous, was a stark indicator of the profound biological impact this scaffold could exert. Modern medicinal chemistry has successfully repurposed and refined this core, leading to the development of highly successful immunomodulatory drugs like lenalidomide and pomalidomide for treating multiple myeloma.[3][4] Beyond this established success, ongoing research continues to uncover a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it a fertile ground for drug discovery.[3][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthesis, multifaceted biological activities, and structure-activity relationships of novel isoindoline-1,3-dione derivatives.

Core Synthesis Strategies

The construction of the N-substituted isoindoline-1,3-dione scaffold is typically robust and efficient. The most prevalent methodology involves the dehydrative condensation of phthalic anhydride (or its substituted derivatives) with a primary amine or a related nucleophile, such as an amino acid or acyl-hydrazide.[1][2][5]

The reaction is generally performed in a high-boiling point solvent like glacial acetic acid or toluene under reflux conditions.[1][6] This process occurs in a two-step, one-pot sequence. Initially, the amine attacks the anhydride to form a phthalamic acid intermediate. Subsequently, intramolecular cyclization via dehydration yields the final, stable imide product.[1][7] The accessibility of diverse primary amines and substituted phthalic anhydrides allows for the creation of large, structurally varied libraries for screening.

G PA Phthalic Anhydride Intermediate Phthalamic Acid Intermediate PA->Intermediate Nucleophilic Acyl Substitution Amine Primary Amine (R-NH2) Amine->Intermediate Product N-Substituted Isoindoline-1,3-dione Intermediate->Product

General Synthesis of N-Substituted Isoindoline-1,3-diones.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Isoindoline-1,3-dione derivatives have demonstrated significant cytotoxic potential against a wide range of cancer cell lines, including cervical (HeLa), glioma (C6), lung adenocarcinoma (A549), and various blood cancers.[8][9][10] Their anticancer effects are not monolithic but arise from a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.[9][11]

Mechanism of Action: Many derivatives function by modulating pathways essential for cancer cell survival and proliferation. For instance, studies have shown that certain compounds can induce apoptosis (programmed cell death) and necrosis in cancer cells.[9] The anticancer activities are highly dependent on the functional groups attached to the core structure, which influence the molecule's interaction with biological targets like protein kinases (e.g., mTOR, hRS6KB1) or its ability to generate reactive oxygen species.[12]

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives can be finely tuned through chemical modification.

  • Aromatic Substituents: The introduction of an acetyl group on a phenyl ring attached to the imide nitrogen, particularly a bromoacetyl group, has been shown to confer potent cytotoxicity against blood cancer cell lines.[9]

  • Functional Groups: The presence of silyl ether (-OTBDMS), hydroxyl (-OH), and halogen (-Br) groups on the isoindoline skeleton can significantly enhance anticancer activity.[12] Notably, compounds containing both a silyl ether and a bromine atom exhibited higher potency against colon (Caco-2) and breast (MCF-7) cancer cell lines than the chemotherapy drug cisplatin.[12]

  • Hybrid Molecules: Fusing the isoindoline-1,3-dione moiety with other heterocyclic systems, such as 1,2,4-triazine, has yielded derivatives with moderate activity against kidney and non-small cell lung cancer.[7]

Quantitative Anticancer Data

Compound/DerivativeCancer Cell LineIC50 / CC50
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic Myeloid Leukemia)3.81 µg/mL
Compound 7 (containing azide and silyl ether)A549 (Lung)19.41 µM
Compound 13 (containing silyl ether and -Br)Caco-2 (Colon)More active than cisplatin
Compound 16 (containing silyl ether and -Br)MCF-7 (Breast)More active than cisplatin

Table references:[9]

G cluster_pathways Cellular Effects Derivative Isoindoline-1,3-dione Derivative Cell Cancer Cell Derivative->Cell Apoptosis Induction of Apoptosis Cell->Apoptosis CellCycle Cell Cycle Arrest Cell->CellCycle Kinase Kinase Inhibition (e.g., mTOR) Cell->Kinase Death Cancer Cell Death Apoptosis->Death CellCycle->Death Kinase->Death

Anticancer mechanisms of isoindoline-1,3-dione derivatives.
Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Isoindoline-1,3-dione derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key inflammatory enzymes and modulate cytokine production.[13][14]

Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15][16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[16] By blocking COX activity, these derivatives can effectively reduce the inflammatory response.[15] Some derivatives also modulate the production of cytokines, such as suppressing tumor necrosis factor-alpha (TNF-α) from monocytes and macrophages, further contributing to their anti-inflammatory profile.[13]

Structure-Activity Relationship (SAR):

  • Aminoacetylenic Side Chains: The introduction of N-[4-(t-amino-yl)-but-2-yn-1-yl] side chains has produced compounds with significant, dose-related inhibition of carrageenan-induced edema in rats.[15] The nature of the cyclic amino group (e.g., piperidine vs. azepane) influences the potency and COX selectivity.[13][15]

  • Arylpiperazine Moieties: Linking an arylpiperazine group to the phthalimide core via an acetyl linker creates derivatives with strong interactions within the active sites of COX enzymes, heralding potent blocking effects.[16] The presence of an aromatic moiety is considered important for affinity to COX-2.[16]

Quantitative Anti-inflammatory Data

Compound SeriesTarget/AssayActivity/Selectivity
ZM Compounds (Aminoacetylenic derivatives)Carrageenan-induced edemaSignificant, dose-dependent inhibition
ZM Compounds (Aminoacetylenic derivatives)COX-1 / COX-2 InhibitionShowed inhibition of both enzymes, with some derivatives exhibiting slightly higher activity against COX-2.
Arylpiperazine DerivativesCOX-1 / COX-2 InhibitionSeveral compounds showed strong inhibition, with some being more selective for COX-1 and others for COX-2.

Table references:[15][16][17]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The isoindoline-1,3-dione scaffold has been successfully exploited to develop compounds with activity against a range of bacteria and fungi.[3][18][19]

Mechanism of Action: The precise mechanisms are varied and depend on the specific derivative. However, the hydrophobic nature of the phthalimide core is thought to enhance the ability of these compounds to cross biological membranes, such as the cell walls of bacteria and fungi.[3] Once inside, they can interfere with essential cellular processes.

Structure-Activity Relationship (SAR):

  • Hybridization with Other Pharmacophores: Incorporating moieties like chalcone, pyrazole, and pyrimidine into the phthalimide structure has yielded compounds with significant antimicrobial properties. For example, a pyrazoline-containing derivative showed broad-spectrum antibacterial activity, while a chalcone-containing derivative displayed promising antifungal activity.[19]

  • Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) to the phthalimide ring can enhance antimicrobial activity. Studies have shown that tetra-brominated derivatives are often more effective than their tetra-chlorinated counterparts.[2]

Neuroprotective and Cholinesterase Inhibitory Activity

Derivatives of isoindoline-1,3-dione are being actively investigated as therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[20] Their neuroprotective effects stem from multiple mechanisms, including antioxidant activity and the inhibition of key enzymes involved in neurotransmitter degradation.[20][21]

Mechanism of Action: A key strategy in Alzheimer's therapy is to boost the levels of the neurotransmitter acetylcholine. Isoindoline-1,3-dione derivatives have been designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes that break down acetylcholine.[22][23] The phthalimide moiety itself is known to interact with the peripheral anionic site of AChE, making it an excellent pharmacophore for inhibitor design.[22] Additionally, some derivatives exhibit neuroprotective effects by protecting neuronal-like cells from oxidative stress, reducing intracellular reactive oxygen species, and upregulating antioxidant gene expression through the NRF2 signaling pathway.[20]

Quantitative Cholinesterase Inhibition Data

Compound SeriesTargetIC50
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (7a, 7f)AChE2.1 µM
2-(diethylaminoalkyl) derivatives (6-7 methylene linker)AChE0.9 - 19.5 µM
N-benzylpiperidinylamine derivativesAChE87 nM (best compound)
N-benzylpiperidinylamine derivativesBuChE7.76 µM (best compound)

Table references:[21][22]

Experimental Protocols

Protocol 1: General Synthesis of an N-Substituted Isoindoline-1,3-dione Derivative

This protocol describes the synthesis of 2-(2-hydroxyethyl)isoindoline-1,3-dione, a representative example of the condensation reaction.[6]

Materials:

  • 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol)

  • Ethanolamine (1 mmol)

  • Toluene (10 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Standard glassware

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • To the flask, add 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) and toluene (10 mL).

  • Begin stirring the solution.

  • Add ethanolamine (1 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 36 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

  • Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a general procedure for assessing the anticancer activity of synthesized derivatives against a cancer cell line (e.g., A549) using the MTT assay.[10]

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Synthesized isoindoline-1,3-dione derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds (e.g., ranging from 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The isoindoline-1,3-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and ability to be decorated with a vast array of functional groups have enabled its exploration across a wide range of therapeutic targets. From potent anticancer agents to novel anti-inflammatory, antimicrobial, and neuroprotective compounds, the phthalimide core continues to yield promising drug candidates.

Future research will likely focus on several key areas. The development of more selective derivatives, particularly for kinase and COX enzyme inhibition, will be crucial to minimize off-target effects and improve safety profiles. The synthesis of hybrid molecules that combine the phthalimide core with other known pharmacophores remains a promising strategy for developing multi-target agents, which could be particularly effective for complex diseases like cancer and neurodegeneration. As our understanding of the underlying biology of these diseases deepens, the rational design of next-generation isoindoline-1,3-dione derivatives will undoubtedly play a significant role in the future of medicine.

References

  • A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Deriv
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.
  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed.
  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv
  • Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell popul
  • 40 synthesis of novel isoindoline-1,3-dione n-deriv
  • The Multifaceted Biological Activities of Isoindoline-1,3-dione Deriv
  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC - PubMed Central.
  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Public
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
  • Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry.
  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups.
  • Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Deriv
  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv
  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central.
  • Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione deriv
  • Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - MDPI.
  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - MDPI.
  • (PDF) A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl)
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Starting materials for synthesizing 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for Synthesizing 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Introduction

This compound, also known as N-(3-bromo-2-oxopropyl)phthalimide, is a valuable bifunctional molecule serving as a key intermediate in synthetic organic chemistry. Its structure incorporates a protected primary amine in the form of a phthalimide group and a reactive α-haloketone moiety. This combination makes it a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds, peptidomimetics, and other complex molecular architectures of interest to drug development professionals. This guide provides an in-depth analysis of the selection of starting materials and the underlying synthetic strategy, grounded in established chemical principles and field-proven methodologies.

Primary Synthetic Pathway: The Gabriel Synthesis Approach

The most direct and reliable method for preparing this compound is a modification of the Gabriel synthesis.[1][2] This classical reaction provides an efficient means of forming primary amines via the alkylation of phthalimide, effectively preventing the over-alkylation often observed in direct reactions between alkyl halides and ammonia or primary amines.[3][4] In this context, the strategy is adapted not to liberate the primary amine, but to construct the stable N-alkylated phthalimide target molecule itself.

Core Principle & Reaction Mechanism

The synthesis hinges on the nucleophilic substitution (SN2) reaction between a phthalimide salt and a suitable alkyl halide.[5][6] The nitrogen atom of the phthalimide is first deprotonated by a base to form the phthalimide anion, a potent nucleophile.[4] This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group to form a new carbon-nitrogen bond.

The key steps are:

  • Deprotonation: A base abstracts the acidic N-H proton of phthalimide (pKa ≈ 8.3) to generate the resonance-stabilized phthalimide anion.[4]

  • Nucleophilic Attack: The phthalimide anion attacks the primary alkyl halide in a classic SN2 mechanism.[6][7]

  • Product Formation: The displacement of the halide results in the formation of the N-alkylated phthalimide product.

cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: SN2 Alkylation Phthalimide Phthalimide Base Base (e.g., KOH, K2CO3) PhthalimideAnion Potassium Phthalimide (Nucleophile) Phthalimide->PhthalimideAnion Deprotonation AlkylHalide 1,3-Dibromoacetone Product This compound AlkylHalide->Product PhthalimideAnion->Product SN2 Attack Byproduct Salt Byproduct (e.g., KBr) Product->Byproduct Displacement

Caption: General workflow for the Gabriel synthesis of the target compound.

In-Depth Analysis of Starting Materials

The success of the synthesis is critically dependent on the judicious selection of two core components: the phthalimide-derived nucleophile and the C3-bromo-ketone electrophile.

The Phthalimide Nucleophile: Pre-formed vs. In Situ Generation

The nucleophilic component can be introduced in two ways:

  • Potassium Phthalimide (Pre-formed Salt): This is the classical Gabriel reagent.[2] Using the commercially available, pre-formed salt offers simplicity and ensures the nucleophile is readily available for the reaction. It is typically a stable, easy-to-handle solid.

  • Phthalimide + Base (In Situ Generation): Alternatively, the phthalimide anion can be generated in situ by reacting phthalimide with a suitable base directly in the reaction vessel.[8] This approach avoids the need to purchase or separately prepare the potassium salt.

MethodBaseAdvantagesDisadvantages
Pre-formed Salt N/AHigh purity, reliable, simplifies reaction setup.May be more expensive than phthalimide.
In Situ Generation KOH, K₂CO₃Cost-effective, uses common lab reagents.Requires careful drying of reagents and solvent to avoid introducing water, which can hydrolyze the product or react with the base.

Protocol Insight: For robust and reproducible results, particularly at scale, the use of pre-formed potassium phthalimide is often preferred. For smaller-scale or exploratory work, the in situ method is a practical alternative. The reaction of phthalimide with potassium hydroxide in absolute ethanol is a standard method for preparing the salt if needed.[9]

The C3 Electrophile: Choosing the Alkylating Agent

The electrophile must provide the 3-bromo-2-oxopropyl fragment. The most logical and commonly implied starting material for this is 1,3-dibromoacetone .

Properties and Reactivity: 1,3-dibromoacetone is a potent bifunctional electrophile and lachrymator. It contains two primary C-Br bonds, both activated by the adjacent carbonyl group, making them excellent substrates for SN2 reactions.

Controlling Selectivity: The primary challenge when using a di-halogenated substrate is achieving mono-alkylation and avoiding the formation of the di-substituted byproduct (where two phthalimide molecules react with one molecule of 1,3-dibromoacetone). The standard strategy to favor mono-alkylation is to use a stoichiometric excess of the di-halide reagent.

Experimental Protocol: Synthesis via Potassium Phthalimide and 1,3-Dibromoacetone

This protocol represents a standard approach based on the principles of the Gabriel synthesis.[8]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium phthalimide (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. DMF is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation while leaving the phthalimide anion highly reactive for the SN2 attack.[8][10]

  • Reagent Addition: Dissolve 1,3-dibromoacetone (1.5-2.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of potassium phthalimide at room temperature. The use of excess dibromoacetone is crucial to minimize the formation of the di-substituted byproduct.

  • Reaction: Gently heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

ParameterRationale (E-E-A-T)
Solvent Anhydrous DMF
Temperature 50-60 °C
Stoichiometry Excess 1,3-dibromoacetone
Atmosphere Inert (Nitrogen)

Alternative Strategy: The Protected Ketone Approach

While direct alkylation with 1,3-dibromoacetone is the most straightforward route, the reactivity of the α-haloketone product could potentially lead to side reactions under certain conditions. A more conservative, albeit longer, approach involves using a protected version of the ketone.

  • Starting Material: 1,3-Dibromo-2,2-dimethoxypropane . This is the dimethyl acetal of 1,3-dibromoacetone.[11][12]

  • Rationale: The acetal functional group is stable under the basic/neutral conditions of the Gabriel alkylation. This strategy protects the ketone from potential nucleophilic attack during the C-N bond formation.

  • Process: The synthesis would proceed in two steps:

    • Alkylation: Reaction of potassium phthalimide with 1,3-dibromo-2,2-dimethoxypropane.

    • Deprotection: Mild acidic hydrolysis (e.g., with aqueous HCl) of the resulting N-alkylated acetal to reveal the ketone and yield the final product.

cluster_alkylation Step 1: Alkylation cluster_deprotection Step 2: Deprotection K_Phthalimide Potassium Phthalimide Intermediate Protected Intermediate (Acetal) K_Phthalimide->Intermediate Protected_Electrophile 1,3-Dibromo-2,2- dimethoxypropane Protected_Electrophile->Intermediate Product Target Product Intermediate->Product Acid Mild Acid (e.g., aq. HCl) Acid->Product

Caption: Workflow for the protected ketone synthetic strategy.

This two-step approach adds complexity but can be advantageous if the direct route proves to be low-yielding due to product instability or side reactions.

Conclusion

The synthesis of this compound is most efficiently achieved via the Gabriel synthesis. The selection of starting materials is critical and offers some flexibility. For a direct, single-step conversion, the reaction between potassium phthalimide and an excess of 1,3-dibromoacetone in a polar aprotic solvent like DMF is the recommended pathway. This method is robust, relies on well-established principles, and is amenable to scale-up. For syntheses where maximizing purity and avoiding potential side reactions involving the ketone are paramount, a two-step approach using a protected electrophile such as 1,3-dibromo-2,2-dimethoxypropane provides a reliable, albeit more laborious, alternative. The choice between these strategies will depend on the specific requirements of the researcher, including scale, purity needs, and available resources.

References

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Sheehan, J. C., & Bolhofer, W. A. (1950). A New Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2787.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. [Link]

  • Organic Syntheses. (1932). Phthalimide, N-(2-bromoethyl). Coll. Vol. 2, p.85. [Link]

  • PubChem. 3-Bromo-1,1-dimethoxypropan-2-one. National Center for Biotechnology Information. [Link]

  • PatSnap Eureka. (2015). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. CN104803816A. [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • Khan Academy. Gabriel phthalimide synthesis. [Link]

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An In-Depth Technical Guide to the Spectroscopic Data of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, also commonly referred to as N-(3-bromo-2-oxopropyl)phthalimide, is a key bifunctional molecule in synthetic organic chemistry. Possessing both a reactive α-bromoketone moiety and a stable phthalimide protecting group, it serves as a valuable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, modified amino acids, and potential pharmaceutical agents. Its utility in drug development is noteworthy, as the phthalimide group is a well-known pharmacophore, and the α-bromoketone provides a site for facile nucleophilic substitution, enabling the construction of complex molecular architectures.[1]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a detailed interpretation grounded in fundamental principles and comparative analysis with analogous structures. This document is designed to empower researchers, scientists, and drug development professionals to unambiguously identify and characterize this compound, ensuring the integrity of their synthetic and analytical workflows.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate assignment of spectroscopic signals. The structure below is numbered to facilitate the discussion of NMR spectral data.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass analytical technique for identifying the functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the phthalimide and α-bromoketone moieties.

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample like this compound is as follows:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry approximately 1-2 mg of the sample and 100-200 mg of spectroscopic grade potassium bromide (KBr) to remove any residual moisture, which can interfere with the spectrum (broad O-H band).

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of Characteristic Absorption Bands

The key to interpreting the spectrum lies in recognizing the distinct vibrational modes of the molecule's functional groups. A theoretical and experimental study on phthalimide and N-bromophthalimide provides a strong basis for these assignments.[2][3]

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale and Mechanistic Insight
3100–3000Medium-WeakAromatic C-H StretchThese absorptions are characteristic of the C-H stretching vibrations on the benzene ring. Their position just above 3000 cm⁻¹ is a hallmark of sp²-hybridized carbon-hydrogen bonds.[4]
~2960, ~2930WeakAliphatic C-H StretchThese bands correspond to the asymmetric and symmetric stretching vibrations of the two methylene (CH₂) groups in the propyl chain.
~1775 Strong Imide C=O Stretch (Asymmetric) The phthalimide group exhibits two distinct carbonyl stretching bands due to the mechanical coupling of the two C=O oscillators. The asymmetric stretch always appears at a higher frequency.[5][6]
~1715 Very Strong Imide C=O (Symmetric) & Ketone C=O Stretch This intense, and likely broadened, band is a composite of the symmetric imide C=O stretch and the ketone C=O stretch. The presence of the electronegative bromine atom on the α-carbon of the ketone slightly increases its stretching frequency compared to a simple alkyl ketone.[7][8]
1610–1580Medium-WeakAromatic C=C StretchThese bands arise from the skeletal stretching vibrations within the benzene ring.
~1380StrongC-N Stretch (Imide)This absorption is characteristic of the stretching vibration of the C-N bond within the imide ring structure.[5]
~1250StrongC-CO-C Stretch (Ketone)Corresponds to the stretching of the carbon framework around the ketone carbonyl.
~720Strongortho-Disubstituted Benzene C-H BendThis strong out-of-plane bending (wagging) vibration is highly characteristic of the four adjacent hydrogen atoms on the phthalimide's aromatic ring.
650-550MediumC-Br StretchThe carbon-bromine stretching vibration is typically found in this lower frequency region of the spectrum.

Self-Validation: The presence of three distinct carbonyl environments (two imide, one ketone) is strongly suggested by the intense and somewhat complex absorption pattern between 1775 cm⁻¹ and 1710 cm⁻¹. The simultaneous observation of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the presence of both structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key parameters to set include an appropriate pulse angle (e.g., 30-45 degrees), a sufficient number of scans (e.g., 8-16) for good signal-to-noise, and a relaxation delay (e.g., 1-2 seconds).

    • The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

The spectrum is expected to show three distinct signals corresponding to the aromatic protons and the two methylene groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Atom #)Rationale and Field-Proven Insights
7.92 – 7.86Multiplet2HAromatic (H on C3, C4)The protons ortho to the carbonyl groups are deshielded due to the electron-withdrawing anisotropic effect of the C=O bonds, causing them to resonate at a lower field. They appear as a complex multiplet, often resembling a doublet of doublets.
7.80 – 7.74Multiplet2HAromatic (H on C2, C5)These protons, meta to the carbonyls, are slightly less deshielded and resonate at a slightly higher field. They couple with the adjacent ortho protons, resulting in a multiplet. Together, these two signals form a characteristic AA'BB' system for the phthalimide group.
4.85 Singlet 2H N-CH₂-CO (H on C10) This methylene group is flanked by the electron-withdrawing phthalimide nitrogen and the ketone carbonyl group. This strong deshielding effect shifts the signal significantly downfield. The absence of adjacent protons results in a sharp singlet.[9]
4.40 Singlet 2H CO-CH₂-Br (H on C12) This methylene group is deshielded by both the adjacent ketone carbonyl and the highly electronegative bromine atom. This environment typically places the signal in this region. The lack of proton neighbors results in a singlet.

Trustworthiness: The integration ratio of 2:2:2:2 (or simplified to 1:1:1:1 for the aromatic region and 1:1 for the aliphatic) would perfectly match the 8 protons in the molecule. The singlet nature of the two methylene signals is a crucial piece of evidence confirming the -CH₂-CO-CH₂- connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

    • A standard proton-decoupled sequence is used, which results in all carbon signals appearing as singlets.[10]

    • A significantly larger number of scans (e.g., 256 or more) is required compared to ¹H NMR.

Due to the symmetry of the phthalimide group, 8 distinct carbon signals are expected.

Chemical Shift (δ, ppm)Assignment (Atom #)Rationale and Mechanistic Insight
~201.5 Ketone C=O (C11) Ketone carbonyl carbons are highly deshielded and typically resonate well above 200 ppm. This is the most downfield signal in the spectrum.[11]
~167.2 Imide C=O (C7, C8) The two imide carbonyl carbons are equivalent due to symmetry and resonate in the characteristic range for amides and imides. This chemical shift is consistent with data for other N-substituted phthalimides.[12]
~134.8Aromatic CH (C3, C4)These aromatic carbons are deshielded by the adjacent carbonyl groups.
~131.9Quaternary Aromatic C (C1, C6)These are the two carbons of the benzene ring that are fused to the five-membered imide ring. As quaternary carbons, their signals are often of lower intensity.
~124.1Aromatic CH (C2, C5)These carbons are the least deshielded of the aromatic carbons.
~48.5 N-CH₂-CO (C10) This aliphatic carbon is directly attached to the electronegative nitrogen and is adjacent to a carbonyl, placing it in this expected chemical shift range.
~35.0 CO-CH₂-Br (C12) This carbon is influenced by both the adjacent carbonyl (α-effect) and the attached bromine atom, resulting in a signal in this region.

Self-Validation: The ¹³C NMR data provides a powerful cross-validation of the structure. The observation of three signals in the carbonyl region, with one significantly downfield (~201 ppm), confirms the presence of both imide and ketone functionalities. The appearance of only three aromatic signals validates the C₂ᵥ symmetry of the phthalimide ring system. Finally, the two distinct aliphatic carbon signals are in perfect agreement with the proposed propyl chain structure.

Integrated Workflow: From Synthesis to Final Characterization

The spectroscopic analysis described above is the final and most critical step in a larger experimental workflow. A typical process for a researcher using this compound would be as follows:

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization A Reactants: Potassium Phthalimide + 1,3-Dibromoacetone B Workup & Recrystallization A->B Reaction C IR Spectroscopy (Functional Group ID) B->C Purity Check D ¹H NMR Spectroscopy (Proton Environment) C->D Structural Analysis F Structure Confirmed: 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione C->F E ¹³C NMR Spectroscopy (Carbon Skeleton) D->E D->F E->F

Sources

A Technical Guide to the Stability and Storage of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione (CAS No. 6284-26-0). By examining the inherent chemical reactivity of its constituent functional groups—an α-bromoketone and a phthalimide moiety—this document outlines potential degradation pathways and provides field-proven insights for maintaining the compound's integrity. Detailed protocols for handling, storage, and forced degradation studies are presented to ensure the reliability and reproducibility of research and development activities involving this versatile chemical intermediate.

Introduction: A Molecule of Two Halves

This compound is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two distinct reactive centers: a highly electrophilic α-bromoketone and a stable phthalimide-protected amino group. This unique combination allows for sequential or orthogonal chemical modifications, making it an attractive intermediate for the synthesis of complex molecules, including novel pharmaceutical agents.

However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. The α-bromoketone is a potent alkylating agent, while the phthalimide ring, though generally robust, can be cleaved under certain conditions. Understanding the interplay of these functionalities is paramount for ensuring the compound's stability, which directly impacts experimental outcomes, analytical accuracy, and the overall integrity of drug development programs. This guide provides a foundational understanding of the molecule's chemical liabilities and establishes best practices for its storage and handling.

Chemical Stability Profile: A Tale of Two Functional Groups

The stability of this compound is best understood by dissecting the reactivity of its two core components.

The α-Bromoketone Moiety: The Reactive Center

The α-bromoketone is the primary locus of reactivity and potential instability. The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity gives rise to several potential degradation pathways.

  • Susceptibility to Nucleophiles: The compound is highly reactive towards a wide range of nucleophiles, including water, alcohols, amines, and even weak bases. This reactivity is the basis for its synthetic utility but also a primary stability concern. Exposure to nucleophilic reagents or solvents will lead to the displacement of the bromide ion.

  • Base-Mediated Degradation: The Favorskii Rearrangement: In the presence of a base (e.g., hydroxide, alkoxides, or amines), α-haloketones can undergo the Favorskii rearrangement.[2][3][4][5][6] This reaction proceeds through a cyclopropanone intermediate, ultimately leading to the formation of a carboxylic acid derivative, which in this case would be a rearranged isoindoline-1,3-dione substituted carboxylic acid or its ester/amide. This represents a significant structural alteration and a critical degradation pathway to monitor.

  • Elimination Reactions: Under basic conditions, elimination of hydrogen bromide can occur to form the corresponding α,β-unsaturated ketone, 2-(2-oxoprop-2-en-1-yl)isoindoline-1,3-dione.[7]

The Phthalimide Moiety: The Protective Shield

The phthalimide group serves as a robust protecting group for the primary amine. Generally, it is stable under neutral and mildly acidic conditions. However, it is not completely inert and can be cleaved under specific, typically harsh, conditions.

  • Hydrolysis: The imide bonds are susceptible to hydrolysis under strongly acidic or basic conditions, which would open the phthalimide ring to form a phthalamic acid derivative.[8][9][10] The rate of base-catalyzed hydrolysis of phthalimide itself has a reported half-life of approximately 1.6 days at pH 7, indicating that prolonged exposure to even neutral aqueous conditions could be detrimental.[11]

  • Hydrazinolysis: A common method for deprotection involves treatment with hydrazine, which cleaves the phthalimide to release the primary amine and form a stable phthalhydrazide by-product.[12] While this is a synthetic procedure, it highlights a chemical incompatibility to be aware of.

Potential Intramolecular Interactions

A crucial, yet underexplored, aspect of this molecule's stability is the potential for intramolecular reactions between the phthalimide and α-bromoketone moieties. While no specific literature on this interaction was found, fundamental chemical principles suggest it as a possibility. The carbonyl oxygens of the phthalimide could, in principle, act as intramolecular nucleophiles, potentially leading to cyclization or rearrangement products, especially under thermal stress. However, the stability of the five-membered imide ring makes this less likely than intermolecular reactions with external nucleophiles.

The logical relationship between the key functional groups and potential degradation pathways is visualized below.

G cluster_molecule This compound cluster_stressors Stress Conditions cluster_degradation Degradation Pathways Molecule Core Structure AlphaBromoKetone α-Bromoketone Moiety Molecule->AlphaBromoKetone Phthalimide Phthalimide Moiety Molecule->Phthalimide Favorskii Favorskii Rearrangement (Carboxylic Acid Derivatives) AlphaBromoKetone->Favorskii Elimination Elimination (α,β-Unsaturated Ketone) AlphaBromoKetone->Elimination Substitution Nucleophilic Substitution AlphaBromoKetone->Substitution RingOpening Phthalimide Ring Opening (Phthalamic Acid Derivative) Phthalimide->RingOpening Base Base (e.g., OH⁻, RO⁻) Base->Favorskii Base->Elimination Nucleophiles Nucleophiles (H₂O, R-OH, R-NH₂) Nucleophiles->Substitution HeatLight Heat / Light HeatLight->Favorskii HeatLight->Elimination HeatLight->Substitution StrongAcidBase Strong Acid/Base StrongAcidBase->RingOpening

Caption: Key functional groups and their associated degradation pathways.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling procedures are recommended to preserve the integrity of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 8°C (Cold Storage) To minimize thermal degradation and slow down potential reactions. The requirement for cold-chain transportation strongly supports this.[2]
Atmosphere Inert (Argon or Nitrogen), Dry To prevent hydrolysis from atmospheric moisture and potential oxidative degradation.
Light Protect from Light (Amber Vial) To prevent photolytic degradation, a common pathway for halogenated organic compounds.
Container Tightly Sealed, Chemically Inert To prevent contamination and exposure to air and moisture. Glass is preferred over plastic.
Safe Handling Procedures

As an α-haloketone, this compound should be treated as a potent lachrymator and a toxic substance.[13]

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a face shield.

  • Dispensing: When weighing and dispensing the solid, avoid creating dust. Use appropriate spatulas and weighing containers.

  • Spill & Waste Disposal: In case of a spill, decontaminate the area with a suitable agent (e.g., sodium bicarbonate solution for acidic spills, although neutralization should be done with caution) and absorb with an inert material. Dispose of all waste containing the compound as hazardous chemical waste according to institutional guidelines.

Framework for Stability Assessment: A Forced Degradation Study Protocol

To definitively characterize the stability of this compound, a forced degradation (stress testing) study is essential. This aligns with the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[14][15][16] The goal is to intentionally degrade the sample to identify potential degradants and establish a stability-indicating analytical method.

The workflow for a forced degradation study is outlined below.

G Start Prepare Stock Solution (e.g., in Acetonitrile) Stress Expose Aliquots to Stress Conditions Start->Stress Neutralize Neutralize/Quench Reactions Stress->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., LC-MS) Neutralize->Analyze Characterize Characterize Degradants Analyze->Characterize Report Report Findings Characterize->Report

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.1 mg/mL. This is the unstressed control.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat with 1 M HCl.

    • After the incubation period, cool the sample to room temperature and neutralize with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours. Given the high reactivity towards bases, heating may not be necessary.

    • After the incubation period, neutralize with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store a sample of the solid powder in an oven at 60°C for 48 hours.

    • Separately, store a solution sample (in 50:50 acetonitrile/water) at 60°C for 48 hours.

    • After the incubation, allow the samples to cool and prepare for analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating LC-MS method.

    • The chromatographic method should be capable of separating the parent compound from all major degradation products.

    • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

    • Use the mass spectrometer to obtain mass-to-charge ratios (m/z) of the degradants to aid in their structural elucidation.

Conclusion: A Roadmap for Stability

This compound is a compound of significant synthetic potential, but its utility is intrinsically linked to its stability. The presence of a highly reactive α-bromoketone dictates its primary degradation pathways, which are predominantly nucleophilic substitution and base-catalyzed rearrangement. The phthalimide group, while more stable, is susceptible to hydrolysis under harsh conditions.

By adhering to stringent storage conditions—specifically, cold, dry, and dark environments under an inert atmosphere—and employing careful handling techniques, researchers can significantly mitigate the risk of degradation. The implementation of forced degradation studies is strongly recommended to fully understand the compound's stability profile and to develop analytical methods that can ensure its quality and purity over time. This proactive approach to stability management is a cornerstone of scientific integrity and is essential for the successful application of this compound in research and development.

References

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Crystal structure of 2-(3-bromopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(3-Bromopropyl)isoindoline-1,3-dione

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallographic analysis, and structural characteristics of 2-(3-bromopropyl)isoindoline-1,3-dione (commonly known as N-(3-bromopropyl)phthalimide). This compound is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry, serving as a versatile building block for a wide array of pharmacologically active molecules. We will delve into the precise methodology for its synthesis and crystallization, detail the process of single-crystal X-ray diffraction (SC-XRD) analysis, and present a thorough discussion of its molecular geometry and supramolecular architecture. This document is intended for researchers, scientists, and drug development professionals who utilize phthalimide derivatives in their work.

Introduction: Significance of 2-(3-Bromopropyl)isoindoline-1,3-dione

2-(3-bromopropyl)isoindoline-1,3-dione, with the chemical formula C₁₁H₁₀BrNO₂, is a phthalimide derivative featuring a reactive bromopropyl side chain.[1][2] The phthalimide group itself is a well-established pharmacophore and a crucial component in the Gabriel synthesis of primary amines. Its derivatives are known to possess a wide range of biological activities, including acting as DNA-targeted anticancer agents.[3][4]

The true value of this molecule lies in its dual functionality. The phthalimide core provides a stable, planar scaffold, while the terminal bromine atom on the propyl chain offers a reactive site for nucleophilic substitution. This allows for the straightforward introduction of the phthalimide-protected amino group into larger, more complex molecules. This strategy is frequently employed in the synthesis of novel therapeutic agents, including cholinesterase inhibitors for potential Alzheimer's disease treatment.[5] A precise understanding of its three-dimensional structure is therefore essential for rational drug design, enabling chemists to predict how it will interact with other molecules and to design synthetic pathways with greater control.

Synthesis and Crystallization: From Reagents to Single Crystals

The preparation of high-quality single crystals suitable for X-ray diffraction is paramount. The synthesis of 2-(3-bromopropyl)isoindoline-1,3-dione is typically achieved via a nucleophilic substitution reaction between potassium phthalimide and 1,3-dibromopropane.

Rationale of the Synthetic Approach

The chosen method is a variation of the Gabriel synthesis. Potassium phthalimide serves as an excellent nucleophile, with the phthalimide anion readily attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. The use of a large excess of 1,3-dibromopropane is a critical experimental choice; it statistically favors the mono-alkylation product over the undesired bis-phthalimide derivative, which would be formed if both ends of the dibromopropane were to react. Acetone is selected as the solvent due to its ability to dissolve the organic starting material and its suitable boiling point for reflux conditions, which accelerates the reaction rate.

Detailed Experimental Protocol: Synthesis

Materials:

  • Potassium phthalimide (CAS: 1074-82-4)

  • 1,3-dibromopropane (CAS: 109-64-8)

  • Acetone (ACS grade)

  • Ethanol (ACS grade)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-dibromopropane (46 mL, 0.45 mol) and acetone (100 mL).[3]

  • Begin heating the mixture to a gentle reflux.

  • Add potassium phthalimide (22.7 g, 0.15 mol) in small portions to the refluxing mixture.[3] The reaction is exothermic, and portion-wise addition helps to control the reaction rate.

  • Once the addition is complete, continue stirring the mixture under reflux for an additional 12 hours to ensure the reaction goes to completion.[3]

  • After 12 hours, cool the reaction mixture to room temperature. A solid precipitate (potassium bromide byproduct) will form.

  • Filter off the solid using a Büchner funnel and wash the solid with a small amount of cold acetone.

  • Combine the filtrates and evaporate the solvent in vacuo using a rotary evaporator. This will yield a crude residue.

Protocol: Crystallization

The quality of the crystal directly impacts the quality of the diffraction data. The goal of this step is to produce well-ordered, single crystals free of defects.

  • Transfer the crude residue obtained from the synthesis into a clean Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and swirl to dissolve the residue completely. The principle is to create a saturated solution at high temperature.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the gradual formation of a well-ordered crystal lattice.

  • For improved crystal growth, the flask can be loosely covered and left in a vibration-free environment for 24-48 hours.

  • Upon formation of colorless block-like crystals, isolate them by filtration.[3]

  • Dry the crystals under vacuum to remove any residual solvent. The resulting product is 2-(3-bromopropyl)isoindoline-1,3-dione.

Synthesis_Workflow reagents Potassium Phthalimide + 1,3-Dibromopropane (excess) reflux Reflux in Acetone (12 hours) reagents->reflux Reaction workup Filtration & Solvent Evaporation (Crude Product) reflux->workup Isolation cryst Recrystallization (Hot Ethanol) workup->cryst Purification product Single Crystals of 2-(3-bromopropyl)isoindoline-1,3-dione cryst->product Crystal Growth XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Single Crystal diffract X-ray Diffraction (Data Collection) crystal->diffract reduce Data Reduction & Absorption Correction diffract->reduce solve Structure Solution (e.g., SHELXS) reduce->solve refine Structure Refinement (e.g., SHELXL) solve->refine final Final Crystal Structure (CIF File) refine->final

Figure 2: General workflow for Single-Crystal X-ray Diffraction analysis.

Results: The Crystal Structure of 2-(3-Bromopropyl)isoindoline-1,3-dione

The crystallographic analysis provides a wealth of precise data regarding the molecule's structure and its arrangement in the solid state.

Crystallographic Data and Refinement Parameters

The key parameters defining the crystal structure are summarized in the table below, based on the published data. [3][4]

Parameter Value
Chemical Formula C₁₁H₁₀BrNO₂
Molecular Weight (Mr) 268.11
Crystal System Monoclinic
Space Group P2₁
a (Å) 4.8413 (7)
b (Å) 7.3401 (11)
c (Å) 15.095 (2)
β (°) 91.729 (3)
Volume (V) (ų) 536.18 (14)
Z (molecules/unit cell) 2
Temperature (K) 296
Radiation Mo Kα (λ = 0.71073 Å)
R_int 0.018
Final R [F² > 2σ(F²)] 0.026
wR(F²) (all data) 0.060

| Goodness-of-fit (S) | 1.00 |

Molecular Geometry

The molecule consists of a central phthalimide group attached to a flexible bromopropyl chain. [3]The phthalimide core, comprising the fused five- and six-membered rings, is nearly planar. The planarity is quantitatively described by the very small dihedral angle of 1.00 (16)° between the five-membered imide ring and the six-membered aromatic ring. [3][4] The bond lengths within the phthalimide group are consistent with expectations. The C=O double bonds [C11–O1 = 1.210 (4) Å and C4–O2 = 1.208 (3) Å] are typical for a carbonyl group, confirming their double bond character. [3]The bond lengths and angles within the bromopropyl chain are standard for sp³-hybridized carbon atoms.

Supramolecular Assembly and Intermolecular Interactions

A key finding from the crystal structure analysis is the absence of strong, specific intermolecular interactions like classical hydrogen bonds. [3][4]The crystal packing is primarily governed by weaker van der Waals forces. This indicates that the molecules pack in a way that maximizes space-filling efficiency without directional bonding dominating the arrangement. The lack of significant intermolecular interactions is an important structural feature, distinguishing it from phthalimide derivatives that may possess hydrogen bond donors or acceptors leading to more complex packing motifs.

Conclusion

This technical guide has detailed the synthesis, crystallization, and definitive structural analysis of 2-(3-bromopropyl)isoindoline-1,3-dione via single-crystal X-ray diffraction. The molecule adopts a nearly planar phthalimide core with a flexible side chain and packs in the solid state through non-specific van der Waals interactions. [3][4]The high-resolution structural data presented herein provides an essential foundation for researchers in medicinal chemistry and materials science, enabling the rational design of more complex molecules and a deeper understanding of their structure-property relationships.

References

  • Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2646. [Link]

  • Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). (PDF) 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-3-Bromopropylphthalimide. PubChem. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2006031179A1 - Process for preparation of phtalimide.
  • ACG Publications. (2014). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 8(2), 184-190. [Link]

  • Olawore, N. O., et al. (2020). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Chemical Society of Nigeria, 45(5). [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • iChemical. (n.d.). 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione, CAS No. 5460-29-7. Retrieved January 15, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2016). 1-(3-Bromopropyl)indoline-2,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 689-692. [Link]

  • ScienceDirect. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Bioorganic Chemistry, 147, 107379. [Link]

Sources

An In-Depth Technical Guide to 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. This document details the molecule's fundamental chemical and physical properties, outlines a robust protocol for its synthesis and purification, describes standard analytical techniques for its characterization, and explores its applications as a versatile building block for novel therapeutic agents. The inherent reactivity of the α-haloketone moiety, combined with the established biological relevance of the isoindoline-1,3-dione (phthalimide) scaffold, makes this compound a valuable tool for researchers and scientists. This guide is intended for professionals in drug discovery, synthetic organic chemistry, and pharmaceutical development, providing the technical insights necessary for its effective utilization.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 6284-26-0 , is a derivative of phthalimide. The core structure consists of an isoindoline-1,3-dione ring system where the nitrogen atom is alkylated with a 3-bromo-2-oxopropyl group. This side chain contains a ketone and a primary alkyl bromide, making the molecule a bifunctional reagent primed for subsequent chemical transformations.

The molecular formula of the compound is C₁₁H₈BrNO₃ . Based on the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Nitrogen: 14.007, Oxygen: 15.999), the calculated molecular weight is 282.09 g/mol .

A summary of its key properties is presented in the table below.

PropertyValueSource(s)
IUPAC Name 2-(3-bromo-2-oxopropyl)isoindole-1,3-dioneN/A
CAS Number 6284-26-0[1][2]
Molecular Formula C₁₁H₈BrNO₃[2][3]
Molecular Weight 282.09 g/mol Calculated
Physical Form Powder[2]
Melting Point 147-148 °C[2]
InChI Key AZJGOLHFNVIVMO-UHFFFAOYSA-N[2]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method leverages the nucleophilicity of the phthalimide anion to displace a halide from a suitable electrophile. The proposed protocol is based on established methods for the N-alkylation of phthalimides.[4]

Synthesis Workflow

reagent1 Potassium Phthalimide reaction Stir at Room Temp (e.g., 12-24h) reagent1->reaction reagent2 1,3-Dibromoacetone reagent2->reaction solvent Anhydrous DMF solvent->reaction Solvent workup Aqueous Workup (Precipitation in Water) reaction->workup Reaction Quenching product Crude Product (Filtration) workup->product purification Recrystallization (e.g., Ethanol/Water) product->purification final_product Pure 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione purification->final_product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • Potassium Phthalimide (1.0 eq)

  • 1,3-Dibromoacetone (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide.

  • Add anhydrous DMF to dissolve the potassium phthalimide. Stir the solution until it becomes homogeneous.

  • Slowly add 1,3-dibromoacetone to the reaction mixture at room temperature. Causality Note: The slight excess of the dibromo-reagent ensures complete consumption of the potassium phthalimide. Anhydrous conditions are critical to prevent hydrolysis of the reagents and product.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phthalimide spot is consumed.

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. This will cause the product to precipitate out of the solution.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual DMF and salts.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a solid.

  • Dry the final product under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For isoindoline-1,3-dione derivatives, characteristic strong absorption bands for the imide carbonyl groups are expected.[5][6]

  • Expected Peaks:

    • ~1770 cm⁻¹ and ~1715 cm⁻¹: Strong, characteristic asymmetric and symmetric C=O stretching vibrations of the phthalimide group.

    • ~1725 cm⁻¹: Strong C=O stretching vibration of the ketone in the side chain.

    • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

    • ~1400 cm⁻¹: C-N stretching of the imide.

    • ~600-700 cm⁻¹: C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR:

    • ~7.8-8.0 ppm (multiplet, 4H): Protons of the aromatic benzene ring of the phthalimide core.

    • ~4.8 ppm (singlet, 2H): Methylene protons (CH₂) positioned between the imide nitrogen and the ketone (N-CH₂-C=O).

    • ~4.3 ppm (singlet, 2H): Methylene protons (CH₂) adjacent to the bromine atom (C=O-CH₂-Br).

  • ¹³C NMR:

    • ~195 ppm: Carbonyl carbon of the ketone.

    • ~167 ppm: Carbonyl carbons of the imide.

    • ~134 ppm, ~132 ppm, ~124 ppm: Carbons of the aromatic ring.

    • ~50 ppm: Methylene carbon adjacent to the nitrogen (N-CH₂).

    • ~35 ppm: Methylene carbon adjacent to the bromine (CH₂-Br).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 281 and 283, corresponding to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

    • Loss of the bromoacetyl moiety (•CH₂C(O)CH₂Br).

    • Loss of a bromine radical (•Br).

    • Fragmentation of the phthalimide core.

Applications in Research and Drug Development

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[7][8] this compound serves as a highly valuable intermediate for synthesizing more complex derivatives due to its reactive α-haloketone functionality.

Role as a Synthetic Intermediate

The primary utility of this compound is as a precursor for a variety of heterocyclic systems. The α-haloketone group is a classic electrophile for reactions such as the Hantzsch thiazole synthesis or other condensation reactions with nucleophiles like thiourea, thioamides, or amines to form five- and six-membered heterocycles.

start 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione product_thiazole Substituted Thiazoles start->product_thiazole product_imidazole Substituted Imidazoles start->product_imidazole product_other Other Heterocycles (e.g., Oxazoles, Pyrazines) start->product_other reagent_thiazole Thiourea / Thioamide reagent_thiazole->product_thiazole Reaction reagent_imidazole Amidine / Ammonia reagent_imidazole->product_imidazole Reaction reagent_other Other Dinucleophiles reagent_other->product_other Reaction

Caption: Synthetic utility for constructing diverse heterocyclic cores.

Potential in Covalent Inhibitor Design

α-Haloketones are known covalent modifiers of cysteine and histidine residues in proteins. This reactivity can be exploited in the design of targeted covalent inhibitors for enzymes where such residues are present in or near the active site. The phthalimide group can serve as a recognition element to guide the reactive "warhead" to the target protein, offering a strategy for developing potent and selective enzyme inhibitors.

Safety and Handling

As a reactive alkylating agent and irritant, this compound must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2]

  • Pictogram: GHS07 (Exclamation Mark).[2]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

References

  • Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2646. [Link]

  • Taiwo, F. O., Adebayo, J. O., & Peter, A. I. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
  • Yilmaz, I., Çelik, H., & Koca, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Al-Ostoot, F. H., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry. Published online ahead of print. [Link]

  • Gholamzadeh, P., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 355-367. [Link]

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Methodological & Application

Using 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione for cysteine modification in proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Targeted Cysteine Modification in Proteins Using 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Introduction: The Strategic Value of Cysteine Alkylation

Cysteine, with its uniquely nucleophilic thiol side chain, represents a prime target for the site-specific chemical modification of proteins.[1][2] Among the canonical amino acids, the cysteine thiol is the most reactive nucleophile under typical physiological conditions, allowing for highly selective conjugation reactions.[3] This selectivity is foundational for numerous applications, including the development of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for imaging, and the creation of stabilized protein therapeutics.

The alkylation of cysteine residues with α-haloacetyl reagents, such as iodoacetamide or bromoacetamide, is a well-established and robust method for forming stable thioether bonds.[4][5][6] This application note focuses on a specific α-halo ketone, This compound , a reagent that offers a reliable framework for cysteine modification while incorporating a phthalimide group. The phthalimide moiety serves as a sterically defined protecting group and presents opportunities for further chemical manipulation, making it a versatile tool in the bioconjugation toolkit.[7][8]

This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol for protein modification, and expert insights into process optimization and troubleshooting.

The Chemistry: Mechanism of Action

The covalent modification of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] The key to this reaction's success lies in the pH-dependent nucleophilicity of the cysteine thiol group (-SH).

Key Mechanistic Steps:

  • Deprotonation: For the reaction to occur, the cysteine thiol must be in its deprotonated, thiolate anion form (-S⁻). This is favored at a pH slightly above the pKa of the cysteine side chain (typically ~8.0-8.5). The thiolate is a significantly stronger nucleophile than its protonated thiol counterpart.

  • Nucleophilic Attack: The negatively charged thiolate anion attacks the electrophilic carbon atom adjacent to the bromine atom on the reagent.

  • Bond Formation & Displacement: This attack leads to the formation of a stable, irreversible thioether bond while concurrently displacing the bromide ion, which is an excellent leaving group.[9]

The resulting conjugate is stable under a wide range of physiological conditions, a critical feature for downstream applications.[10][11]

Caption: SN2 mechanism for cysteine alkylation.

Experimental Protocol: Cysteine Modification Workflow

This protocol provides a generalized workflow. Specific parameters such as protein concentration and reagent stoichiometry should be optimized for each unique protein.

Materials and Reagents
  • Protein of Interest: Purified protein with at least one accessible cysteine residue, dissolved in a suitable buffer.

  • Modification Reagent: this compound.

  • Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5-8.5, containing 1-2 mM EDTA. Note: Avoid nucleophilic buffers like Tris or buffers containing primary amines.[12]

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for pre-reduction of disulfide bonds.

  • Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol (BME).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the reagent stock solution.

  • Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes.[13]

Step-by-Step Methodology

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Step 1: Protein Preparation (Reduce & Desalt if necessary) B Step 2: Reagent Preparation (Prepare fresh stock solution) C Step 3: Labeling Reaction (Incubate protein with reagent) B->C D Step 4: Quench Reaction (Add excess free thiol) C->D E Step 5: Purification (Remove excess reagent & quencher) D->E F Step 6: Characterization (Confirm modification via MS, SDS-PAGE) E->F

Caption: Standard experimental workflow for protein labeling.

1. Protein Preparation (Pre-Reaction)

  • Rationale: To ensure the target cysteine is in its reduced, thiol state (-SH), any existing disulfide bonds (intra- or intermolecular) must be reduced.
  • Procedure: a. If your protein has been stored long-term or may have formed disulfide bonds, incubate it with a 10-fold molar excess of TCEP for 1 hour at room temperature. DTT can also be used, but TCEP does not need to be removed before labeling. b. Remove the reducing agent (if DTT was used) and exchange the protein into the Reaction Buffer using a desalting column or dialysis.[13] c. Determine the protein concentration using a standard method (e.g., A280 or BCA assay).

2. Reagent Stock Preparation

  • Rationale: The α-bromo ketone can be susceptible to hydrolysis in aqueous solutions. A fresh, concentrated stock solution in an anhydrous organic solvent should be prepared immediately before use.[4]
  • Procedure: a. Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM. b. Vortex briefly to ensure complete dissolution. Keep the stock solution on ice and protected from light.

3. Labeling Reaction

  • Rationale: The reaction kinetics depend on concentration, temperature, and pH. Incubation allows the covalent modification to proceed.
  • Procedure: a. In a microcentrifuge tube, combine the protein solution (e.g., at 1-10 mg/mL) with the appropriate volume of Reaction Buffer. b. Add the reagent stock solution to the protein to achieve a 5- to 20-fold molar excess of reagent over protein. Gently mix immediately after adding. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

4. Quenching the Reaction

  • Rationale: Quenching stops the labeling process by consuming any unreacted reagent, preventing non-specific modification over time.
  • Procedure: a. Add a quenching reagent (e.g., L-cysteine or BME) to a final concentration of 20-50 mM (a ~100-fold excess over the labeling reagent). b. Incubate for 15-30 minutes at room temperature.

5. Purification of the Labeled Protein

  • Rationale: Removal of excess labeling reagent and quenching agent is critical for the accuracy of downstream applications.[13]
  • Procedure: a. Apply the quenched reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired final storage buffer. b. Collect the protein-containing fractions, which will elute first. c. Alternatively, perform dialysis against the storage buffer (3 x 1 L changes over 24 hours).

6. Characterization and Storage

  • Rationale: It is essential to confirm the success and specificity of the labeling reaction.
  • Procedure: a. Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the mass shift corresponding to the covalent addition of the reagent (mass of C₁₁H₈BrNO₃ = 298.1 g/mol ; mass added = 218.0 g/mol after loss of HBr). Tandem MS (MS/MS) can be used to identify the exact site of modification.[14][15] b. SDS-PAGE: While the mass change is small, running a gel can confirm protein integrity and purity post-labeling. c. Store the purified, labeled protein at -20°C or -80°C, potentially with a cryoprotectant like glycerol.

Optimization and Key Parameters

Achieving high labeling efficiency while maintaining protein function requires careful optimization.[13] The table below outlines critical parameters and their impact.

ParameterRecommended RangeRationale & Considerations
pH 7.5 – 8.5Balances the need for the nucleophilic thiolate form of cysteine (favored at higher pH) with the risk of reagent hydrolysis and off-target modification of lysine residues (pKa ~10.5), which becomes more likely at pH > 8.5.[16]
Reagent:Protein Molar Ratio 5:1 to 20:1A molar excess drives the reaction to completion. Start with a lower ratio (e.g., 10:1) and increase if labeling is incomplete. Very high ratios can increase the risk of non-specific labeling or protein precipitation.[17]
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster (1-2 hours). Lower temperatures (4°C, overnight) can improve specificity and are recommended for less stable proteins.
Incubation Time 1 hour – 16 hours (overnight)Dependent on temperature and protein reactivity. Monitor the reaction progress via mass spectrometry at different time points during initial optimization.
Protein Concentration 1 – 10 mg/mLHigher concentrations can accelerate the bimolecular reaction rate. However, some proteins may be prone to aggregation at high concentrations, especially after modification.[17]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling 1. Cysteine is oxidized (disulfide bond).2. Cysteine is not solvent-accessible.3. Reagent was hydrolyzed or degraded.4. Incorrect reaction pH (too low).1. Pre-reduce the protein with TCEP and desalt.[18]2. Consider denaturing conditions if protein function is not required downstream.[19]3. Always prepare reagent stock solution fresh.4. Ensure reaction buffer pH is between 7.5 and 8.5.
Non-Specific Labeling 1. Reagent:Protein ratio is too high.2. Reaction pH is too high (>8.5), leading to lysine modification.3. Prolonged incubation time.1. Reduce the molar excess of the labeling reagent.2. Lower the reaction pH to 7.5-8.0.3. Optimize and shorten the incubation time.
Protein Precipitation 1. Modification alters protein solubility.2. High concentration of organic solvent from reagent stock.3. Protein is inherently unstable under reaction conditions.1. Decrease the reagent:protein ratio.[17]2. Keep the volume of added organic solvent to <5% of the total reaction volume.3. Perform the reaction at 4°C and consider adding stabilizing agents (e.g., glycerol, non-ionic detergents).

Concluding Remarks

The use of this compound provides a robust and effective method for the targeted alkylation of cysteine residues in proteins. The resulting stable thioether linkage is suitable for a wide array of applications in research and drug development. By understanding the underlying chemical mechanism and carefully optimizing key reaction parameters as detailed in this guide, researchers can achieve high efficiency and specificity in their protein conjugation workflows. The ultimate validation of success through rigorous analytical characterization, particularly mass spectrometry, is paramount to ensure the integrity and desired functionality of the final modified protein.

References

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  • Cysteine Modification Mass Spectrometry. MtoZ Biolabs. [Link]

  • Tajes, M., et al. (2014). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of Proteomics. [Link]

  • A Chemical Proteomics Method to Quantify Cysteine S-Acylation. ACS Publications. [Link]

  • Gnedenko, O. V., et al. (2020). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • Ouellet, H., et al. (2010). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Biotechnology. [Link]

  • Sambiagio, C., et al. (2014). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters. [Link]

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  • Galande, A. K., et al. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Bioconjugate Chemistry. [Link]

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  • Why is my protein labelling not working? ResearchGate. [Link]

  • Shekhtman, A., et al. (2001). Selectivity of labeled bromoethylamine for protein alkylation. Journal of the American Chemical Society. [Link]

  • Phthalimides. Organic Chemistry Portal. [Link]

  • Kim, H., et al. (2020). Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. Chemical Communications (Cambridge, England). [Link]

  • Lin, Z., et al. (2016). Enhancing protein stability with extended disulfide bonds. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols. [Link]

  • Amino acid structure and classifications. Khan Academy. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]

  • Sambiagio, C., et al. (2014). (PDF) N -Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ResearchGate. [Link]

  • Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]

  • Zeidan, E., et al. (2018). Oxidative Cysteine Modification of Thiol Isomerases in Thrombotic Disease: A Hypothesis. Antioxidants & Redox Signaling. [Link]

  • Products of reactions between cysteine and aldehydes and ketones. ResearchGate. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

  • (a) Reaction of a single cysteine containing protein and subsequent... ResearchGate. [Link]

  • Phthalimide-Conjugated Ligands Promote Selective Protein Destabilization. PubMed. [Link]

  • Grant, G. A. (2017). Modification of Cysteine. Current Protocols in Protein Science. [Link]

  • Li, N., & Lim, R. K. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]

  • Efficient Site-Specific Labeling of Proteins via Cysteines | Request PDF. ResearchGate. [Link]

  • Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. MDPI. [Link]

  • Gasset-Rosa, F., et al. (2017). A single cysteine post-translational oxidation suffices to compromise globular proteins kinetic stability and promote amyloid formation. Scientific Reports. [Link]

  • Neves, A. A., et al. (2021). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts. Chemical Science. [Link]

  • (PDF) Current Protocols in Protein Science. ResearchGate. [Link]

  • Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. American Chemical Society. [Link]

Sources

The Versatile Reagent: 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Bifunctional Tool for Chemical Biology

In the landscape of chemical biology, the development of reagents capable of selectively interacting with and reporting on biological systems is of paramount importance. 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione emerges as a compelling, yet underutilized, reagent with significant potential for researchers, scientists, and drug development professionals. This molecule uniquely combines the well-established reactivity of an α-bromoketone with the biologically significant isoindoline-1,3-dione (phthalimide) scaffold. The phthalimide core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing this compound as a versatile tool in chemical biology.

Reagent Profile

Property Value
IUPAC Name This compound
CAS Number 6284-26-0
Molecular Formula C₁₁H₈BrNO₃
Molecular Weight 282.09 g/mol
Appearance White to off-white solid
Key Functional Groups α-bromoketone, Phthalimide

Proposed Mechanism of Action: Covalent Modification of Biomolecules

The primary utility of this compound in a biological context is predicated on the high electrophilicity of the carbon atom alpha to the ketone and adjacent to the bromine atom. This α-carbon is highly susceptible to nucleophilic attack by amino acid residues on the surface of proteins.

The proposed mechanism involves a bimolecular nucleophilic substitution (SN2) reaction. Nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and to a lesser extent, lysine (ε-amino group) and methionine (thioether), can attack the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond. This covalent modification allows for the permanent labeling or inhibition of target proteins.

Mechanism_of_Action reagent This compound O C CH₂ Br transition Sɴ2 Transition State reagent:f3->transition Nucleophilic Attack protein Protein Nucleophilic Residue (e.g., Cys-SH, His-Im) protein:f1->transition product Covalently Modified Protein O C CH₂ S-Cys transition->product Bromide Departure

Caption: Proposed Sɴ2 mechanism for protein modification.

Application Note I: Irreversible Enzyme Inhibition

The ability of this compound to covalently modify nucleophilic residues makes it a candidate for an irreversible enzyme inhibitor. If a nucleophilic amino acid resides within the active site of an enzyme, this reagent can form a permanent bond, thereby blocking substrate access and inactivating the enzyme. The isoindoline-1,3-dione moiety itself is found in various enzyme inhibitors, including those for acetylcholinesterase and butyrylcholinesterase, suggesting it may contribute to binding affinity and specificity.[4]

Protocol: Screening for Irreversible Enzyme Inhibition

This protocol outlines a general procedure to assess the inhibitory potential of this compound against a target enzyme.

Materials:

  • Target enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Substrate for the target enzyme

  • Microplate reader or spectrophotometer

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Enzyme Incubation: In a 96-well plate, add the target enzyme to a final concentration of 1 µM in reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound stock solution to the enzyme-containing wells (e.g., final concentrations of 1, 5, 10, 25, 50, and 100 µM). Include a DMSO-only control.

  • Incubation: Incubate the enzyme-inhibitor mixture at room temperature for 1 hour to allow for covalent modification.

  • Activity Assay: Initiate the enzymatic reaction by adding the appropriate substrate.

  • Data Acquisition: Monitor the reaction progress using a microplate reader or spectrophotometer at the appropriate wavelength.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and compare it to the DMSO control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Self-Validation: To confirm irreversible inhibition, a dialysis or gel filtration step can be included after the incubation period (step 4) to remove any unbound inhibitor. If the enzyme activity is not restored after removal of the unbound reagent, this is strong evidence for irreversible, covalent inhibition.

Application Note II: Protein Labeling and Visualization

Given that the isoindoline-1,3-dione (phthalimide) scaffold is a component of some fluorescent probes, this compound could potentially be used for protein labeling and subsequent visualization. While the intrinsic fluorescence of the phthalimide group is weak, it can be enhanced or modified. Furthermore, the phthalimide moiety can serve as a handle for further chemical modification, for example, through click chemistry, to attach a brighter fluorophore.

Protocol: In Vitro Protein Labeling

This protocol describes a general method for labeling a purified protein with this compound.

Materials:

  • Purified protein (at least 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4-8.0, free of primary amines like Tris)

  • This compound

  • Anhydrous DMSO

  • Desalting column (e.g., PD-10)

  • SDS-PAGE materials

  • Fluorescence gel scanner (optional)

Procedure:

  • Reagent Preparation: Prepare a 20 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: In a microcentrifuge tube, combine the purified protein with a 10- to 20-fold molar excess of the reagent stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Removal of Excess Reagent: Remove the unreacted reagent using a desalting column equilibrated with a suitable storage buffer for the protein.

  • Confirmation of Labeling:

    • SDS-PAGE Analysis: Run both labeled and unlabeled protein samples on an SDS-PAGE gel. A slight shift in the molecular weight of the labeled protein may be observable.

    • Fluorescence Imaging: If a fluorescence gel scanner is available, image the gel to detect any fluorescence associated with the labeled protein band.

    • Mass Spectrometry: For definitive confirmation and identification of the modification site, the labeled protein can be analyzed by mass spectrometry.

Protein_Labeling_Workflow start Start: Purified Protein reagent Add 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione start->reagent incubation Incubate (RT or 4°C) reagent->incubation purification Remove Excess Reagent (Desalting Column) incubation->purification analysis Analysis purification->analysis sds_page SDS-PAGE analysis->sds_page mass_spec Mass Spectrometry analysis->mass_spec end End: Labeled Protein sds_page->end mass_spec->end

Caption: Workflow for in vitro protein labeling.

Trustworthiness and Authoritative Grounding

The protocols and applications described herein are based on established principles of chemical reactivity and the known biological activities of the constituent functional groups. The reactivity of α-bromoketones as alkylating agents for nucleophilic amino acid side chains is a well-documented phenomenon in organic and biological chemistry. Similarly, the isoindoline-1,3-dione scaffold is a widely recognized pharmacophore with a rich history in drug discovery.[2][3] While specific applications of this compound are not extensively reported in the peer-reviewed literature, its utility can be inferred from its chemical structure and the behavior of analogous compounds. Researchers are encouraged to perform appropriate controls and validation experiments as outlined in the protocols.

References

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

  • Representative examples of biologically active molecules containing phthalimide scaffold. ResearchGate. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. SpringerLink. [Link]

  • Direct Fluorescence Monitoring of the Delivery and Cellular Uptake of a Cancer-Targeted RGD Peptide-Appended Naphthalimide Theragnostic Prodrug. Journal of the American Chemical Society. [Link]

  • Chapter 10: Phthalidimide Derivatives: History, Chemistry, Synthetic Routes and Different Biological Properties. ResearchGate. [Link]

  • Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of Thioether Derivatives of Isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of thioether derivatives of isoindoline-1,3-dione, specifically through the reaction of various thiols with 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione. This reaction proceeds via a robust and efficient SN2 mechanism, offering a versatile route to novel compounds with significant potential in medicinal chemistry and drug development. This document outlines the underlying chemical principles, provides a detailed step-by-step protocol, and includes essential information on reagent handling, reaction monitoring, product purification, and characterization.

Introduction: The Significance of Isoindoline-1,3-dione Thioethers

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of a thioether linkage into the isoindoline-1,3-dione framework can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic efficacy and novel mechanisms of action.

The synthesis of these valuable compounds is typically achieved through the alkylation of thiols with a suitable electrophile. The reaction of a thiol with an α-haloketone, such as this compound, is a classic and highly effective method for the formation of a carbon-sulfur bond.[4] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where the sulfur atom of the thiol acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom.

Reaction Mechanism and Key Considerations

The fundamental transformation involves the nucleophilic attack of a thiol (or its conjugate base, the thiolate) on the α-carbon of the ketone, displacing the bromide leaving group.

Diagram of the Reaction Mechanism:

experimental_workflow A 1. Dissolve this compound and thiol in DMF B 2. Add potassium carbonate A->B C 3. Stir at room temperature (or heat if necessary) B->C D 4. Monitor reaction by TLC C->D E 5. Quench with water and extract with ethyl acetate D->E Upon completion F 6. Wash organic layer with brine E->F G 7. Dry over MgSO₄ and concentrate F->G H 8. Purify by silica gel chromatography G->H I 9. Characterize the final product H->I

Sources

Application Notes and Protocols for the Three-Component Synthesis of Bio-active Scaffolds using 2-(2-Oxopropyl)isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Three in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all components, represent a cornerstone of efficient chemical synthesis.[1][2] Among these, three-component reactions (3CRs) offer an elegant and atom-economical approach to generating molecular diversity.[1] This guide focuses on a specific and highly valuable 3CR involving 2-(2-oxopropyl)isoindoline-1,3-dione derivatives, alkyl isocyanides, and aromatic carboxylic acids.

The isoindoline-1,3-dione scaffold, also known as phthalimide, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3] The incorporation of this moiety can enhance a molecule's ability to traverse biological membranes.[4] By leveraging the reactivity of the ketonic group in 2-(2-oxopropyl)isoindoline-1,3-dione, this 3CR provides a direct route to novel, highly functionalized molecules with significant potential for pharmaceutical research.

Reaction Mechanism: A Passerini-Type Transformation

The three-component reaction of 2-(2-oxopropyl)isoindoline-1,3-dione, an isocyanide, and a carboxylic acid is best understood as a variant of the classic Passerini reaction.[5][6][7] The Passerini reaction is a cornerstone of isocyanide-based multicomponent chemistry, typically involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[5][6][7]

The mechanism can proceed through two primary pathways, largely influenced by the solvent system.

1. Concerted, Non-ionic Pathway (in Aprotic Solvents):

In nonpolar, aprotic solvents, the reaction is believed to proceed through a concerted, trimolecular mechanism.[5][7]

  • Step 1: Hydrogen Bond Activation: The carboxylic acid forms a hydrogen bond with the carbonyl oxygen of the 2-(2-oxopropyl)isoindoline-1,3-dione, increasing the electrophilicity of the carbonyl carbon.

  • Step 2: Nucleophilic Attack and Cyclization: The nucleophilic isocyanide carbon then attacks the activated carbonyl carbon. This is followed by a concerted attack of the carboxylate oxygen on the isocyanide carbon, forming a transient five-membered ring-like transition state.

  • Step 3: Mumm Rearrangement: This intermediate then undergoes a Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen, to yield the final stable α-acyloxy-β-keto amide product.

G cluster_0 Concerted Mechanism Reactants 2-(2-oxopropyl)isoindoline-1,3-dione + Isocyanide + Carboxylic Acid TS Cyclic Transition State Reactants->TS H-bond activation Intermediate α-Adduct (Imidate Ester) TS->Intermediate Nucleophilic attacks Product α-Acyloxy-β-keto Amide Intermediate->Product Mumm Rearrangement G cluster_1 Ionic Mechanism Reactants_Ionic Ketone + Isocyanide + Carboxylic Acid Activated_Ketone Protonated Ketone Reactants_Ionic->Activated_Ketone Protonation Nitrilium_Ion Nitrilium Ion Intermediate Activated_Ketone->Nitrilium_Ion Isocyanide attack Trapped_Intermediate Carboxylate Adduct Nitrilium_Ion->Trapped_Intermediate Carboxylate trapping Product_Ionic α-Acyloxy-β-keto Amide Trapped_Intermediate->Product_Ionic Mumm Rearrangement

Caption: Ionic Passerini-type reaction pathway.

Experimental Protocols

The following protocols provide a general framework for conducting the three-component reaction. Optimization of reaction times and purification methods may be necessary depending on the specific substrates used.

Protocol 1: Catalyst-Free Three-Component Reaction in Water

This environmentally benign protocol is adapted from a reported green synthesis method. [6] Materials:

  • 2-(2-Oxopropyl)isoindoline-1,3-dione (1.0 mmol, 1.0 eq.)

  • Alkyl isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 eq.)

  • Aromatic carboxylic acid (e.g., benzoic acid, 1.0 mmol, 1.0 eq.)

  • Distilled water (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add 2-(2-oxopropyl)isoindoline-1,3-dione (1.0 mmol), the aromatic carboxylic acid (1.0 mmol), and distilled water (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the alkyl isocyanide (1.0 mmol) to the suspension.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The product is often obtained in high purity without the need for further column chromatography. [6]

Protocol 2: Lewis Acid Catalyzed Reaction in Aprotic Solvent

For substrates that may exhibit lower reactivity, a Lewis acid catalyst can be employed in an aprotic solvent to promote the reaction.

Materials:

  • 2-(2-Oxopropyl)isoindoline-1,3-dione (1.0 mmol, 1.0 eq.)

  • Alkyl isocyanide (1.0 mmol, 1.0 eq.)

  • Aromatic carboxylic acid (1.0 mmol, 1.0 eq.)

  • Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, 5-10 mol%)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Dry round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-(2-oxopropyl)isoindoline-1,3-dione (1.0 mmol), the aromatic carboxylic acid (1.0 mmol), and the Lewis acid catalyst (e.g., 0.1 mmol ZnCl₂).

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the alkyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Characterization

The synthesized 1-(alkylamino)-3-(1,3-dioxoisoindolin-2-yl)-2-methyl-1-oxopropan-2-yl benzoates can be characterized by standard spectroscopic methods.

Table 1: Representative Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm-1)
Product of Protocol 1 1.2-1.8 (m, cyclohexyl H), 3.8 (m, N-CH), 2.0 (s, CH₃), 4.5 (s, CH₂), 7.4-7.9 (m, aromatic H)24.5, 25.5, 32.8 (cyclohexyl C), 25.0 (CH₃), 50.0 (N-CH), 55.0 (CH₂), 85.0 (quaternary C), 123.5, 128.5, 129.8, 133.5, 134.2 (aromatic C), 165.0, 168.0, 205.0 (C=O)~3300 (N-H), ~1770, ~1710, ~1680 (C=O), ~1540 (N-H bend)

Note: The exact chemical shifts and peak intensities will vary depending on the specific alkyl isocyanide and aromatic carboxylic acid used.

Workflow and Logic Diagram

The overall experimental process can be visualized as follows:

G cluster_workflow Experimental Workflow Start Reactant Preparation (Ketone, Isocyanide, Carboxylic Acid) Reaction Three-Component Reaction (Catalyst-free or Catalyzed) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Isolation (Filtration or Extraction) Monitoring->Workup Upon completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the three-component synthesis.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Low reactivity of substrates- Impure reagents- Inappropriate solvent- Switch to a catalyzed protocol (Protocol 2).- Use freshly distilled/purified reagents.- For the catalyzed reaction, ensure anhydrous conditions.
Formation of side products - Decomposition of isocyanide- Side reactions of the ketone- Add the isocyanide slowly to the reaction mixture.- Lower the reaction temperature.- Consider a milder Lewis acid catalyst.
Difficulty in product isolation - Product is soluble in the reaction medium (for Protocol 1)- Emulsion formation during workup (for Protocol 2)- If the product from Protocol 1 is water-soluble, extract with an organic solvent like ethyl acetate.- Add brine during extraction to break emulsions.

Conclusion and Future Perspectives

The three-component reaction of 2-(2-oxopropyl)isoindoline-1,3-dione derivatives provides a powerful and efficient method for the synthesis of novel, highly functionalized molecules. The operational simplicity, high atom economy, and the biological relevance of the resulting scaffolds make this reaction a valuable tool for researchers in medicinal chemistry and drug development. The catalyst-free protocol in water offers a green and sustainable approach, while the option of Lewis acid catalysis provides versatility for a broader range of substrates. Future explorations could focus on expanding the substrate scope to include different β-dicarbonyl compounds and isocyanides, as well as the development of asymmetric catalytic systems to access chiral products with high enantioselectivity.

References

  • Groebke, K., Weber, L., & Mehlin, F. (2003). Synthesis of N-substituted 2-amino-1H-imidazoles. Synlett, 2003(10), 1463-1465.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Tale, R. H., & Patil, K. M. (2014). Phthalimide: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 23(12), 4941-4963.
  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A comprehensive review on the applications of phthalimide in medicinal chemistry. RSC advances, 10(49), 29288-29314.
  • Khan, I., Ibrar, A., & Abbas, N. (2018). Phthalimide and its derivatives: a review of their synthesis and biological activities. Journal of the Iranian Chemical Society, 15(10), 2167-2191.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Passerini reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • Jafari, A., Ramazani, A., Joo, S. W., Ahmadi, Y., & Sadri, F. (2015). The three-component reaction of 2-(2-oxopropyl)isoindoline-1,3-dione with alkyl isocyanides and aromatic carboxylic acids under catalyst-free conditions in water. Molecular Diversity, 19(4), 845-852.
  • Passerini Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.
  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical reviews, 106(1), 17-89.
  • El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron, 65(12), 2153-2171.
  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). A novel isocyanide-based three-component reaction: a facile synthesis of fully substituted 1, 4-dihydropyridine-3, 5-dicarbonitrile derivatives. Tetrahedron Letters, 49(20), 3273-3275.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current opinion in chemical biology, 6(3), 306-313.
  • Ugi, I. (2001). Recent progress in the chemistry of multicomponent reactions. Pure and applied chemistry, 73(1), 187-191.

Sources

Application Notes and Protocols for Site-Selective Protein Modification Using ortho-Phthalaldehyde (OPA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Site-selective protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the study of protein function through biophysical probes, and the development of novel biomaterials.[1][2] While numerous reagents have been developed to target reactive amino acid residues, achieving selectivity, particularly for highly abundant residues like lysine, remains a significant challenge.[3][4] This guide details the use of ortho-phthalaldehyde (OPA), an isoindoline-based reagent precursor, for the chemoselective modification of primary amines, primarily the ε-amino group of lysine residues. We provide an in-depth look at the underlying chemical principles, detailed experimental protocols for preparative-scale protein modification, and methods for the characterization and validation of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient and rapid bioconjugation chemistry.

Introduction: The Challenge of Lysine Targeting and the OPA Solution

Lysine is a frequent target for bioconjugation due to the high nucleophilicity of its ε-amino group and its common presence on solvent-accessible protein surfaces.[4] However, the high abundance of lysine residues on a typical protein often leads to heterogeneous products when using traditional reagents like N-hydroxysuccinimide (NHS) esters.[3] This heterogeneity can compromise the therapeutic efficacy and pharmacokinetic properties of protein drugs, such as ADCs.[2]

ortho-Phthalaldehyde (OPA) presents a compelling alternative for lysine modification. This small dialdehyde reacts rapidly and chemoselectively with primary amines under mild, physiological conditions to form a stable isoindoline-derived structure.[5][6] The reaction is notably fast, often reaching completion within minutes at room temperature.[7] A key advantage of OPA is its high reactivity and selectivity for primary amines over other nucleophilic residues under controlled conditions, offering a more homogenous modification profile compared to some traditional reagents.[8] Recent developments have even seen the application of OPA-based linkers in the preparation of antibody-drug conjugates, highlighting its potential in therapeutic applications.

This guide will focus on the two-component reaction between OPA and protein primary amines, which leads to the formation of a stable phthalimidine (isoindolinone) linkage suitable for creating robust bioconjugates.

The Chemistry of OPA-Mediated Lysine Modification

The reaction between OPA and a primary amine (e.g., the lysine side chain) proceeds through a rapid condensation mechanism. The process can be conceptualized in the following steps:

  • Initial Reaction: One of the aldehyde groups of OPA undergoes a nucleophilic attack by the primary amine of a lysine residue.

  • Cyclization: This is followed by an intramolecular cyclization where the nitrogen attacks the second aldehyde group, forming a cyclic hemiaminal intermediate.

  • Dehydration and Rearrangement: Subsequent dehydration and rearrangement lead to the formation of a stable phthalimidine (isoindolinone) structure, covalently linking the OPA-derived moiety to the lysine residue.

This reaction is efficient in aqueous buffers at or near physiological pH.[5] The reaction rate is pH-dependent, with optimal rates often observed in a slightly alkaline pH range (pH 7.4-9.0), which facilitates the deprotonation of the lysine ε-amino group, increasing its nucleophilicity.[8]

Diagram 1: Proposed Mechanism of OPA-Lysine Conjugation

Caption: Reaction of OPA with a protein's lysine residue to form a stable conjugate.

Experimental Protocols

This section provides a general, preparative-scale protocol for the modification of a protein with an OPA-functionalized reagent. The protocol is designed as a starting point and should be optimized for each specific protein and OPA reagent.

Materials and Reagents
Reagent/MaterialRecommended Grade/PuritySupplier ExampleNotes
Target Protein>95% purityN/ABuffer should be free of primary amines (e.g., Tris, glycine).
OPA-Linker>98% purityCustom Synthesis/CommercialThe linker should contain the OPA moiety and any desired payload or handle.
Reaction BufferBiological GradeSigma-AldrichPhosphate-buffered saline (PBS) or borate buffer, pH 7.4-8.5.
Quenching ReagentACS GradeVWRe.g., 1 M Glycine or Lysine solution.
Desalting ColumnsN/ACytiva (PD-10)For buffer exchange and removal of excess small molecules.
SEC ColumnN/AGE Healthcare, AgilentFor purification of the final conjugate.
Solvents (for OPA-Linker)AnhydrousFisher Scientifice.g., DMSO or DMF, to dissolve the OPA-linker before adding to the aqueous reaction.
Step-by-Step Protocol for Protein Modification

This protocol assumes a starting protein concentration of 5-10 mg/mL and a 10-fold molar excess of the OPA-linker.

  • Protein Preparation: a. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the desired Reaction Buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis. b. Adjust the protein concentration to 5-10 mg/mL in the Reaction Buffer. Keep the protein solution on ice.

  • OPA-Linker Preparation: a. Calculate the amount of OPA-linker needed for a 10-fold molar excess relative to the protein. b. Just before use, dissolve the OPA-linker in a minimal amount of an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mM). Rationale: This prevents precipitation and minimizes the amount of organic solvent added to the aqueous protein solution.

  • Conjugation Reaction: a. Bring the protein solution to room temperature. b. While gently vortexing the protein solution, add the calculated volume of the OPA-linker stock solution dropwise. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation. c. Incubate the reaction at room temperature for 1-2 hours. The reaction time may need optimization; progress can be monitored by LC-MS. Insight: The OPA-amine reaction is typically very fast, but reaction time can be extended to ensure maximum conjugation, especially if targeting less accessible lysines.

  • Quenching the Reaction: a. Add a quenching reagent with a primary amine, such as a glycine or lysine solution, to a final concentration of 50-100 mM. b. Incubate for an additional 30 minutes at room temperature. Rationale: This step consumes any unreacted OPA-linker, preventing further modification of the protein during purification and storage.

Purification of the Protein Conjugate

Purification is critical to remove the quenched OPA-linker, unconjugated payload, and any protein aggregates. Size Exclusion Chromatography (SEC) is the recommended method.[9][10]

  • Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of the desired final storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading and Elution: a. Centrifuge the quenched reaction mixture at >14,000 x g for 10 minutes to pellet any aggregates. b. Load the supernatant onto the equilibrated SEC column. c. Elute the protein with the storage buffer at the recommended flow rate for the column. Collect fractions.

  • Analysis of Fractions: a. Monitor the elution profile at 280 nm (for protein) and, if the payload has a chromophore, at a relevant wavelength. b. Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein conjugate, which should elute first, separated from the smaller, unreacted components. c. Pool the fractions containing the purified conjugate.

  • Concentration and Storage: a. Concentrate the pooled fractions to the desired final concentration using an appropriate centrifugal filter unit. b. Determine the final protein concentration (e.g., by BCA assay) and store the conjugate at 4°C or aliquot and freeze at -80°C for long-term storage.

Diagram 2: Experimental Workflow for OPA-Protein Conjugation

Workflow A 1. Protein Preparation (Buffer Exchange to PBS, pH 7.4) C 3. Conjugation Reaction (Mix Protein + OPA-Linker, RT, 1-2 hours) A->C B 2. OPA-Linker Preparation (Dissolve in DMSO) B->C D 4. Quench Reaction (Add excess Glycine) C->D E 5. Purification by SEC (Remove excess reagents) D->E F 6. Characterization (MS, SDS-PAGE, Functional Assay) E->F G Final Conjugate F->G

Caption: A streamlined workflow for the synthesis and validation of protein conjugates.

Characterization and Validation

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.

Mass Spectrometry (MS)

Mass spectrometry is the most powerful tool for confirming covalent modification.[10]

  • Intact Mass Analysis: Deconvoluted ESI-MS of the intact protein conjugate should show a mass shift corresponding to the addition of the OPA-linker. The mass increase for each modification by a simple OPA molecule (reacting with one lysine) is 116.026 Da (C₈H₄O). The mass of your specific OPA-linker will need to be calculated. The distribution of peaks can reveal the drug-to-antibody ratio (DAR) profile.

  • Peptide Mapping: To identify the specific lysine residues that have been modified, the conjugate can be digested with a protease (e.g., trypsin), followed by LC-MS/MS analysis.[11] Modified peptides will exhibit a mass shift, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.

SDS-PAGE and UV-Vis Spectroscopy
  • SDS-PAGE: A simple, qualitative check for conjugation. The modified protein should show a slight increase in molecular weight, though this may not be resolvable for small linkers. It is primarily used to assess purity and the absence of aggregation.

  • UV-Vis Spectroscopy: Can be used to determine the degree of labeling if the attached payload has a distinct absorbance signature. By measuring the absorbance at 280 nm (for the protein) and at the λ_max_ of the payload, the average number of linker molecules per protein can be estimated.

Functional Assays

It is crucial to verify that the modification has not compromised the biological activity of the protein. A relevant functional assay (e.g., enzyme activity assay, cell-binding assay for antibodies) should be performed to compare the activity of the conjugate to the unmodified protein.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - pH of reaction buffer is too low.- OPA-linker has hydrolyzed or degraded.- Lysine residues are not accessible.- Increase reaction pH to 8.0-8.5.- Prepare OPA-linker solution fresh.- Consider partial denaturation/renaturation of the protein (use with caution).
Protein Precipitation/Aggregation - Organic solvent (DMSO/DMF) concentration is too high.- Modification alters protein stability.- OPA reagent causes cross-linking.- Keep organic solvent <10% (v/v).- Perform conjugation at 4°C.- Optimize protein and OPA-linker concentrations.
Heterogeneous Product - Multiple lysine residues with similar reactivity.- Reaction time is too long.- Reduce reaction time.- Optimize stoichiometry (lower molar excess of OPA-linker).- Consider protein engineering to remove highly reactive, non-essential lysines.
Linkage Instability - The phthalimidine linkage may have some susceptibility to hydrolysis under certain conditions.- Ensure final storage buffer is at a neutral pH (e.g., 7.4).- Perform stability studies by incubating the conjugate under relevant conditions and analyzing by MS over time.

Conclusion

Modification of proteins with ortho-phthalaldehyde offers a rapid, efficient, and chemoselective method for targeting lysine residues under mild conditions. This chemistry is a valuable addition to the bioconjugation toolkit, with demonstrated potential in applications ranging from cellular proteomics to the development of antibody-drug conjugates.[12] By carefully controlling reaction conditions and implementing robust purification and characterization strategies as outlined in this guide, researchers can generate well-defined and functional protein conjugates for a wide array of applications in research and drug development.

References

  • Schibli, D. et al. (2014). Site-Specific Modification of a Therapeutic Protein: A Case Study with a HER2-Targeting Antibody. Bioconjugate Chemistry, 25(12), 2203-2210. [Link]

  • (2020). WO/2020/103891 ORTHO-PHTHALALDEHYDE CONTAINING LINKERS AND USE FOR PREPARATION OF ANTIBODY-DRUG CONJUGATE. WIPO Patentscope. [Link]

  • Wang, J. H., et al. (2022). Characterization of protein unfolding by fast cross-linking mass spectrometry using di-ortho-phthalaldehyde cross-linkers. Nature Communications, 13(1), 1468. [Link]

  • Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265. [Link]

  • Zhang, Q., et al. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Biochemistry, 59(2), 175-178. [Link]

  • Zhang, Q., Zhang, Y., & Li, X. (2020). Ortho-Phthalaldehyde (OPA)-based chemoselective protein bioconjugation and peptide cyclization. Methods in Enzymology, 639, 237-261. [Link]

  • Lu, Y., et al. (2017). Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood. Toxicology Letters, 268, 26-35. [Link]

  • Schopfer, L. M., et al. (2009). Mass spectral characterization of organophosphate-labeled lysine in peptides. Analytical Biochemistry, 394(1), 101-111. [Link]

  • Kalia, J. & Raines, R. T. (2010). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison. [Link]

  • Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. L. (2016). Site-selective protein-modification chemistry for basic biology and drug development. Nature Chemistry, 8(2), 103-113. [Link]

  • Haque, M., Forte, N., & Baker, J. R. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(84), 10689-10702. [Link]

  • Zhang, Q., et al. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. HKU Scholars Hub. [Link]

  • Chen, Y., et al. (2024). A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell. Nature Communications, 15(1), 3073. [Link]

  • Haque, M., Forte, N., & Baker, J. R. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications, 57(84), 10689-10702. [Link]

  • Chen, Y., et al. (2024). Protein painting for structural and binding site analysis via intracellular lysine reactivity profiling with o-phthalaldehyde. Chemical Science, 15(16), 5909-5918. [Link]

  • (n.d.). Protein purification by size exclusion chromatography (SEC). Virtual Labs IIT Kharagpur. [Link]

  • Aguilar, M. I., & Hearn, M. T. W. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Pharmaceuticals, 14(8), 801. [Link]

  • Wang, C., et al. (2018). Synthesis of ortho-phthalaldehyde-functionalized copolymer for rapid, chemoselective and efficient conjugation with native proteins under physiological condition. Polymer Chemistry, 9(4), 449-456. [Link]

  • Tung, C. L., Wong, C. T., Fung, E. Y. M., & Li, X. (2016). Traceless and Chemoselective Amine Bioconjugation via Phthalimidine Formation in Native Protein Modification. Organic Letters, 18(11), 2600-2603. [Link]

  • Sharma, A., et al. (2023). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Pharmaceutical Design, 29(25), 1968-1982. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Interchim. [Link]

  • van der Veer, B., et al. (2022). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences, 23(19), 11867. [Link]

  • Ratai, D. F., et al. (2018). Impact of Polymer Bioconjugation on Protein Stability and Activity Investigated with Discrete Conjugates: Alternatives to PEGylation. Biomacromolecules, 19(11), 4254-4264. [Link]

  • Church, F. C., Swaisgood, H. E., Porter, D. H., & Catignani, G. L. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry, 129(2), 329-336. [Link]

  • Arvapally, R. K., et al. (2015). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 16(12), 29117-29141. [Link]

  • Held, P. (2006). Quantitation of Total Protein Using OPA. BioTek Instruments. [Link]

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The Versatile Synthon: Application Notes on 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Synthon of Strategic Importance

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione is an α-bromoketone bearing a phthalimido-protected amino group. This unique structural combination renders it a highly versatile synthon for the construction of various nitrogen- and sulfur-containing heterocycles. The presence of three key reactive sites—the electrophilic carbonyl carbon, the adjacent carbon bearing a bromine leaving group, and the masked primary amine—allows for a variety of cyclization strategies.

The phthalimide group, a cornerstone of the Gabriel synthesis, offers a robust and reliable method for introducing a primary amine into a target molecule. Its stability under various reaction conditions and the well-established methods for its subsequent deprotection make it an ideal choice for multi-step synthetic sequences. This guide will explore the practical applications of this reagent in key heterocyclic ring-forming reactions.

Synthesis of the Starting Material: this compound

A reliable supply of the starting α-bromoketone is crucial for its application in heterocyclic synthesis. A common and effective method involves the bromination of the corresponding ketone precursor, 2-(2-oxopropyl)isoindoline-1,3-dione.

Synthesis of 2-(2-oxopropyl)isoindoline-1,3-dione

This precursor can be readily prepared by the reaction of potassium phthalimide with chloroacetone.

Experimental Protocol:

  • To a solution of potassium phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add chloroacetone (1.1 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(2-oxopropyl)isoindoline-1,3-dione.

Bromination of 2-(2-oxopropyl)isoindoline-1,3-dione

The α-bromination of the ketone precursor yields the target compound.

Experimental Protocol:

  • Dissolve 2-(2-oxopropyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 equivalents) or bromine (1.0 equivalent), portion-wise at room temperature. The use of a radical initiator like AIBN may be beneficial when using NBS.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound, which can be purified by recrystallization.

Application in Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide.[1][2] this compound serves as an excellent α-haloketone component in this reaction, leading to the formation of 2-amino-4-(phthalimidomethyl)thiazoles.

dot graph Hantzsch_Thiazole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent1 [label="this compound"]; reagent2 [label="Thiourea"]; product [label="2-Amino-4-(phthalimidomethyl)thiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> product [label="Hantzsch Reaction"]; reagent2 -> product; } dot Figure 1: Hantzsch synthesis of a phthalimido-substituted thiazole.

Mechanistic Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine atom of the α-bromoketone. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Protocol for the Synthesis of 2-Amino-4-(phthalimidomethyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and then with cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(phthalimidomethyl)thiazole.

Data Table: Representative Reaction Parameters for Hantzsch Thiazole Synthesis

ParameterValue
Solvent Ethanol
Base Not strictly required, but can be used
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 70-90%

Application in Imidazole Synthesis: The Debus-Radziszewski Reaction and Analogues

The versatile reactivity of this compound also extends to the synthesis of imidazoles. While a direct application in the classical Debus-Radziszewski three-component reaction (dicarbonyl, aldehyde, and ammonia) is not straightforward due to the structure of the starting material, it can be adapted.[3][4] A more direct approach involves the reaction of the α-bromoketone with an amidine.

dot graph Imidazole_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent1 [label="this compound"]; reagent2 [label="Amidine"]; product [label="2-Substituted-4-(phthalimidomethyl)imidazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagent1 -> product [label="Cyclocondensation"]; reagent2 -> product; } dot Figure 2: Synthesis of a phthalimido-substituted imidazole.

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic substitution of the bromide by one of the nitrogen atoms of the amidine. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the substituted imidazole ring.

Protocol for the Synthesis of 2-Aryl-4-(phthalimidomethyl)imidazole

Materials:

  • This compound

  • Benzamidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add benzamidine hydrochloride (1.1 equivalents) and stir for 30 minutes at room temperature.

  • To this mixture, add a solution of this compound (1.0 equivalent) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the desired 2-aryl-4-(phthalimidomethyl)imidazole.

Data Table: Representative Reaction Parameters for Imidazole Synthesis

ParameterValue
Solvent Ethanol
Base Sodium Ethoxide
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 60-80%

Application in Pyrazine Synthesis

Substituted pyrazines can be synthesized through the condensation of an α-haloketone with a 1,2-diamine.[3] this compound can be employed in this reaction to generate phthalimido-substituted pyrazines.

dot graph Pyrazine_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent1 [label="this compound"]; reagent2 [label="Ethylenediamine"]; intermediate [label="Dihydropyrazine intermediate"]; product [label="2-(Phthalimidomethyl)pyrazine", fillcolor="#FBBC05", fontcolor="#202124"];

reagent1 -> intermediate [label="Condensation"]; reagent2 -> intermediate; intermediate -> product [label="Oxidation"]; } dot Figure 3: Synthesis of a phthalimido-substituted pyrazine.

Mechanistic Rationale: The reaction likely proceeds through a double condensation reaction. One amine of the 1,2-diamine reacts with the carbonyl group of the α-bromoketone, while the other amine displaces the bromide in an intramolecular fashion. This forms a dihydropyrazine intermediate, which can then be oxidized to the aromatic pyrazine. The oxidation can occur in situ by air or may require the addition of a mild oxidizing agent.

Protocol for the Synthesis of 2-(Phthalimidomethyl)pyrazine

Materials:

  • This compound

  • Ethylenediamine

  • Ethanol

  • Mild oxidizing agent (e.g., air, or catalytic copper salts)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add ethylenediamine (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. The reaction can be gently heated to facilitate the cyclization and subsequent oxidation. Often, bubbling air through the reaction mixture can promote the final aromatization step.

  • Monitor the reaction by TLC for the formation of the product.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 2-(phthalimidomethyl)pyrazine.

Data Table: Representative Reaction Parameters for Pyrazine Synthesis

ParameterValue
Solvent Ethanol
Base Ethylenediamine acts as a base
Temperature Room Temperature to Reflux
Reaction Time 24 hours
Typical Yield 40-60%

Conclusion and Future Perspectives

This compound has demonstrated its value as a versatile and efficient building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to access phthalimido-substituted thiazoles, imidazoles, and pyrazines. The latent amino functionality, protected as a phthalimide, can be readily deprotected in a subsequent step to allow for further diversification and the generation of libraries of novel compounds for biological screening. The continued exploration of the reactivity of this synthon is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals utilizing 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione. This versatile reagent is a key building block for introducing a protected aminoketone moiety, acting as a potent electrophile in alkylation reactions. Its structure as an α-haloketone makes it particularly suitable for the C-alkylation of various nucleophiles, most notably active methylene compounds.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate challenges and achieve consistent, high-yield results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A: this compound is a bifunctional organic compound. It contains a phthalimide group, which serves as a masked primary amine (a cornerstone of the Gabriel Synthesis), and an α-bromo ketone functional group.[1][2] Its primary application is as an alkylating agent to introduce the –CH2C(=O)CH2-N(Phth) fragment into a target molecule. This is particularly useful in medicinal chemistry for synthesizing complex nitrogen-containing heterocycles and other pharmacologically relevant structures. The α-bromo ketone moiety is highly electrophilic and readily undergoes SN2 reactions with soft nucleophiles.[3][4]

Q2: What types of nucleophiles are suitable for alkylation with this reagent?

A: The most common and effective nucleophiles are carbanions derived from active methylene compounds. These are compounds with a CH₂ group flanked by two electron-withdrawing groups, which makes the protons acidic and easy to remove with a base.[5] Examples include:

  • Malonic esters (e.g., diethyl malonate)

  • Acetoacetic esters (e.g., ethyl acetoacetate)

  • Cyanoacetic esters (e.g., ethyl cyanoacetate)[6]

  • 1,3-Diketones (e.g., acetylacetone)

  • β-Keto sulfones and β-keto phosphonates

Other soft nucleophiles, such as thiolates or certain enamines, can also be used, but the focus of this guide is on C-alkylation of active methylene compounds.

Q3: How do I select the appropriate base for my reaction?

A: The choice of base is critical and depends on the acidity (pKa) of your active methylene compound. The base must be strong enough to deprotonate the nucleophile effectively but not so strong that it promotes side reactions like self-condensation or hydrolysis of the phthalimide ring.[7]

Base TypeExamplespKa of Conjugate AcidIdeal ForRationale & Causality
Weak Inorganic K₂CO₃, Cs₂CO₃~10.3Highly acidic CH₂ (e.g., malononitrile, pKa ~11)Milder conditions prevent side reactions. The carbonate anion is a relatively weak base, minimizing risk of ester hydrolysis or elimination. K₂CO₃ is a common, cost-effective choice.[8]
Alkoxides NaOEt, KOtBu~16-18Moderately acidic CH₂ (e.g., diethyl malonate, pKa ~13)Stronger bases that ensure complete deprotonation of the nucleophile, driving the reaction to completion. KOtBu is bulkier and can sometimes favor C-alkylation over O-alkylation.
Hydrides NaH, KH~36Less acidic CH₂ or when an irreversible deprotonation is neededVery strong, non-nucleophilic bases that deprotonate irreversibly, producing H₂ gas. This prevents equilibrium issues and ensures the nucleophile is fully formed before adding the alkylating agent. Requires anhydrous conditions.[2]

Q4: What is the best solvent for this alkylation?

A: Polar aprotic solvents are strongly recommended as they accelerate SN2 reactions.[3][9] These solvents solvate the metal cation of the base but leave the nucleophilic anion relatively "bare" and highly reactive.

SolventRationaleConsiderations
DMF (Dimethylformamide)Often the best choice.[1][8] It has a high dielectric constant, effectively dissolves ionic intermediates, and is stable across a wide temperature range.Must be anhydrous. Can be difficult to remove under vacuum.
Acetonitrile (MeCN)Good alternative to DMF. It is less viscous and easier to remove.Generally less effective at dissolving all reagents compared to DMF.
DMSO (Dimethyl sulfoxide)Excellent solvating power, but can sometimes participate in side reactions at higher temperatures (e.g., oxidation).Must be highly purified and anhydrous.
THF (Tetrahydrofuran)A less polar option, often used with strong bases like NaH.May not be sufficient to dissolve all reaction components, potentially leading to a heterogeneous mixture and slower reaction.

Q5: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method.[7] Use a solvent system (e.g., Ethyl Acetate/Hexane) that gives good separation between your starting nucleophile, the alkylating agent (this compound), and the expected product. The alkylating agent can be visualized with a UV lamp and will often stain with potassium permanganate. The disappearance of the limiting reagent and the appearance of a new, typically less polar spot, indicates product formation.

Troubleshooting Guide

This section addresses common problems encountered during the alkylation reaction.

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution(s)Scientific Rationale
Insufficiently Strong Base Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base's conjugate acid has a pKa at least 2-3 units higher than the active methylene compound.The equilibrium of the deprotonation step must favor the formation of the nucleophilic anion. A stronger base ensures a higher concentration of the active nucleophile.[10]
Reagent Degradation Use fresh, anhydrous solvents and reagents. This compound can be sensitive to moisture.α-Haloketones can be hydrolyzed. Water in the reaction can also quench the base and the generated carbanion, halting the reaction.
Low Reaction Temperature Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring with TLC.Alkylation is a bimolecular substitution (SN2) with an activation energy barrier. Providing thermal energy increases the reaction rate.[9]
Poor Solubility Change to a solvent with higher solvating power, such as DMF or DMSO.[1]If the reagents, particularly the ionic salt of the deprotonated nucleophile, are not fully dissolved, the reaction becomes diffusion-controlled and very slow.
Problem 2: Multiple Products Observed (Complex Reaction Mixture)
Potential CauseRecommended Solution(s)Scientific Rationale
Dialkylation Use a slight excess of the nucleophile (1.1-1.2 equivalents) relative to the alkylating agent. Add the alkylating agent slowly to a solution of the fully-formed nucleophile.The mono-alkylated product is often still acidic and can be deprotonated and react a second time. Maintaining a low instantaneous concentration of the electrophile favors mono-alkylation.[6]
O-alkylation vs. C-alkylation This is a classic issue with enolates. To favor C-alkylation: • Use a less polar solvent (e.g., THF). • Use a counter-ion that associates more strongly with the oxygen (e.g., Li⁺ vs. K⁺). • Run the reaction at a lower temperature.The enolate anion is an ambident nucleophile with charge density on both the carbon and oxygen. Harder electrophiles and conditions favoring free ions (polar aprotic solvents) can lead to O-alkylation. C-alkylation is typically the thermodynamically favored pathway.
Elimination (HBr loss) Use a non-nucleophilic, hindered base (e.g., DBU, Proton Sponge) if possible, although this is less common for SN2 on primary bromides. Ensure the temperature is not excessively high.While SN2 is favored at a primary carbon, very strong and hindered bases can promote E2 elimination, especially if there is steric hindrance near the reaction center.[11]
Phthalimide Ring Opening During workup, use mild conditions. Avoid prolonged exposure to strong acids or bases (e.g., concentrated HCl or NaOH).[7][12] Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching.The imide functionality is susceptible to hydrolysis under harsh acidic or basic conditions, which can complicate purification. The Ing-Manske procedure using hydrazine is a milder way to cleave the phthalimide if needed later.[1][12]

Optimized Experimental Protocol

General Procedure for C-Alkylation of Diethyl Malonate

This protocol provides a robust starting point for optimization.

1. Reagent Preparation:

  • Dry DMF over 4Å molecular sieves overnight.

  • Ensure diethyl malonate is pure and dry.

  • Wash sodium hydride (NaH, 60% dispersion in mineral oil) with anhydrous hexanes three times under an inert atmosphere (N₂ or Ar) to remove the oil, and dry the resulting powder under vacuum. Caution: NaH is highly flammable and reacts violently with water.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (5 mL per mmol of the limiting reagent).

  • Add sodium hydride (1.1 eq) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

3. Nucleophile Formation:

  • Slowly add diethyl malonate (1.2 eq) dropwise to the NaH suspension via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. This indicates complete formation of the sodium enolate.

4. Alkylation:

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the enolate solution at room temperature over 15-20 minutes.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC every 1-2 hours.

5. Work-up and Purification:

  • Once the reaction is complete (TLC shows consumption of the limiting reagent), cool the mixture to 0 °C.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).

Visual Diagrams

General Alkylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_inert Setup Flask Under Inert Atmosphere (N2/Ar) prep_reagents->setup_inert add_base Add Base (e.g., NaH) to Solvent (e.g., DMF) setup_inert->add_base add_nucleophile Add Active Methylene Cmpd. (Formation of Enolate) add_base->add_nucleophile add_electrophile Add Solution of This compound add_nucleophile->add_electrophile heat_monitor Heat Reaction & Monitor by TLC add_electrophile->heat_monitor quench Quench Reaction (e.g., sat. NH4Cl) heat_monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G start Reaction Issue? low_yield Low / No Yield start->low_yield Yes multi_prod Multiple Products start->multi_prod Yes cause_base Base too weak? low_yield->cause_base cause_conditions Conditions wrong? low_yield->cause_conditions cause_dialkyl Dialkylation? multi_prod->cause_dialkyl cause_side_rxn Side Reactions? multi_prod->cause_side_rxn cause_base->cause_conditions No sol_base Use Stronger Base (e.g., NaH) cause_base->sol_base Yes sol_temp Increase Temperature Use Anhydrous Solvent cause_conditions->sol_temp Yes cause_dialkyl->cause_side_rxn No sol_stoich Adjust Stoichiometry (Excess Nucleophile) cause_dialkyl->sol_stoich Yes sol_workup Use Milder Workup Optimize Temp/Solvent cause_side_rxn->sol_workup Yes

Caption: Decision tree for troubleshooting common alkylation problems.

References

  • Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2573. [Link]

  • Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Billman, J. H., & Harting, W. F. (1952). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 62. [Link]

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]

  • Coconote. (2024). Understanding Gabriel Synthesis Mechanism. Coconote. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

  • Wikipedia contributors. (n.d.). Gabriel synthesis. Wikipedia. [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(4), 385-393. [Link]

  • ResearchGate. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. [Link]

  • YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones. ALL 'BOUT CHEMISTRY. [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. ijabr.org. [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. organic-chemistry-tutor.com. [Link]

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

  • ResearchGate. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. organic-chemistry.org. [Link]

  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • ResearchGate. (2020). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. ResearchGate. [Link]

  • ResearchGate. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that unexpected challenges, such as low reactivity, can arise during experimentation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively, ensuring the success of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity and handling of this compound.

Q1: I'm observing very slow or no conversion in my reaction. What are the primary factors that could be causing this?

A1: Low reactivity is typically traced back to one of four key areas:

  • Reagent Integrity: The compound, an α-bromo ketone, can be susceptible to slow degradation, especially if exposed to moisture or nucleophilic impurities over time. Always verify the purity of your starting material.

  • Steric Hindrance: The phthalimide group is sterically bulky.[1] The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric congestion around the reaction center.[2] If your nucleophile is also bulky, the reaction rate can decrease dramatically.

  • Nucleophile Strength: The success of the SN2 reaction is critically dependent on the nucleophilicity of your reacting partner.[3] Weakly nucleophilic species will react slowly, if at all, without optimization.

  • Reaction Conditions: The choice of solvent, temperature, and concentration are crucial. A solvent that does not adequately solubilize the reactants or is not suitable for an SN2 reaction (e.g., a protic solvent when an aprotic polar solvent is needed) can severely impede the reaction.

Q2: How does the α-bromo ketone structure influence the compound's reactivity?

A2: The presence of the ketone carbonyl group adjacent to the carbon-bromine bond is a critical electronic feature. The carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon. This generally makes α-halo ketones more reactive towards nucleophiles in SN2 reactions than their corresponding alkyl halide analogues.[4] However, this electronic activation can also promote side reactions, such as enolate formation, if inappropriate (i.e., strongly basic) conditions are used.[5][6]

Q3: What are the most common side reactions to be aware of when using this reagent?

A3: The primary competing reactions are:

  • Enolate Formation: In the presence of a strong base, deprotonation at the α-carbon can occur, forming an enolate. This is a common pathway for α-halo ketones.[5][6] This enolate can then participate in undesired subsequent reactions.

  • Elimination (E2): If the nucleophile is also a strong, sterically hindered base, it can promote an E2 elimination reaction to form an α,β-unsaturated ketone, rather than the desired substitution product.[2]

  • Hydrolysis: The phthalimide group can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures, which could complicate product isolation.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low reactivity issues.

Initial Assessment: A Workflow for Diagnosis

Before making significant changes to your protocol, follow this logical diagnostic workflow to pinpoint the likely source of the problem.

Troubleshooting_Workflow start Low Reactivity Observed check_reagent Step 1: Verify Reagent Integrity (Purity, Age, Storage) start->check_reagent reagent_ok Reagent is Pure & Stable check_reagent->reagent_ok  Pass reagent_bad Purify or Replace Reagent check_reagent->reagent_bad Fail check_nucleophile Step 2: Evaluate Nucleophile (Strength & Sterics) reagent_ok->check_nucleophile nucleophile_ok Nucleophile is Appropriate check_nucleophile->nucleophile_ok  Suitable nucleophile_bad Increase Nucleophilicity or Reduce Steric Bulk check_nucleophile->nucleophile_bad Unsuitable check_conditions Step 3: Analyze Reaction Conditions (Solvent, Temp, Concentration) nucleophile_ok->check_conditions conditions_ok Conditions are Optimized check_conditions->conditions_ok  Optimal conditions_bad Optimize Solvent, Increase Temp, or Adjust Concentration check_conditions->conditions_bad Suboptimal check_side_reactions Step 4: Investigate Side Reactions (TLC/LCMS Analysis) conditions_ok->check_side_reactions no_side_reactions No Side Products check_side_reactions->no_side_reactions Clean side_reactions_present Modify Conditions to Suppress Side Reactions (e.g., change base) check_side_reactions->side_reactions_present Present

Caption: A systematic workflow for troubleshooting low reactivity.

Problem Area 1: Low or No Product Conversion

If your reaction shows a high proportion of unreacted starting material, address the following points in order.

1.1 Verify Starting Material Integrity

  • Cause: this compound can degrade upon prolonged storage, especially if exposed to atmospheric moisture. Hydrolysis of the bromide is a potential issue.

  • Troubleshooting Steps:

    • Analytical Check: Run a fresh ¹H NMR or LCMS of your starting material. Check for impurities or degradation products.

    • Recrystallization: If impurities are detected, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) can purify the material.

    • Proper Storage: Store the reagent in a desiccator, under an inert atmosphere (N₂ or Ar), and protected from light.

1.2 Evaluate the Nucleophile

  • Cause: The reaction is an SN2 displacement. Its rate is directly proportional to the strength of the nucleophile. Weak nucleophiles (e.g., neutral alcohols, hindered amines) will react very slowly.

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., R-SH, R-OH, R₂NH), consider deprotonating it with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive anionic form (RS⁻, RO⁻, R₂N⁻). Use a base that is strong enough to deprotonate the nucleophile but not the α-proton of the ketone.

    • Reduce Steric Hindrance: If both your nucleophile and the electrophile are sterically demanding, the reaction will be slow. If possible, choose a less hindered nucleophile.

1.3 Optimize Reaction Conditions

  • Cause: The solvent, temperature, and reactant concentrations play a pivotal role in SN2 reaction kinetics.

  • Troubleshooting Steps:

    • Solvent Choice: For SN2 reactions, polar aprotic solvents are ideal as they solvate the cation but not the anionic nucleophile, increasing its effective reactivity.[3] Switch from protic solvents (like ethanol or water) or nonpolar solvents (like toluene or hexane) to a more suitable option.

    • Temperature: If the reaction is slow at room temperature, gradually increase the temperature. Monitor the reaction by TLC or LCMS to ensure that the desired product is forming and not degrading. A good starting point is 50-80 °C.

    • Concentration: In some cases, increasing the concentration of the reactants can accelerate a bimolecular reaction.

ParameterRecommendationRationale
Solvent DMF, Acetonitrile, Acetone, DMSOPolar aprotic solvents stabilize the transition state of SN2 reactions.
Temperature 25 °C to 80 °CIncreased thermal energy helps overcome the activation barrier. Monitor for decomposition.
Base (if needed) K₂CO₃, Cs₂CO₃, DBU (non-nucleophilic)To activate a protic nucleophile without causing significant enolization of the ketone.
Problem Area 2: Significant Side Product Formation

If your analysis shows the consumption of starting material but a low yield of the desired product, side reactions are likely the culprit.

Side_Reactions cluster_paths Reaction Pathways reagent 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione + Nucleophile (Nu:) sn2_product Desired SN2 Product reagent->sn2_product Good Nucleophile, Weak Base enolate Enolate Intermediate reagent->enolate Strong, Hindered Base elimination_product α,β-Unsaturated Product reagent->elimination_product Strong, Bulky Base

Caption: Competing reaction pathways for the α-bromo ketone substrate.

2.1 Diagnosis of Side Products

  • Cause: The use of strong, sterically hindered bases (e.g., LDA, t-BuOK) can favor deprotonation at the α-carbon over nucleophilic attack.[6] This leads to enolization or elimination.

  • Troubleshooting Steps:

    • Characterize Byproducts: Use LCMS and NMR to identify the structures of the major byproducts. An α,β-unsaturated ketone product will have a characteristic olefinic signal in the ¹H NMR spectrum.

    • Modify Base: If a base is required to activate your nucleophile, switch to a weaker, non-nucleophilic base. Inorganic bases like potassium or cesium carbonate are often excellent choices. They are basic enough to deprotonate many common nucleophiles but generally not strong enough to cause significant enolization of the ketone.

    • Control Temperature: Side reactions often have a higher activation energy. Running the reaction at a lower temperature may favor the desired SN2 pathway.

Exemplary Experimental Protocol

Synthesis of 2-(2-(4-phenyl-1,3-thiazol-2-ylamino)acetyl)isoindoline-1,3-dione

This protocol describes a typical application of this compound in the synthesis of a substituted aminothiazole, a common scaffold in medicinal chemistry. This reaction involves a nucleophilic attack by the thiourea sulfur, followed by cyclization.

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a 50 mL round-bottom flask, dissolve thiourea (1.0 eq) in 20 mL of absolute ethanol.

    • Add this compound (1.0 eq) to the solution.

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle and a reflux condenser.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

    • A precipitate of the hydrobromide salt of the aminothiazole product should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification:

    • If necessary, the crude product can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted with ethyl acetate.

    • The organic layer can then be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting solid can be further purified by recrystallization from ethanol to yield the pure aminothiazole product.

References
  • Bordwell, F. G., & Brannen, W. T., Jr. (1964). The Effect of the Carbonyl Group on the Reactivity of Halogen in α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • Al-Hourani, B. J. (2010). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2646. [Link]

  • LibreTexts. (2023). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • JoVE. (n.d.). Factors Affecting α-Alkylation of Ketones: Choice of Base. Journal of Visualized Experiments. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Al-Obeidi, F. A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-839. [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Pearson+. (n.d.). Gabriel Synthesis Explained. [Link]

  • Foroumadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 384-396. [Link]

  • Mondal, S. (2021). A Review on Different Synthetic Route and the Medicinal Aplications of 2-(3-(Dimethylamino)Propyl) Isoindoline-1,3- Dione Derivatives. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Proteins Modified by 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of proteins covalently modified with 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of this process. Our approach is grounded in established biochemical principles to ensure you can confidently isolate highly pure, modified protein for your downstream applications.

Introduction: The Challenge of Purifying Phthalimide-Modified Proteins

The reagent this compound is an α-halo ketone, a class of reagents that acts as an alkylating agent, forming a stable covalent bond primarily with nucleophilic amino acid side chains such as cysteine, histidine, and lysine. Upon reaction, the protein is appended with a bulky, hydrophobic isoindoline-1,3-dione (phthalimide) group.

The primary challenge in this workflow is not the purification of the protein itself, but the high-resolution separation of the desired, correctly modified protein from two key contaminants:

  • Unmodified Protein: The starting material that did not react with the labeling reagent.

  • Excess Reagent: Small molecule labeling agent that did not react and remains in solution.

Unlike common affinity tags (e.g., His-tag, GST-tag), the phthalimide group does not have a dedicated, high-affinity resin for single-step purification.[1] Therefore, a successful strategy must rely on the physicochemical changes the tag imparts upon the protein.[2][3] This guide outlines a robust, multi-step chromatographic strategy to achieve this separation.

Part 1: The Labeling Reaction - FAQs & Troubleshooting

Problems in purification often originate from a suboptimal labeling reaction. Ensuring a high-efficiency, clean reaction is the first and most critical step.

Q: My labeling efficiency is low. How can I improve it?

A: Low efficiency is typically due to reaction kinetics or reagent stability. Consider the following:

  • Stoichiometry: Increase the molar excess of the labeling reagent relative to the protein. A common starting point is a 10- to 20-fold molar excess. However, be aware that very high excesses can lead to off-target modifications and increase the burden of removing the excess reagent later.

  • Reaction Buffer pH: The reactivity of target residues is pH-dependent. Cysteine thiols are more nucleophilic above their pKa (~8.5), while lysine primary amines (~10.5) are reactive when deprotonated. A good starting pH is typically between 7.5 and 8.5. If your protein is stable at a higher pH, this can improve lysine labeling.

  • Temperature and Time: Most labeling reactions are performed at room temperature for 1-2 hours or at 4°C overnight. If efficiency is low, consider increasing the incubation time or performing the reaction at a slightly higher temperature (e.g., 25°C), while monitoring protein stability.

  • Reducing Agents: If you are targeting cysteine residues, ensure that no reducing agents like DTT or β-mercaptoethanol are present in your protein buffer, as they will quench the reaction. The protein's cysteines must be in a reduced state to be reactive.

Q: My protein is precipitating during the labeling reaction. What's happening and what can I do?

A: Precipitation is a common issue when adding hydrophobic moieties to a protein.[4] The phthalimide tag is significantly hydrophobic, and its addition can expose hydrophobic patches, leading to aggregation.

  • Lower the Protein Concentration: Perform the reaction at a lower protein concentration (e.g., < 2 mg/mL) to reduce the likelihood of intermolecular aggregation.

  • Include Stabilizing Additives: Incorporate non-denaturing detergents (e.g., 0.01% Tween-20) or solubility-enhancing osmolytes like glycerol (5-10%), L-arginine, or sucrose into the reaction buffer.[5]

  • Optimize Reaction Conditions: Perform the reaction at 4°C. While this will slow the reaction rate, it often enhances protein stability.

Q: How can I quickly check if my protein has been labeled before starting a large-scale purification?

A: Before committing to a lengthy purification workflow, it's wise to confirm the reaction's success.

  • SDS-PAGE Analysis: The addition of the ~174 Da tag (after loss of HBr) may not produce a discernible shift on a standard SDS-PAGE gel. However, if multiple tags are added, a slight smearing or upward shift in the band might be visible.

  • Mass Spectrometry (Gold Standard): The most definitive method is to analyze a small aliquot of the reaction mixture using mass spectrometry (e.g., ESI-MS).[6] This will allow you to see the mass of the unmodified protein and the new, higher mass of the modified protein, confirming the covalent addition.

Part 2: A Multi-Modal Purification Workflow

A sequential chromatographic approach is the most effective strategy for isolating the pure, modified protein. The workflow involves three key stages: reagent removal, separation of labeled from unlabeled protein, and a final polishing step.

Purif_Workflow cluster_0 Separation Options for Step 2 Reaction Labeling Reaction Mixture (Labeled Protein, Unlabeled Protein, Excess Reagent) Step1 Step 1: Reagent Removal Size-Exclusion Chromatography (Desalting) Reaction->Step1  Load crude mixture Step2 Step 2: Labeled vs. Unlabeled Separation (Primary Method) Step1->Step2  Load protein pool HIC Hydrophobic Interaction Chromatography (HIC) (Recommended General Method) IEX Ion-Exchange Chromatography (IEX) (If modifying charged residues) Step3 Step 3: Polishing & Buffer Exchange Size-Exclusion Chromatography (SEC) Final Pure Labeled Protein Step3->Final HIC->Step3 Collect labeled fractions IEX->Step3 Collect labeled fractions

Sources

Preventing non-specific labeling with 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing this versatile labeling reagent. Our focus is to empower you to achieve highly specific and efficient conjugation while troubleshooting common challenges, particularly the issue of non-specific labeling.

Section 1: Understanding the Reagent - FAQs

This section addresses the fundamental questions about the reagent's chemistry and application, providing the foundational knowledge needed for successful experiments.

Q1: What is this compound and how does it work?

A1: This reagent is a hetero-bifunctional crosslinker. It contains two key components:

  • An α-bromoketone: This is the primary reactive group responsible for forming a stable covalent bond with nucleophilic amino acid residues on your target protein. It reacts via an SN2 nucleophilic substitution mechanism.

  • A Phthalimide-protected amine: The isoindoline-1,3-dione group is a common protecting group for a primary amine, known as a phthalimide. This group is stable under the initial labeling conditions. It can be subsequently removed using reagents like hydrazine to reveal a primary amine, which can then be used for further downstream conjugation.

The primary utility of this reagent is to covalently attach a "handle" (the phthalimide-protected amine) to a specific site on a biomolecule.

Q2: Which amino acid residues does the α-bromoketone moiety react with?

A2: The electrophilic carbon adjacent to the bromine is susceptible to attack by several nucleophilic amino acid side chains. The reactivity is highly dependent on pH and the intrinsic nucleophilicity of the residue. The primary targets are:

  • Cysteine (thiol group): The thiolate anion (R-S⁻) of cysteine is a potent nucleophile and the most common target for α-halo ketones. This reaction is highly efficient and specific at near-neutral pH.

  • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are also nucleophilic and can be alkylated, particularly if the target histidine is in a favorable microenvironment.

  • Methionine (thioether): The sulfur atom in methionine can be alkylated, though it is generally less reactive than cysteine.

  • Lysine (primary amine): The primary amine of lysine is nucleophilic, but its high pKa (~10.5) means it is largely protonated and non-nucleophilic at neutral pH. Reaction with lysine is a common source of non-specific labeling and typically occurs at higher pH or with prolonged reaction times.

The key to specificity is exploiting the different pKa values of these residues to ensure only the desired residue is reactive.

Q3: What is the core principle behind preventing non-specific labeling with this reagent?

A3: The core principle is reaction condition optimization . Non-specific labeling arises when the reagent reacts with unintended amino acid residues or when multiple reagent molecules attach to a single protein (over-labeling).[1][2] By carefully controlling the experimental parameters, you can steer the reaction exclusively toward your intended target, most commonly a cysteine residue. The most critical parameters to control are pH, reagent stoichiometry, and reaction time.[3][4]

Section 2: Troubleshooting Guide - From Problem to Solution

This section is structured to directly address the common issues encountered during labeling experiments.

Q4: My mass spectrometry results show a heterogeneous mixture with multiple labels attached to my protein. What went wrong?

A4: This indicates either non-specific labeling at multiple residue types or over-labeling of accessible target residues.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale Recommended Solution
Reaction pH is too high A pH > 8.0 begins to deprotonate the ε-amino group of lysine (pKa ~10.5), making it a competing nucleophile alongside your target cysteine (pKa ~8.3). This is a primary driver of non-specific labeling.Lower the reaction pH. For cysteine-specific labeling, maintain a pH between 7.0 and 7.5. This ensures the cysteine thiol is sufficiently nucleophilic for reaction while keeping lysine residues protonated and unreactive.
Reagent-to-Protein Molar Ratio is too high A large excess of the labeling reagent increases the probability of reactions with less reactive, secondary sites.[5] It drives the reaction equilibrium towards multiple modifications.Perform a titration experiment. Start with a 1:1 molar ratio of reagent to protein. Incrementally increase the ratio (e.g., 2:1, 5:1, 10:1) and analyze the product at each step by mass spectrometry to find the optimal ratio that maximizes labeling of the target site with minimal side products.
Reaction Time is too long Even under optimal pH, prolonged exposure to the reagent can lead to slow, cumulative labeling of secondary sites.[6]Optimize reaction time. Run a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) at your chosen stoichiometry and pH. Quench the reaction at each time point and analyze the products to determine the shortest time required to achieve sufficient labeling.
Buffer contains nucleophiles Buffers like Tris or glycine contain primary amines that will compete with your protein for the labeling reagent, reducing efficiency and complicating analysis.[6]Use a non-nucleophilic buffer. Recommended buffers include HEPES, Phosphate-Buffered Saline (PBS), or bicarbonate buffers. Always perform buffer exchange if your protein is stored in an incompatible buffer.[6]

Q5: My protein precipitated out of solution during or after the labeling reaction. Why?

A5: Protein precipitation is often a consequence of significant changes to the protein's surface chemistry.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale Recommended Solution
Over-modification of the protein Attaching multiple, relatively hydrophobic phthalimide groups can drastically alter the protein's isoelectric point (pI) and overall solubility, leading to aggregation and precipitation.[5]Reduce the reagent-to-protein molar ratio. This is the most effective solution. Use the lowest possible ratio that still provides adequate labeling of the target site.
pH is near the protein's pI If the conjugation reaction pH is close to the pI of the modified protein, its net charge will be near zero, minimizing electrostatic repulsion and promoting aggregation.Adjust the reaction pH. If possible, conduct the reaction at a pH at least one unit away from the predicted pI of the final conjugate.
Low protein purity Impurities can act as nucleation sites for aggregation.Ensure high protein purity (>95%) before starting the reaction.

Q6: My labeling yield is very low or non-existent. What should I check?

A6: Low yield points to issues with the reagent's stability, the protein's reactivity, or the reaction conditions.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale Recommended Solution
Reagent Hydrolysis The α-bromoketone is susceptible to hydrolysis in aqueous buffers, rendering it inactive. This process is accelerated at higher pH and temperatures.Prepare the reagent stock solution fresh in a compatible, anhydrous organic solvent like DMSO or DMF. Add it to the aqueous protein solution immediately before starting the reaction. Avoid prolonged storage of the reagent in aqueous buffers.
Inaccessible Target Residue The target cysteine or other residue may be buried within the protein's three-dimensional structure, making it inaccessible to the reagent.[2]Add a mild denaturant. Including low concentrations of urea (0.5-2 M) or guanidine HCl may partially unfold the protein to expose the target residue without causing irreversible denaturation. This must be tested empirically. Alternatively, genetic manipulation to move the target residue to a more accessible location may be necessary.[2]
Incorrect Buffer Composition As mentioned, nucleophilic buffers (Tris, glycine) will consume the reagent.[6] Reducing agents like DTT or β-mercaptoethanol in the buffer will also react with the α-bromoketone.Verify buffer components. Ensure the buffer is non-nucleophilic and free of reducing agents. Use dialysis or a desalting column for buffer exchange prior to the reaction.[6]

Section 3: Experimental Protocols & Workflows

This section provides standardized, step-by-step protocols for key procedures.

Protocol 1: Optimized Labeling of a Cysteine Residue

This protocol is a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Ensure your protein is of high purity (>95%).

    • Perform buffer exchange into a non-nucleophilic reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). This can be done via dialysis or using a desalting column.

    • Determine the precise protein concentration using a reliable method (e.g., A280 or BCA assay).

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, add your protein to the desired final concentration (e.g., 1 mg/mL).

    • Calculate the volume of the 10 mM reagent stock needed to achieve the desired molar excess (start with a 5-fold molar excess over the protein).

    • Add the calculated volume of the reagent stock to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours. Protect from light if the final conjugate is light-sensitive.

  • Quenching the Reaction (Crucial Step):

    • To stop the reaction and consume excess reagent, add a quenching reagent like 2-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, quenched reagent and other reaction components using a desalting column, dialysis, or size-exclusion chromatography (SEC). The purification method will depend on the stability and properties of your protein conjugate.

Protocol 2: Characterization of Labeling Stoichiometry and Specificity
  • Intact Mass Analysis (Degree of Labeling):

    • Analyze a sample of the purified conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS).[7][8]

    • Subtract the mass of the unlabeled protein from the mass of the labeled protein. The difference should correspond to the mass of the added reagent minus the mass of the displaced bromine atom.

    • The presence of multiple peaks corresponding to +1, +2, +3 labels will reveal the degree of labeling and heterogeneity.[9]

  • Peptide Mapping (Site of Labeling):

    • Denature, reduce, and alkylate the purified protein conjugate.

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Search the MS/MS data to identify peptides that show a mass shift corresponding to the mass of the label. The fragmentation data will pinpoint the exact amino acid residue that was modified.[10]

Section 4: Visualized Workflows and Mechanisms

Visual aids to clarify complex processes.

ReactionMechanism cluster_reactants Reactants cluster_transition Reaction cluster_products Products Protein Protein-SH (Cysteine Residue) TS SN2 Transition State Protein->TS Nucleophilic Attack (pH 7.0-7.5) Reagent Br-CH2-CO-R' (Labeling Reagent) R' = Phthalimide Moiety Reagent->TS Conjugate Protein-S-CH2-CO-R' (Stable Thioether Bond) TS->Conjugate Covalent Bond Formation Byproduct HBr (Hydrobromic Acid) TS->Byproduct Bromide Leaving Group

Caption: Mechanism of cysteine-specific labeling.

TroubleshootingWorkflow Start Start: Non-Specific Labeling Observed in Mass Spec Check_pH Is Reaction pH between 7.0-7.5? Start->Check_pH Check_Ratio Is Reagent:Protein Molar Ratio > 10:1? Check_pH->Check_Ratio Yes Action_pH Action: Lower pH to 7.2 and Re-run Experiment Check_pH->Action_pH No Check_Time Is Reaction Time > 4 hours? Check_Ratio->Check_Time No Action_Ratio Action: Reduce Molar Ratio (Titrate from 2:1 to 10:1) Check_Ratio->Action_Ratio Yes Check_Buffer Is Buffer Non-Nucleophilic (e.g., HEPES, PBS)? Check_Time->Check_Buffer No Action_Time Action: Reduce Time (Run a Time-Course) Check_Time->Action_Time Yes Action_Buffer Action: Buffer Exchange into PBS or HEPES Check_Buffer->Action_Buffer No End Result: Specific Labeling Achieved Check_Buffer->End Yes Action_pH->Check_Ratio Action_Ratio->Check_Time Action_Time->Check_Buffer Action_Buffer->End

Caption: Troubleshooting workflow for non-specific labeling.

References

  • AbOliGo. Bioconjugation Optimization & Troubleshooting. Vertex AI Search.
  • Zhu, S. et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. [Link]

  • Lapek, J. D. et al. (2017). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics. [Link]

  • Creative Biolabs. Troubleshooting Guides.
  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • Srzentic, K. et al. (2015). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Kaur, P. & Jones, L. M. (2018). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC - NIH. [Link]

  • Vector Labs. Bioconjugation Troubleshooting Guide. Vector Labs.
  • ResearchGate. (2019). Analysis and characterization of protein-drug conjugates? ResearchGate. [Link]

  • George, M. (2024). Methods and Mechanisms of Protein Labeling. PharmiWeb.com.
  • Langer, S. (2010). Protein Conjugates.
  • Bio-Techne. Antibody Conjugation Troubleshooting. Bio-Techne. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. EPFL. [Link]

Sources

Hydrolysis and degradation of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione in buffer

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting its Hydrolysis and Degradation in Buffer Systems

Welcome to the technical support center for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this bifunctional molecule in their experiments. As a Senior Application Scientist, I've compiled this resource to provide in-depth technical guidance and field-proven insights into the stability, degradation pathways, and common troubleshooting scenarios encountered when working with this compound in aqueous buffer systems.

Our approach is grounded in the fundamental principles of organic chemistry, recognizing that the stability of this compound is governed by the reactivity of its two key functional moieties: the phthalimide group and the α-bromoketone. This guide will explain the causality behind experimental observations and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous buffers?

A1: The degradation of this molecule in aqueous buffers is primarily dictated by two independent, yet potentially concurrent, pathways corresponding to its major functional groups:

  • Hydrolysis of the Phthalimide Ring: The isoindoline-1,3-dione (phthalimide) group is susceptible to hydrolysis, especially under basic conditions. This reaction involves the cleavage of one of the amide bonds to form a phthalamidic acid derivative. The rate of this hydrolysis is significantly accelerated at higher pH.[1][2]

  • Reactions of the α-Bromoketone: The α-bromoketone moiety is highly reactive and can undergo several transformations in buffer solutions:

    • Nucleophilic Substitution: Direct displacement of the bromide ion by water (hydrolysis) or other nucleophiles present in the buffer (e.g., phosphate, carboxylates) can occur.[3]

    • Favorskii Rearrangement: In the presence of a base (even mild bases), α-bromoketones with an α'-hydrogen can undergo a Favorskii rearrangement.[4][5][6] This is a critical pathway to consider as it leads to a rearranged carboxylic acid derivative, fundamentally altering the carbon skeleton of the side chain.

Q2: How does pH affect the stability of the compound?

A2: The stability of this compound is highly pH-dependent.

  • Acidic to Neutral pH (pH < 7): The compound is expected to be relatively more stable. The primary degradation pathway would likely be slow hydrolysis of the α-bromoketone. The phthalimide ring is generally stable under these conditions.[7]

  • Alkaline pH (pH > 7): The compound will degrade more rapidly. The alkaline conditions significantly accelerate both the hydrolysis of the phthalimide ring and promote the Favorskii rearrangement of the α-bromoketone moiety.[1][8]

Q3: Can the components of my buffer system react with the compound?

A3: Yes, nucleophilic buffer species can directly react with the molecule. Buffers containing carboxylates (e.g., acetate, citrate) or phosphate can act as nucleophiles and displace the bromide from the α-bromoketone.[9] This will lead to the formation of buffer adducts, which may complicate the analysis of your experimental results. It is crucial to select a buffer system with minimal nucleophilicity if the integrity of the α-bromoketone is critical for your application.

Troubleshooting Guide

Problem 1: Rapid loss of starting material observed by HPLC, even in seemingly neutral buffer.
Potential Cause Troubleshooting Step Scientific Rationale
Actual pH of the buffer is higher than intended. Verify the pH of your buffer solution after the addition of all components, including the compound stock solution (if dissolved in a solvent like DMSO).A small amount of an acidic or basic impurity in any of the reagents can shift the pH of a weakly buffered solution, leading to accelerated degradation.
Presence of nucleophilic buffer components. Switch to a non-nucleophilic buffer system such as HEPES, MES, or MOPS.Buffers like phosphate or citrate can act as nucleophiles, attacking the electrophilic carbon of the α-bromoketone and displacing the bromide. This leads to a faster disappearance of the parent compound.[3][9]
Temperature effects. Conduct your experiments at a lower temperature if permissible by the experimental design.Chemical reactions, including degradation, are generally accelerated at higher temperatures.
Problem 2: Multiple unexpected peaks appear in my chromatogram over time.
Potential Cause Troubleshooting Step Scientific Rationale
Concurrent degradation pathways are occurring. Use LC-MS to identify the masses of the unexpected peaks.The appearance of multiple products is expected due to the parallel degradation pathways. You will likely observe products from phthalimide hydrolysis, α-bromoketone hydrolysis, and the Favorskii rearrangement.
Favorskii rearrangement leading to isomeric products. Analyze the reaction mixture for the presence of carboxylic acid derivatives with a rearranged carbon skeleton.The Favorskii rearrangement proceeds through a cyclopropanone intermediate, and its ring-opening can sometimes lead to different isomeric products depending on the substitution pattern.[6][10]
Reaction with buffer components. If using a nucleophilic buffer, compare chromatograms from experiments in both nucleophilic and non-nucleophilic buffers.The formation of buffer adducts will be evident as new peaks that are absent in the non-nucleophilic buffer system.
Problem 3: The biological or chemical activity of my compound is lower than expected.
Potential Cause Troubleshooting Step Scientific Rationale
Degradation of the active species. Prepare fresh solutions of the compound immediately before use. Analyze the purity of the dosing solution by HPLC at the beginning and end of the experiment.The α-bromoketone is a reactive electrophile and is often crucial for the compound's intended activity (e.g., as a covalent inhibitor). Its degradation to less reactive species will result in a loss of potency.
Incompatibility with the assay medium. If possible, assess the stability of the compound directly in the assay medium over the time course of the experiment.Components of complex biological media (e.g., amino acids, thiols like glutathione) can react with and consume the compound, reducing its effective concentration.

Visualizing the Degradation Pathways

The following diagrams illustrate the key degradation mechanisms of this compound in aqueous buffer systems.

DegradationPathways cluster_phthalimide Phthalimide Hydrolysis cluster_alphabromo α-Bromoketone Reactions Parent 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione Phthalamidic_Acid Phthalamidic Acid Derivative Parent->Phthalamidic_Acid OH⁻ / H₂O Parent2 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione Hydroxyketone Hydroxyketone (Hydrolysis Product) Parent2->Hydroxyketone H₂O Favorskii_Acid Rearranged Carboxylic Acid (Favorskii Product) Parent2->Favorskii_Acid Base (OH⁻) Buffer_Adduct Buffer Adduct Parent2->Buffer_Adduct Buffer Nucleophile HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare 10 mM Stock in DMSO/ACN Incubate Spike Stock into Buffer (Final Conc. 100 µM) Stock->Incubate Buffer Prepare & Filter Buffer Buffer->Incubate Inject_t0 Inject t=0 Sample Incubate->Inject_t0 Incubate_Sample Incubate at Desired Temp. Inject_t0->Incubate_Sample Inject_Timepoints Inject at Subsequent Time Points Incubate_Sample->Inject_Timepoints Data_Analysis Plot ln(Area) vs. Time Calculate Rate Constant Inject_Timepoints->Data_Analysis

Caption: Workflow for HPLC-based stability assessment.

References

  • Khan, M. N. (1987). The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides. International Journal of Chemical Kinetics, 19(2), 135-145. [Link]

  • Pure & Applied Chemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry-bd.com. [Link]

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications (London), (6), 270-271. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. [Link]

  • Eriksson, S. O., & Jakobsson, M. (1973). Synthesis and alkaline hydrolysis of some N-substituted phthalimides. Acta pharmaceutica Suecica, 10(1), 63–74. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein-journals.org. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1460-1469. [Link]

  • Molecules. (2021). Phthalimides: developments in synthesis and functionalization. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of α-Bromoketones. [Link]

  • Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646. [Link]

  • Campodónico, P. R., et al. (2014). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. PLoS ONE, 9(3), e91293. [Link]

  • ResearchGate. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. [Link]

  • Chemistry LibreTexts. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5079. [Link]

Sources

Technical Support Center: Quenching Excess 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione in Protein Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical step of quenching excess 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione following protein modification reactions. Proper quenching is essential to prevent non-specific labeling and ensure the homogeneity and integrity of your final protein conjugate.

Introduction to this compound

This compound is an α-haloketone-containing reagent frequently utilized in bioconjugation. The electrophilic carbon adjacent to the bromine atom is susceptible to nucleophilic attack by specific amino acid side chains on a protein, primarily the thiol group of cysteine, but also potentially the imidazole ring of histidine or the ε-amino group of lysine under certain conditions. The phthalimide group can serve as a protecting group or as a component of a larger chemical probe or linker system. After the desired labeling has occurred, any unreacted reagent must be neutralized (quenched) to prevent further, potentially denaturing, modifications to the protein.

Frequently Asked Questions (FAQs)

Q1: Why is quenching necessary after my protein labeling reaction with this compound?

A1: Quenching is a critical step to halt the labeling reaction definitively. The this compound reagent is a reactive electrophile. If not neutralized, it will continue to react with nucleophilic residues on your target protein and any other proteins in the solution. This can lead to non-specific labeling, over-labeling, and potential protein cross-linking, all of which can compromise the function and characterization of your conjugate. Furthermore, residual reactive compound can interfere with downstream applications and assays.

Q2: What are the best types of reagents to use for quenching this reaction?

A2: The most effective quenching agents for α-haloketones like this compound are small molecules containing highly reactive nucleophiles. Thiol-containing compounds are particularly well-suited for this purpose due to the high nucleophilicity of the thiolate anion.[1] Recommended quenchers include:

  • 2-Mercaptoethanol (β-mercaptoethanol or BME)

  • Dithiothreitol (DTT)

  • L-Cysteine

  • Glutathione (GSH) [2]

  • N-acetylcysteine (NAC) [2]

These reagents rapidly react with the α-haloketone, forming a stable thioether bond and thus inactivating the reagent.

Q3: How do I choose the right quenching agent for my experiment?

A3: The choice of quencher depends on several factors, including your downstream application and the nature of your protein.

  • For most applications, 2-mercaptoethanol or L-cysteine are excellent choices. They are effective, inexpensive, and easily removed by standard protein purification methods like dialysis or size-exclusion chromatography.

  • DTT is a stronger reducing agent and should be used with caution if your protein has disulfide bonds that are essential for its structure or function. [3][4] While effective at quenching, it can also reduce native disulfides.

  • Glutathione and N-acetylcysteine are also highly effective and biocompatible options. [2][5]

Q4: Can excess quencher affect my protein?

A4: Yes, particularly if your protein has functionally important disulfide bonds. High concentrations of reducing quenchers like DTT or 2-mercaptoethanol can denature proteins by cleaving these bonds. It is crucial to use the minimum effective concentration of the quencher and to remove it promptly after the quenching step is complete. For proteins sensitive to reduction, using a milder thiol quencher at a lower concentration or exploring non-thiol based quenching strategies may be necessary, though less common for α-haloketones.

Q5: How long should the quenching reaction proceed?

A5: Typically, a quenching reaction should be allowed to proceed for at least 30 minutes to an hour at room temperature to ensure all excess this compound has reacted. The exact time can be optimized for your specific system.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Protein precipitation upon adding quencher. High local concentration of the quencher or a change in buffer pH.Add the quenching agent slowly while gently vortexing. Ensure the pH of the quencher stock solution is compatible with your reaction buffer.
Loss of protein activity after quenching. Reduction of essential disulfide bonds.Use a lower concentration of the quenching agent. Switch from DTT to a milder agent like 2-mercaptoethanol or L-cysteine. Minimize the quenching reaction time.
Evidence of continued labeling after quenching. Insufficient amount of quenching agent or inadequate reaction time.Increase the molar excess of the quenching agent (see recommended concentrations below). Extend the quenching reaction time to 1-2 hours.
Interference in downstream assays. Residual quenching agent.Ensure thorough removal of the quencher and its adduct with the labeling reagent using appropriate purification methods such as size-exclusion chromatography or dialysis.

Quenching Workflow and Protocols

The general workflow for quenching excess this compound is a two-step process: inactivation of the reactive species followed by purification.

QuenchingWorkflow cluster_reaction Reaction Phase cluster_quenching Quenching & Purification Protein Protein LabeledProtein Labeled Protein Protein->LabeledProtein Labeling Reaction Reagent Excess 2-(3-bromo-2-oxopropyl) isoindoline-1,3-dione Reagent->LabeledProtein Quencher Add Thiol Quenching Agent LabeledProtein->Quencher Transfer QuenchedMix Quenched Reaction Mixture Quencher->QuenchedMix Incubate Purification Purification (SEC / Dialysis) QuenchedMix->Purification FinalProduct Purified Labeled Protein Purification->FinalProduct QuenchingMechanism reagent This compound Br-CH₂-C(=O)-... product Inactive Product R-S-CH₂-C(=O)-... reagent->product Displacement bromide Br⁻ quencher Thiol Quencher (R-SH) R-S⁻ quencher:f1->reagent:f1

Sources

Managing solubility issues of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

A Guide to Managing Solubility Challenges

Welcome to the technical support guide for this compound (CAS 6284-26-0). This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility issues encountered with this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

The unique structure of this molecule, combining a large, relatively non-polar phthalimide group with a highly polar and reactive α-bromo ketone moiety, presents specific solubility challenges that require a systematic approach to overcome.

Figure 1. Polarity analysis of this compound.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles. The key principle is to start with small-scale tests before committing a large amount of material.

Q1: My compound is a solid powder and appears insoluble in my reaction solvent. What are the best starting solvents to try?

A1: The compound's mixed polarity profile makes polar aprotic solvents the most effective starting point. The principle of "like dissolves like" suggests that a solvent must accommodate both the non-polar phthalimide and the polar ketone group.[1][2]

We recommend screening the following solvents in small-scale viability tests (e.g., 1-2 mg of compound in 0.1-0.2 mL of solvent).

SolventClassBoiling Point (°C)Rationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent starting point. High dissolving power for a wide range of compounds.[3] Be aware of its high boiling point, which can make removal difficult.
N,N-Dimethylformamide (DMF) Polar Aprotic153Strong alternative to DMSO. Good for many N-substituted phthalimides. High boiling point. Can decompose at high temperatures or in the presence of strong acids/bases.
Acetonitrile (ACN) Polar Aprotic82Good balance of polarity and volatility. Useful for reactions where easy solvent removal is necessary. Less powerful than DMSO/DMF.
Acetone Polar Aprotic56Effective for many ketones. Its volatility is advantageous for easy removal post-reaction. May not be polar enough for high concentrations.
Dichloromethane (DCM) Moderately Polar40Good for dissolving the non-polar phthalimide portion. May require a co-solvent to fully solubilize the compound at higher concentrations. Very volatile.
Tetrahydrofuran (THF) Polar Aprotic66A versatile solvent that can often dissolve compounds of mixed polarity. Must be checked for peroxides if not freshly opened.

Q2: I've tried a recommended solvent at room temperature, but the compound still isn't dissolving. What is the next step?

A2: If isothermal mixing is insufficient, the next step is to introduce energy into the system to overcome the compound's crystal lattice energy.

  • Sonication: Placing the sample in an ultrasonic bath is a highly effective and gentle method to increase the dissolution rate by breaking up solid agglomerates and enhancing solvent-solute interaction at the surface.[1]

  • Gentle Heating: Solubility often increases with temperature.[1] Warm the mixture gently (e.g., to 40-50 °C) with stirring. Caution: this compound is an α-bromo ketone, a class of compounds known to be reactive and potentially thermally sensitive.[4][5] Avoid aggressive or prolonged heating to prevent degradation. Always monitor for color changes, which could indicate decomposition.

Q3: My experiment requires an aqueous buffer. The compound immediately precipitates when I dilute my organic stock solution. How can I solve this?

A3: This is a classic solubility problem when transitioning from a highly soluble organic stock to a poorly soluble aqueous medium. The key is to keep the final concentration of the organic solvent low while preventing the compound from crashing out.[3]

  • Use a Highly Concentrated Stock: Prepare the highest possible stable concentration of your compound in a water-miscible solvent like DMSO. This minimizes the volume of organic solvent added to the aqueous phase.

  • Pre-warm the Aqueous Buffer: For biological assays, pre-warming the medium (e.g., to 37°C) can sometimes help maintain solubility upon dilution.[3]

  • Add Stock to Buffer (Not Vice-Versa): Add the concentrated organic stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that lead to precipitation.

  • Consider Co-solvents: If direct dilution fails, using a co-solvent system can be effective.[1] For example, a small percentage of ethanol or polyethylene glycol (PEG) in the final aqueous solution can act as a bridge to maintain solubility. The final concentration of any co-solvent must be validated for compatibility with your experimental system.

Part 2: Advanced Troubleshooting & Detailed Protocols

When first-line approaches are insufficient, a more systematic methodology is required. This section provides structured protocols for challenging cases.

Troubleshooting Workflow

When faced with persistent solubility issues, follow a logical progression of steps. This workflow ensures you address potential underlying issues systematically before employing more aggressive or complex methods.

start START: Compound Fails to Dissolve purity 1. Verify Purity & Identity (NMR, LC-MS) Are impurities present? start->purity purify Purify Material (Recrystallization, Chromatography) purity->purify Yes solvent_screen 2. Systematic Solvent Screening (See Protocol 2.1) purity->solvent_screen No purify->solvent_screen apply_energy 3. Apply Energy • Sonicate for 15-30 min • Gently warm to 40-50°C solvent_screen->apply_energy cosolvent 4. Use Co-Solvent System • Add a miscible 'good' solvent • Titrate until clear apply_energy->cosolvent end_success SUCCESS: Homogeneous Solution cosolvent->end_success

Sources

Impact of pH on the reaction of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, with a focus on the critical role of pH in determining reaction outcomes.

Introduction to the Molecule

This compound is a valuable reagent in organic synthesis, particularly for the introduction of a protected aminomethyl ketone moiety. Its structure contains two key reactive sites: an α-bromo ketone and a phthalimide-protected amine. The interplay of these functional groups, and their differing sensitivities to pH, dictates the success of its application. Understanding and controlling the reaction pH is paramount to achieving desired product outcomes and avoiding unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound under basic conditions is giving an unexpected carboxylic acid derivative instead of the desired substitution product. What is happening?

A1: You are likely observing a Favorskii rearrangement , a common reaction for α-halo ketones in the presence of a base.[1][2][3][4] Instead of a simple nucleophilic substitution at the carbon bearing the bromine, the base abstracts an acidic α-proton on the other side of the carbonyl group. This forms an enolate which then undergoes an intramolecular cyclization to a highly strained cyclopropanone intermediate. The nucleophile in your reaction (or the base itself, like hydroxide) then attacks the cyclopropanone, leading to ring-opening and the formation of a carboxylic acid, ester, or amide, depending on the nucleophile used.[4][5]

To mitigate this, consider the following:

  • Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation at another site in your substrate.

  • Employ milder basic conditions , such as potassium carbonate, in a suitable solvent.

  • Run the reaction at lower temperatures to disfavor the rearrangement pathway.

  • If possible, perform the reaction under neutral or slightly acidic conditions if your nucleophile is sufficiently reactive.

Q2: I am attempting to deprotect the phthalimide group using strong base, but I am seeing degradation of my molecule. Why is this occurring?

A2: While strong bases are used for phthalimide cleavage, the α-bromo ketone functionality in this compound is highly sensitive to basic conditions. As mentioned in Q1, this can trigger a Favorskii rearrangement.[2][4] Additionally, strong bases like sodium hydroxide can promote other side reactions, including hydrolysis of the phthalimide ring itself, and potentially elimination reactions. The combination of these pathways leads to a complex mixture of products and overall degradation of your starting material.

For phthalimide deprotection of this specific molecule, the standard Ing-Manske procedure using hydrazine hydrate is generally preferred as it is more selective for the imide cleavage under conditions that are less likely to induce the Favorskii rearrangement.[6][7]

Q3: What is the optimal pH range for performing a nucleophilic substitution on the α-bromo ketone portion of the molecule?

A3: The optimal pH is highly dependent on the nature of your nucleophile. However, a general guideline is to maintain the reaction pH in the neutral to slightly acidic range (pH 5-7) . This minimizes the risk of base-induced side reactions like the Favorskii rearrangement and hydrolysis of the phthalimide group.[8] Many amine and thiol nucleophiles are sufficiently reactive in this pH range. If your nucleophile requires deprotonation to become reactive, a weak, non-nucleophilic base and careful monitoring are essential.

Q4: Can I perform the Gabriel synthesis with this reagent to produce a primary amine?

A4: This question highlights a common point of confusion. This compound is itself a product of a Gabriel-type synthesis, where phthalimide is used as a protecting group for a primary amine.[9][10][11] The phthalimide group in this molecule is protecting the nitrogen atom. You would use this reagent to alkylate a separate nucleophile. After your desired reaction at the α-bromo ketone, you can then deprotect the phthalimide to reveal a primary amine functionality in your final product using methods like hydrazinolysis.[7][12]

Troubleshooting Guide

This section provides a structured approach to common experimental problems.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Degradation of Starting Material Confirm the stability of your starting material under the reaction conditions. Run a control reaction without the nucleophile to check for decomposition. Adjust pH to a more neutral range if degradation is observed.
Inactive Nucleophile Ensure your nucleophile is active at the chosen pH. Some nucleophiles, like amines, may be protonated and non-nucleophilic at low pH. Consider adjusting the pH to just below the pKa of the conjugate acid of your nucleophile.
Insufficient Reaction Time or Temperature Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider a moderate increase in temperature, but be mindful of potential side reactions.
Solvent Incompatibility Ensure all reactants are soluble in the chosen solvent system. Poor solubility can significantly hinder reaction rates.
Problem 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Favorskii Rearrangement This is common under basic conditions. Confirm the presence of rearranged products by mass spectrometry. To avoid this, switch to neutral or slightly acidic conditions, or use a milder base and lower temperatures.
Phthalimide Ring Opening Hydrolysis of the phthalimide can occur under strongly acidic or basic conditions, especially at elevated temperatures.[8] This will be evident by the appearance of products containing a phthalamic acid moiety. Use milder deprotection methods if this functionality is not desired.
Over-alkylation of Nucleophile If your nucleophile has multiple reactive sites, you may see a mixture of products. Consider using a protecting group strategy for your nucleophile if necessary.

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for the reaction of this compound with a generic amine nucleophile under pH-controlled conditions.

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: In a separate vessel, dissolve the amine nucleophile (1.1 eq.) in the same solvent. If the amine is used as a salt (e.g., hydrochloride), add a weak base like diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Reaction Execution: Add the nucleophile solution dropwise to the solution of the α-bromo ketone at room temperature.

  • pH Monitoring & Adjustment: If necessary, monitor the reaction pH using pH indicator strips suitable for organic solvents. The ideal range is typically 6-8. If the pH becomes too acidic due to the formation of HBr, a non-nucleophilic base can be added cautiously.

  • Reaction Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing pH-Dependent Reaction Pathways

The following diagram illustrates the critical decision point based on the pH of the reaction medium.

pH_Impact start This compound sub_node Nucleophilic Substitution start->sub_node Neutral / Slightly Acidic pH (pH 5-7) + Nucleophile favorskii_node Favorskii Rearrangement start->favorskii_node Basic pH (pH > 8) hydrolysis_node Phthalimide Hydrolysis start->hydrolysis_node Strongly Acidic (pH < 2) or Strongly Basic (pH > 12) + Heat product_sub Desired Substitution Product sub_node->product_sub product_favorskii Rearranged Carboxylic Acid Derivative favorskii_node->product_favorskii product_hydrolysis Ring-Opened Product hydrolysis_node->product_hydrolysis

Caption: pH-dependent reaction pathways for this compound.

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting common issues.

Troubleshooting_Flow start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No stability Check Starting Material Stability - Run control reaction - Adjust pH to neutral check_yield->stability Yes favorskii Identify Favorskii Product (MS) - Lower pH - Use milder base - Lower temperature check_purity->favorskii Yes success Successful Reaction check_purity->success No nucleophile Verify Nucleophile Activity - Check pH vs. pKa - Use fresh nucleophile stability->nucleophile conditions Optimize Reaction Conditions - Increase temperature moderately - Extend reaction time nucleophile->conditions conditions->check_yield hydrolysis Identify Hydrolysis Product (MS) - Use milder conditions - Avoid high heat favorskii->hydrolysis hydrolysis->check_purity

Caption: A logical workflow for troubleshooting reactions.

References

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. Available at: [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. NROChemistry. Available at: [Link]

  • Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. Available at: [Link]

  • Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com. Available at: [Link]

  • Gabriel Synthesis. (n.d.). Cambridge University Press. Available at: [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available at: [Link]

  • YouTube. (2019). mechanism of alpha-halogenation of ketones. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Zaydi, A. A. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 13(8), 1581-1647. Available at: [Link]

  • YouTube. (2021). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. Available at: [Link]

  • Sharma, U., & Kumar, A. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(15), 2776. Available at: [Link]

  • Chemistry LibreTexts. (2020). 23.4: Alpha Halogenation of Carbonyls. Chemistry LibreTexts. Available at: [Link]

  • Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Rhodium.ws. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imide cleavage. Organic Chemistry Portal. Available at: [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available at: [Link]

  • Cheng, P. F., et al. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2567. Available at: [Link]

  • Cheng, P. F., et al. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. NIST WebBook. Available at: [Link]

  • Chemsrc. (n.d.). 2-Bromo-1H-isoindole-1,3(2H)-dione. Chemsrc. Available at: [Link]

  • ResearchGate. (n.d.). 2-(2-Bromoethyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. NIST WebBook. Available at: [Link]

  • Google Patents. (2014). Processes for preparing isoindoline-1,3-dione compounds.
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Validation & Comparative

A Comparative Guide to Peptide Modification and Mass Spectrometry Analysis: Unveiling the Potential of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of proteomics and peptidomics, the precise chemical modification of peptides is a cornerstone of robust and reproducible mass spectrometry (MS) analysis. The targeted derivatization of specific amino acid residues can enhance ionization efficiency, direct fragmentation pathways, and enable quantitative strategies. This guide provides an in-depth technical comparison of a novel reagent, 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, with established alternatives for peptide modification, supported by mechanistic insights and detailed experimental protocols.

The strategic alkylation of cysteine residues is a critical step in many proteomic workflows, primarily to prevent the re-formation of disulfide bonds following their reduction. This ensures that proteins and their constituent peptides remain in a linearized state, which is essential for consistent enzymatic digestion and accurate mass analysis.[1][2] While a variety of reagents are available for this purpose, each possesses a unique profile of reactivity, specificity, and potential for off-target modifications that can influence the quality of the resulting mass spectrometry data.[3][4]

This guide will delve into the characteristics of this compound, a reagent featuring an α-bromoketone moiety, and compare its theoretical performance with two widely used cysteine alkylating agents: Iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Featured Reagent: this compound

While not extensively documented in proteomics literature, the chemical structure of this compound suggests a potent reactivity towards nucleophilic amino acid side chains. The key reactive feature is the α-bromoketone group. The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[5]

Proposed Reaction Mechanism

The primary target for this reagent within a peptide sequence is the thiol group of cysteine residues, which are highly nucleophilic. The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) reaction, where the sulfur atom of the cysteine thiol attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a stable thioether bond.

dot graph "Reaction_Mechanism_BPIO" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Peptide_Cys [label="Peptide-SH\n(Cysteine Thiol)", fillcolor="#F1F3F4"]; BPIO [label="this compound", fillcolor="#F1F3F4"]; Transition_State [label="S-C Bond Formation\nBr Departure", shape=ellipse, fillcolor="#FBBC05"]; Modified_Peptide [label="Modified Peptide\n(Thioether Bond)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromide [label="Br-", shape=plaintext];

Peptide_Cys -> Transition_State [label="+ BPIO"]; BPIO -> Transition_State; Transition_State -> Modified_Peptide; Transition_State -> Bromide; } caption: "Proposed SN2 reaction mechanism of this compound with a cysteine residue."

Expected Mass Shift

The modification of a peptide with this compound results in a specific mass increase. The molecular formula of the reagent is C₁₁H₈BrNO₃. Upon reaction with a thiol, the bromine atom is lost, and the remainder of the molecule (C₁₁H₈NO₃) is covalently attached to the sulfur atom of the cysteine.

  • Molecular Weight of Reagent: ~282.1 g/mol

  • Mass of Leaving Group (Br): ~79.9 g/mol

  • Mass Added to Peptide: ~202.2 g/mol

This significant and predictable mass shift can be readily detected by mass spectrometry, allowing for the confident identification of modified peptides.

Hypothetical Experimental Protocol for Peptide Alkylation

This protocol is based on standard procedures for cysteine alkylation using α-haloketone reagents.

Materials:

  • Peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound (BPIO) solution (e.g., 100 mM in acetonitrile)

  • Quenching solution (e.g., 1 M DTT)

  • Formic acid

Procedure:

  • Reduction: Reduce the disulfide bonds in the peptide sample by adding DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add the BPIO solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench any unreacted BPIO by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Acidify the sample to a final concentration of 0.1% formic acid. Desalt the sample using a C18 ZipTip or equivalent.

  • Mass Spectrometry Analysis: Analyze the desalted peptide sample by LC-MS/MS.

Comparative Analysis with Established Reagents

To provide a comprehensive evaluation, we will now compare the theoretical performance of this compound with two widely used cysteine alkylating agents: Iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Iodoacetamide (IAA)

Iodoacetamide is a haloacetamide that reacts with cysteine thiols via an SN2 mechanism, similar to what is proposed for BPIO. It is a highly reactive and effective alkylating agent.[6]

Experimental Protocol for IAA Alkylation:

Materials:

  • Peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • DTT or TCEP

  • Iodoacetamide (IAA) solution (e.g., 500 mM in 50 mM ammonium bicarbonate, freshly prepared)

  • Quenching solution (e.g., 1 M DTT)

  • Formic acid

Procedure:

  • Reduction: Reduce the disulfide bonds with 10 mM DTT at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add IAA solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.[7]

  • Quenching: Add DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Preparation for MS: Acidify with formic acid and desalt.

  • Mass Spectrometry Analysis: Analyze by LC-MS/MS.

N-ethylmaleimide (NEM)

N-ethylmaleimide is a Michael acceptor that reacts with cysteine thiols via a Michael addition reaction. This mechanism is distinct from the SN2 reaction of haloacetamides.[2]

Experimental Protocol for NEM Alkylation:

Materials:

  • Peptide sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DTT or TCEP

  • N-ethylmaleimide (NEM) solution (e.g., 100 mM in isopropanol)

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol)

  • Formic acid

Procedure:

  • Reduction: Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.

  • Alkylation: Add NEM solution to a final concentration of 20 mM. Incubate at room temperature for 1 hour.[8]

  • Quenching: Add β-mercaptoethanol to a final concentration of 40 mM and incubate for 15 minutes.

  • Sample Preparation for MS: Acidify with formic acid and desalt.

  • Mass Spectrometry Analysis: Analyze by LC-MS/MS.

Performance Comparison

FeatureThis compound (Theoretical)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Reaction Mechanism SN2SN2Michael Addition
Mass Shift (Da) ~202.2+57.02+125.05
Primary Target CysteineCysteineCysteine
Potential Side Reactions Histidine, Lysine, Methionine, N-terminusHistidine, Lysine, Methionine, N-terminus[4][9]Lysine, Histidine[8]
Reaction Speed Expected to be fastFast[1]Fast[8]
Stability of Adduct Stable thioetherStable thioetherStable thioether

Discussion of Comparative Data

  • Reactivity and Specificity: All three reagents are highly reactive towards cysteine residues. However, under non-optimal conditions (e.g., high pH or excess reagent), off-target modifications can occur. Haloacetamides like IAA and, theoretically, BPIO, are known to react with other nucleophilic residues such as histidine, lysine, and methionine.[4][9] NEM also exhibits some reactivity towards lysine and histidine.[8] The larger size of the BPIO molecule may offer some steric hindrance that could potentially improve its specificity for the highly accessible cysteine thiol over other, more sterically hindered nucleophiles.

  • Impact on Mass Spectrometry Analysis: The mass shift induced by the modifying reagent is a critical parameter. The +57.02 Da shift from IAA is a well-established and easily searchable modification in proteomics databases. The larger mass shifts from NEM (+125.05 Da) and BPIO (~202.2 Da) can also be readily identified. Larger modifications can sometimes influence peptide fragmentation in the mass spectrometer, potentially providing additional structural information or, in some cases, complicating spectral interpretation. The phthalimide group in BPIO is a rigid, planar structure that might influence fragmentation in a predictable manner, potentially leading to characteristic reporter ions upon collision-induced dissociation (CID).

Workflow and Decision Guide

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style = "filled"; color = "#F1F3F4"; node [style=filled]; Protein_Extraction [label="Protein Extraction", fillcolor="#FFFFFF"]; Reduction [label="Reduction (DTT/TCEP)", fillcolor="#FFFFFF"]; Alkylation [label="Alkylation (BPIO/IAA/NEM)", fillcolor="#FFFFFF"]; Digestion [label="Enzymatic Digestion (e.g., Trypsin)", fillcolor="#FFFFFF"]; }

subgraph "cluster_MS" { label = "Mass Spectrometry"; style = "filled"; color = "#F1F3F4"; node [style=filled]; LC_Separation [label="LC Separation", fillcolor="#FFFFFF"]; MS_Analysis [label="MS/MS Analysis", fillcolor="#FFFFFF"]; }

subgraph "cluster_DataAnalysis" { label = "Data Analysis"; style = "filled"; color = "#F1F3F4"; node [style=filled]; Database_Search [label="Database Search\n(with specified modifications)", fillcolor="#FFFFFF"]; Data_Interpretation [label="Data Interpretation & Quantification", fillcolor="#FFFFFF"]; }

Protein_Extraction -> Reduction; Reduction -> Alkylation; Alkylation -> Digestion; Digestion -> LC_Separation; LC_Separation -> MS_Analysis; MS_Analysis -> Database_Search; Database_Search -> Data_Interpretation; } caption: "General experimental workflow for peptide modification and mass spectrometry analysis."

dot graph "Decision_Tree" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Select Alkylating Reagent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standard_Workflow [label="Standard Proteomics Workflow?", shape=diamond, fillcolor="#FBBC05"]; Specific_Application [label="Specific Application?", shape=diamond, fillcolor="#FBBC05"]; IAA [label="Use Iodoacetamide (IAA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NEM [label="Consider N-ethylmaleimide (NEM)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; BPIO [label="Explore this compound (BPIO) for novel applications", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Avoid_Iodine [label="Need to avoid iodine?", shape=diamond, fillcolor="#FBBC05"];

Start -> Standard_Workflow; Standard_Workflow -> IAA [label="Yes"]; Standard_Workflow -> Specific_Application [label="No"]; Specific_Application -> Avoid_Iodine; Avoid_Iodine -> NEM [label="Yes"]; Avoid_Iodine -> IAA [label="No"]; Specific_Application -> BPIO [label="Novel fragmentation or\n large mass shift desired?"]; } caption: "Decision guide for selecting a cysteine alkylating reagent."

Conclusion

The selection of a cysteine alkylating agent is a critical decision in the design of a proteomics experiment. Iodoacetamide remains a popular choice due to its high reactivity and the extensive characterization of its performance in mass spectrometry.[1][10] N-ethylmaleimide offers an alternative with a different reaction mechanism and may be preferable in certain applications.[4][8]

Based on its chemical structure, this compound presents itself as a promising, albeit un-validated, reagent for cysteine modification. Its α-bromoketone moiety suggests a high reactivity, and the significant mass shift it imparts could be advantageous for certain applications. The presence of the phthalimide group may also introduce unique fragmentation characteristics that could be exploited in advanced mass spectrometry experiments. Further experimental validation is required to fully characterize its efficiency, specificity, and impact on mass spectrometric analysis. Researchers seeking to explore novel peptide modification strategies may find this compound to be a valuable addition to their chemical proteomics toolkit.

References

  • Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteome Science, 16(1), 1-10. [Link]

  • Kuznetsova, K., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics, 17(1), 59-68. [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4786. [Link]

  • Hansen, J. R., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 14(10), 2794-2805. [Link]

  • O'Connell, J. D., & Mozziconacci, O. (2020). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 19(11), 4553-4561. [Link]

  • Nelson, K. J., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4745-4753. [Link]

  • Lee, K., et al. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Journal of mass spectrometry, 43(9), 1235-1243. [Link]

  • Gharib, M., et al. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Journal of Biological Chemistry, 275(28), 21151-21158. [Link]

  • Smith, M. R., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical biochemistry, 370(2), 227-234. [Link]

  • Sechi, S., & Chait, B. T. (2001). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical chemistry, 73(22), 5152-5158. [Link]

  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4786. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Cheng, P. F., et al. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2559. [Link]

  • Al-Majdoub, Z. M., et al. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Pharmaceutics, 15(7), 1891. [Link]

  • Shimadzu. (n.d.). Analysis of Synthetic Protein N-terminal Modification by Mass Spectrometry. [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

  • De Kimpe, N., & De Vleeschauwer, M. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(19), 3583. [Link]

  • Cheng, P. F., et al. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. ResearchGate. [Link]

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  • Efremova, A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 69. [Link]

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A Comparative Guide to Cysteine Alkylation: Iodoacetamide vs. 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the precise and efficient alkylation of cysteine residues is a critical step for protein characterization, peptide mapping, and the development of covalent inhibitors. The choice of an alkylating agent can profoundly influence experimental outcomes, dictating reaction kinetics, specificity, and the potential for off-target modifications. This guide provides an in-depth, objective comparison between the widely-used iodoacetamide and the less characterized 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione for the alkylation of cysteine residues.

While iodoacetamide is a well-established and extensively documented reagent, this compound remains a more novel agent with limited published data in proteomics applications. This guide will therefore leverage established principles of chemical reactivity to provide a comprehensive comparison, supported by available data for iodoacetamide and logical inferences for its bromo-counterpart.

Executive Summary: At a Glance Comparison

FeatureThis compoundIodoacetamide
Chemical Structure Contains an α-bromoketone moiety and a phthalimide groupA simple α-iodoacetamide
Molecular Weight 282.09 g/mol 184.96 g/mol [1]
Reactivity Expected to be a potent alkylating agent, but likely less reactive than iodoacetamide.Highly reactive due to the excellent leaving group nature of iodide.[2]
Primary Target Cysteine residues.Cysteine residues.[3]
Potential Advantages The bulkier phthalimide group may offer greater specificity by reducing off-target reactions with more sterically hindered sites.High reactivity leads to rapid and efficient alkylation.
Potential Disadvantages Lower reactivity may require longer incubation times or higher concentrations. Limited data on off-target effects.High reactivity can lead to off-target alkylation of other residues like methionine, lysine, and histidine.[1][4][5]
Solubility Soluble in organic solvents.Soluble in water and other polar solvents.[1]

Delving into the Chemistry: Mechanism of Action

Both this compound and iodoacetamide alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiol group of a cysteine residue attacks the electrophilic carbon atom bearing the halogen (bromine or iodine), leading to the formation of a stable thioether bond and the displacement of the halide ion.

The rate of this reaction is significantly influenced by the nature of the halogen, which acts as the leaving group. Iodide is an exceptionally good leaving group, making iodoacetamide a highly reactive alkylating agent.[2] Bromide is also a good leaving group, but generally less so than iodide.[6] Consequently, it is anticipated that this compound will be a potent, yet slightly less reactive, alkylating agent compared to iodoacetamide.

Alkylation Mechanism cluster_bromo This compound cluster_iodo Iodoacetamide Bromo_reagent Phth-N-CH2-C(=O)-CH2Br Bromo_product Phth-N-CH2-C(=O)-CH2-S-Protein Bromo_reagent->Bromo_product + Br- Iodo_reagent I-CH2-C(=O)-NH2 Iodo_product Protein-S-CH2-C(=O)-NH2 Iodo_reagent->Iodo_product + I- Cysteine Protein-SH Cysteine->Bromo_reagent SN2 Cysteine->Iodo_reagent SN2

Figure 1: General SN2 mechanism for cysteine alkylation.

Performance Deep Dive: Reactivity, Specificity, and Side Reactions

Iodoacetamide: The Established Standard

Iodoacetamide's high reactivity ensures rapid and complete alkylation of accessible cysteine residues, a primary reason for its widespread use in proteomics.[7] However, this reactivity is a double-edged sword. Under typical experimental conditions, iodoacetamide is known to cause non-specific modifications of other amino acid residues, including:

  • Methionine: Alkylation of the sulfur atom in methionine is a well-documented side reaction.[1][8]

  • Lysine and Histidine: The amino and imidazole groups of lysine and histidine, respectively, can also be alkylated.

  • N-terminus: The free amino group at the N-terminus of a peptide or protein is also susceptible to alkylation.[4]

These off-target modifications can complicate data analysis in mass spectrometry, potentially leading to misidentification of peptides and proteins.

This compound: A Theoretical Contender

As an α-bromoketone, this compound is expected to be a strong electrophile and an effective alkylating agent for thiols.[9] The key distinguishing feature of this molecule is the bulky phthalimide group. This steric hindrance could potentially enhance the specificity of the alkylation reaction. The larger size of the reagent may prevent it from accessing sterically hindered off-target nucleophiles, thereby reducing the incidence of non-specific modifications observed with the smaller iodoacetamide.

However, this potential increase in specificity may come at the cost of reduced reactivity. The bulky phthalimide group might also sterically hinder the approach to the target cysteine residue, necessitating longer reaction times or higher concentrations to achieve complete alkylation.

Experimental Protocols

The following are generalized protocols for in-solution protein alkylation. Researchers should optimize these conditions for their specific protein of interest and downstream application.

Standard Protocol for In-Solution Alkylation with Iodoacetamide

This protocol is widely used in sample preparation for mass spectrometry-based proteomics.

Iodoacetamide_Workflow start Protein Sample in Buffer (e.g., 8M Urea, 100mM Tris-HCl, pH 8.5) reduce Reduction Add DTT to 5-10 mM Incubate at 56°C for 30 min start->reduce cool Cool to Room Temperature reduce->cool alkylate Alkylation Add Iodoacetamide to 15-20 mM Incubate in the dark at RT for 30 min cool->alkylate quench Quench (Optional) Add DTT to a final concentration of 20-25 mM alkylate->quench downstream Downstream Processing (e.g., Digestion, Desalting) quench->downstream

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Cysteine Modification in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Cysteine and the Need for a Diverse Chemical Toolkit

In the intricate world of proteomics, the amino acid cysteine holds a place of distinction. Its unique thiol (-SH) group is a nexus of chemical reactivity, making it a key player in protein structure, catalysis, and regulation.[1][2] The ability to form and break disulfide bonds gives proteins structural plasticity, while the nucleophilicity of the cysteine thiol allows it to participate directly in enzymatic reactions and serve as a sensor for cellular redox state.[1][2]

For mass spectrometry-based proteomics, controlling the state of cysteine residues is not merely a technical step but a prerequisite for accurate and reproducible analysis.[3][4] The standard workflow involves reducing disulfide bonds to free thiols, followed by alkylation to cap these reactive groups. This prevents re-oxidation and ensures proteins remain in a denatured state for complete enzymatic digestion.[5]

For decades, iodoacetamide (IAA) has been the workhorse for this task, the trusted reagent in countless proteomics experiments.[6][7] However, as the demands for sensitivity, specificity, and functional insight in proteomics have grown, the limitations of this "gold standard" have become increasingly apparent.[6][8] The scientific community's quest for better tools has led to the development and characterization of a diverse array of alternative reagents, each offering a unique profile of reactivity, selectivity, and application potential.

This guide provides a comparative analysis of these alternative reagents. We will move beyond a simple listing of options, delving into the chemical causality behind their performance, presenting supporting experimental data, and offering practical protocols. Our goal is to equip you, the researcher, with the expert knowledge needed to select the optimal reagent for your specific experimental question, whether it's for standard protein identification, quantitative redox proteomics, or the development of targeted covalent inhibitors.

The Benchmark: Iodoacetamide (IAA) and Its Double-Edged Sword

Iodoacetamide is a haloacetamide that reacts with cysteine's thiol group via a straightforward SN2 nucleophilic substitution, forming a stable carbamidomethyl-cysteine thioether bond.[9] Its popularity stems from its high reactivity and the fact that it reliably drives the alkylation reaction to completion under mild conditions.[5][10]

However, IAA's high reactivity is also its primary drawback. It is not perfectly specific for cysteine and is known to cause a range of off-target modifications, which can complicate data analysis and lead to the misinterpretation of results.[3][6]

Key Limitations of Iodoacetamide:

  • Methionine Alkylation: One of the most significant side reactions is the alkylation of methionine residues. This can affect up to 80% of methionine-containing peptides, leading to a prominent neutral loss during mass spectrometry that complicates peptide identification and quantification.[3][5][11]

  • Other Off-Target Reactions: IAA can also react with the side chains of histidine, lysine, aspartate, glutamate, and tyrosine, as well as peptide N-termini, albeit to a lesser extent.[5][12]

  • Artifactual Modifications: These unintended modifications can be mistaken for biological post-translational modifications (PTMs), leading to false positives and wasted validation efforts.

These limitations have been a major driving force in the search for more specific and "cleaner" alkylating agents.

A Comparative Analysis of Mainstream Alternatives

Several alternative reagents have gained traction in the proteomics community, each offering a different balance of reactivity, specificity, and cost.

Chloroacetamide (CAA)

As another haloacetamide, chloroacetamide (CAA) reacts via the same SN2 mechanism as IAA but is generally less reactive.[3] This reduced reactivity translates to a key advantage: lower off-target alkylation .[13][14] Studies have shown that CAA significantly reduces the unwanted modification of residues like methionine compared to IAA.[3] However, this benefit comes with a significant trade-off. Paradoxically, while CAA reduces alkylation of methionine, it has been shown to cause a dramatic increase in methionine oxidation, affecting up to 40% of methionine-containing peptides.[13][14] This effect can be just as detrimental to data quality as IAA-induced alkylation.

Acrylamide (AA)

Acrylamide is a Michael acceptor that reacts with cysteine thiols via a conjugate addition mechanism.[15][16] It has been recommended as a favorable alternative to iodine-containing reagents like IAA and CAA.[6][8] Systematic evaluations have shown that using acrylamide results in fewer unspecific side effects, particularly avoiding the problematic methionine modifications seen with IAA and CAA.[11] This leads to better overall peptide and protein identification rates.[11]

N-Ethylmaleimide (NEM)

N-Ethylmaleimide (NEM) is another Michael acceptor that is widely used, particularly in studies of redox proteomics.[1][8] It is known for its rapid and complete reaction kinetics with thiols, often outperforming IAA.[17] However, NEM is also known to react with other nucleophiles, and its specificity can be improved by carefully controlling reaction conditions such as pH (keeping it below neutral), concentration, and reaction time.[17]

Performance Comparison of Common Alkylating Agents
FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Acrylamide (AA)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2 SubstitutionSN2 SubstitutionMichael AdditionMichael Addition
Cysteine Efficiency High (>97%)[3]High (>97%)[3]HighVery High
Reaction Speed Fast[3]Slower than IAA[3]ModerateVery Fast[17]
Key Advantage Well-established, high efficiencyReduced off-target alkylation[13][14]"Cleaner" reaction, avoids iodine-related artifacts[6][11]Rapid kinetics
Major Disadvantage Significant off-target reactions, especially Met alkylation[5][11]Induces significant methionine oxidation (up to 40%)[13][14]Potential for polymerizationCan react with other nucleophiles if not optimized[17]
Mass Shift (on Cys) +57.021 Da+57.021 Da+71.037 Da+125.048 Da
Optimal pH 7.5 - 8.5[9]~8.5~8.56.5 - 7.5[9]

The Next Generation: Advanced Reagents for Specific Applications

Beyond direct replacements for IAA, a new class of reagents is emerging, designed for specialized applications like antibody-drug conjugate (ADC) development, chemical biology, and dynamic redox studies.

Vinyl Heteroarenes and Pyridiniums

Vinyl-substituted aromatic compounds, such as 4-vinylpyridine (4-VP), have long been used for cysteine modification.[4][15] More recently, research has focused on enhancing their reactivity and specificity.

  • Vinylpyrimidines: These reagents show rapid reactivity and high chemoselectivity for cysteines. The resulting thioether conjugates are exceptionally stable under physiological conditions, making them excellent candidates for creating stable bioconjugates like ADCs.[18][19]

  • Quaternized Vinylpyridines: Quaternization of the pyridine ring dramatically boosts the electrophilicity of the vinyl group, enabling ultrafast and highly selective reactions with cysteine residues, even at near-stoichiometric amounts.[20][21][22] A unique feature of this modification is the introduction of a permanent positive charge (+1) per cysteine, which can be used to monitor the reaction progress via changes in electrophoretic mobility.[20][21]

Reversible and Light-Induced Modifications

For studying dynamic processes, reagents that can modify cysteines reversibly or be triggered by an external stimulus are invaluable.

  • Methyl Methanethiosulfonate (MMTS): Unlike most alkylating agents that form a stable thioether bond, MMTS reacts with cysteine to form a disulfide bond. This modification is reversible upon treatment with a reducing agent.[23] This property is widely exploited in redox proteomics to differentiate between initially free and disulfide-bonded cysteines.[1][23]

  • Thiomethyltetrazines: These compounds function as reversible covalent "warheads" for cysteine.[24] A fascinating feature is that their dynamic labeling behavior can be "switched off" inside live cells using bioorthogonal chemistry, effectively locking the probe onto its target. This allows for the study of reversible interactions without losing the signal during sample processing.[24]

  • Light-Induced Modifications: Recent innovations allow for cysteine modification using low-energy red light and a porphyrin-based photocatalyst.[25] This approach avoids the use of UV radiation or heavy-metal catalysts, offering a biocompatible method for labeling proteins in complex biological environments.[25] X-ray induced photo-oxidation is another technique used to study the functional consequences of cysteine modification on protein structure and dynamics.[26][27]

Experimental Design and Protocols

Choosing a reagent is only the first step. Validating its performance within your specific experimental context is crucial for data integrity.

General Proteomics Workflow with Cysteine Modification

The following diagram illustrates the key steps in a standard bottom-up proteomics workflow where the choice of alkylating agent is critical.

G cluster_prep Sample Preparation cluster_analysis Analysis p1 1. Protein Extraction (Lysis & Solubilization) p2 2. Reduction (e.g., DTT, TCEP) Cleaves disulfide bonds p1->p2 p3 3. Alkylation (e.g., IAA, CAA, AA) Caps free thiols p2->p3 a1 4. Protein Digestion (e.g., Trypsin) p3->a1 Alkylated Proteins a2 5. LC-MS/MS Analysis a1->a2 a3 6. Database Search & Data Analysis a2->a3

Caption: Standard bottom-up proteomics workflow.

Protocol: Comparative Evaluation of Alkylating Reagents

This protocol provides a framework for comparing the efficiency and off-target effects of different alkylating agents (e.g., IAA vs. Acrylamide) on a complex protein lysate.

1. Sample Preparation: a. Lyse cells or tissue in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). b. Determine protein concentration using a standard assay (e.g., BCA). c. Aliquot equal amounts of protein for each condition to be tested.

2. Reduction: a. Add Dithiothreitol (DTT) to a final concentration of 10 mM to each aliquot. b. Incubate at 56°C for 30 minutes to reduce all disulfide bonds. c. Cool samples to room temperature.

3. Alkylation (Parallel Reactions): a. Condition A (Iodoacetamide): Add IAA to a final concentration of 20 mM. b. Condition B (Acrylamide): Add Acrylamide to a final concentration of 20 mM. c. Condition C (Control): Add buffer only. d. Incubate all samples in the dark at room temperature for 30 minutes.

4. Sample Cleanup & Digestion: a. Quench any excess alkylating reagent by adding DTT to a final concentration of 5 mM. b. Dilute the urea concentration to <2 M with 50 mM Ammonium Bicarbonate. c. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. d. Incubate overnight at 37°C.

5. Mass Spectrometry and Data Analysis: a. Desalt the resulting peptide mixtures using a C18 StageTip or equivalent. b. Analyze each sample by LC-MS/MS. c. Search the data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). d. Crucially, configure the search parameters to include the expected cysteine modification for each reagent as a fixed modification, and potential off-target modifications (e.g., carbamidomethyl on Met for IAA) as variable modifications.

6. Evaluation Metrics: a. Alkylation Efficiency: Calculate the percentage of identified cysteine-containing peptides that carry the correct modification. b. Off-Target Modifications: Quantify the percentage of peptides identified with unintended modifications (e.g., on methionine, lysine, N-terminus). c. Total Identifications: Compare the total number of unique peptides and proteins identified between conditions.

Reaction Mechanisms at a Glance

The chemical basis for the different reactivity profiles of these reagents lies in their distinct mechanisms of reaction with the cysteine thiolate.

G cluster_mech Alkylation Mechanisms cluster_sn2 Haloacetamides (IAA, CAA) cluster_ma Michael Acceptors (NEM, AA) cys Protein-Cys-S⁻ (Thiolate) sn2_reagent X-CH₂-CONH₂ (X = I or Cl) ma_reagent Electrophilic C=C Double Bond sn2_product Protein-Cys-S-CH₂-CONH₂ (Stable Thioether) sn2_reagent->sn2_product SN2 Substitution ma_product Protein-Cys-S-C-CH- (Stable Thioether) ma_reagent->ma_product Michael Addition

Caption: Key reaction mechanisms for cysteine modification.

Conclusion and Future Outlook

The era of relying solely on iodoacetamide for cysteine alkylation is evolving. While IAA remains a useful tool, a critical understanding of its limitations is essential for high-quality proteomics research.[6] Alternatives like chloroacetamide and, more notably, acrylamide offer compelling advantages for standard bottom-up proteomics by minimizing detrimental side reactions that can compromise data quality.[6][11]

Looking forward, the field is moving towards increasingly sophisticated chemical probes that offer more than just simple thiol blockage. Reagents that provide enhanced selectivity (e.g., quaternized vinylpyridines), reversibility (e.g., thiomethyltetrazines), or spatiotemporal control (e.g., light-activated probes) are expanding the proteomics toolkit.[20][24][25] These next-generation covalent probes are not just analytical reagents; they are powerful tools for dissecting complex biological processes, enabling the study of dynamic protein function and aiding in the rational design of novel covalent therapeutics.[28][29]

As application scientists, we recommend a thoughtful approach to reagent selection. Consider the specific goals of your experiment. For routine protein identification where minimizing artifacts is paramount, acrylamide presents a strong, data-supported alternative to IAA. For applications in chemical biology or drug development, the investment in exploring next-generation reagents can yield unprecedented insights into protein function and reactivity. The continued innovation in cysteine-reactive chemistry promises an exciting future for proteomics, enabling us to probe the proteome with ever-increasing precision and depth.

References
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A Comparative Guide to Site-Specific Protein Modification: Validating 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone technique for elucidating biological function, developing diagnostics, and engineering novel therapeutics. The ability to target a specific amino acid residue—site-specificity—is paramount. This guide provides an in-depth technical comparison of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, an α-haloketone reagent, against other common alternatives for protein modification. We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting data to ensure scientific integrity.

Understanding the Reagent: The Chemistry of an α-Haloketone

This compound belongs to the class of α-haloketones. Its reactivity is dictated by two key features: the electrophilic carbon adjacent to the bromine atom and the carbonyl group. The carbonyl group acts as an electron-withdrawing group, which enhances the polarity of the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack.[1] This inherent reactivity makes it a potent alkylating agent for modifying proteins.

The primary targets for such electrophiles on a protein are nucleophilic amino acid side chains. In order of general reactivity, these are cysteine, histidine, lysine, and serine.[2] However, the pKa of the side chain is critical; the deprotonated form is the active nucleophile. Cysteine's thiol group has a pKa typically around 8.5, meaning that at physiological or slightly basic pH, a significant population of highly nucleophilic thiolate anions (RS⁻) exists, making it the most common target for reagents like α-haloketones.[3][4]

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cysteine thiolate attacks the carbon bearing the bromine, displacing the bromide ion and forming a stable thioether bond.

Caption: Sₙ2 reaction of a cysteine thiolate with an α-haloketone.

The isoindoline-1,3-dione (phthalimide) portion of the molecule is generally considered a stable protecting group.[5][6] However, it is known to react with primary amines, which could be a consideration for potential side reactions with lysine under specific conditions, although this is far less favorable than the primary alkylation reaction.[7][8]

Performance Comparison with Alternative Cysteine-Modifying Reagents

The choice of modifying reagent is critical and depends on the experimental goals, including desired specificity, reaction speed, and stability of the final conjugate. Here, we compare our α-haloketone with two of the most widely used cysteine-modification reagents: Iodoacetamide (IAM) and N-Ethylmaleimide (NEM).

FeatureThis compoundIodoacetamide (IAM)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael Addition
Optimal pH 7.5 - 8.58.0 - 8.5[9]6.5 - 7.5[10]
Relative Reaction Speed Moderate to FastFastVery Fast (<15 min)[9]
Specificity for Cysteine High (predicted)Moderate to HighHigh at neutral pH
Known Side Reactions Predicted to react with His, Lys, Met at higher pH, similar to IAM. The phthalimide group could potentially react with primary amines.Can react with His, Lys, Met, and N-terminal amino groups, especially with excess reagent or prolonged reaction times.[11][12][13]Can react with Lys at pH > 8.5. The thioether bond can undergo hydrolysis (reversibility).[10][14]
Key Advantage Forms a stable thioether bond with a ketone handle for potential further derivatization.Well-characterized, widely used in proteomics for blocking free cysteines.[15][16]Very rapid reaction kinetics, highly specific at neutral pH.[14]
Key Disadvantage Less documented in proteomics literature; potential for off-target reactions must be carefully validated.Iodine-containing reagents can cause non-specific modifications, especially of methionine, complicating MS analysis.[12][17][18]The resulting adduct is potentially reversible through hydrolysis, which can be a drawback for stable labeling.

Expert Insights: While IAM is a workhorse in proteomics for routine reduction and alkylation, its side reactions are well-documented.[11][12] NEM offers speed and specificity at neutral pH but introduces concerns about adduct stability. The α-haloketone class, including this compound, presents a compelling alternative. It forms a stable thioether bond like IAM but avoids the iodine-related issues in mass spectrometry. Furthermore, the resulting ketone group can serve as a chemical handle for subsequent bio-orthogonal reactions, adding a layer of functionality.

Experimental Workflow: Protein Modification and Validation

A robust experimental design is a self-validating system. The following workflow incorporates essential steps for control and verification, from initial modification to definitive site-specificity analysis.

G A 1. Protein Preparation (Reduction of Disulfides) B 2. Alkylation Reaction (with α-Haloketone) A->B C 3. Quench Reaction (Remove Excess Reagent) B->C D 4. Sample Cleanup (e.g., Desalting / Buffer Exchange) C->D E 5. Validation: Intact Mass Analysis (Confirm Mass Shift) D->E Initial Check F 6. Proteolytic Digestion (e.g., Trypsin) D->F Definitive Validation G 7. LC-MS/MS Analysis (Peptide Mapping) F->G H 8. Data Analysis (Identify Modified Peptide & Site) G->H cluster_0 MS Validation Workflow A Modified Protein B Proteolytic Digestion (e.g., Trypsin) A->B C Peptide Mixture B->C D LC Separation C->D E MS1 Scan (Measure Peptide Masses) D->E F MS2 Scan (Fragmentation) (Sequence Peptides) E->F Select Peptide for MS/MS G Database Search F->G H Identify Modified Peptide and Confirm Site G->H

Caption: Bottom-up proteomics workflow for modification site validation.

Protocol 2: Sample Preparation for MS-Based Site Identification
  • Protein Digestion:

    • Following modification and cleanup (Protocol 1), ensure the protein is in a denaturant-free buffer compatible with enzymatic digestion (e.g., 50 mM ammonium bicarbonate, pH 8.0). The urea concentration must be below 1 M to ensure protease activity.

    • Add a protease, typically Trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid or trifluoroacetic acid.

    • Clean and concentrate the peptides using a C18 solid-phase extraction method (e.g., a ZipTip or spin column). This removes salts and detergents that interfere with MS analysis.

  • LC-MS/MS Analysis:

    • The desalted peptides are separated by reverse-phase liquid chromatography (LC) based on hydrophobicity and introduced directly into the mass spectrometer.

    • MS1 Scan: The instrument scans and measures the mass-to-charge (m/z) ratio of all intact peptides eluting from the column. A successful modification will result in a peptide whose mass has increased by the exact mass of the added chemical moiety (C₁₁H₈NO₂ = 186.05 Da for the modifying group after loss of HBr).

    • MS2 Scan (Tandem MS): The mass spectrometer isolates a specific peptide of interest (e.g., the one with the expected mass shift) and fragments it. The resulting fragment ions are measured.

  • Data Analysis:

    • The fragment ion spectra (MS2) are searched against a protein sequence database. Software algorithms match the experimental fragmentation pattern to the theoretical pattern of the protein's peptides.

    • By specifying the mass of the modification as a "variable modification" on cysteine residues, the software can pinpoint the exact peptide that was modified. The specific fragment ions observed (b- and y-ions) will unambiguously confirm which amino acid within that peptide bears the modification.

Conclusion

This compound is a promising reagent for site-specific protein modification, leveraging the well-established reactivity of α-haloketones towards cysteine residues. Its primary advantages over traditional reagents like iodoacetamide include the absence of iodine, which can simplify mass spectrometry analysis, and the introduction of a ketone functional handle for potential downstream applications.

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  • Wang, H., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(12), e202116121. [Link]

  • Kuznetsova, A. A., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1193-1207. [Link]

  • Abo, M., & Weerapana, E. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Methods in Molecular Biology, 1654, 247–258. [Link]

  • Sechi, S. (2017). Modification of Cysteine. Current Protocols in Protein Science, 87, 15.1.1-15.1.23. [Link]

  • Zhang, X., et al. (2022). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides. Journal of the American Chemical Society, 144(31), 14046–14053. [Link]

  • Ormazábal-Toledo, R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 10, 833989. [Link]

  • Zhang, C., & Xian, M. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry, 28(50), e202201389. [Link]

  • LibreTexts Chemistry. (2019). Introduction to Amino Acid Reactivity. Retrieved from [Link]

Sources

A Comparative Kinetic Analysis of Cysteine Modification: 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione versus Common Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues is a cornerstone of chemical biology and drug development, enabling the synthesis of antibody-drug conjugates, the study of protein function, and the design of targeted covalent inhibitors. The choice of a cysteine-modifying reagent is critical, as it dictates the efficiency, selectivity, and stability of the resulting bioconjugate. This guide provides an in-depth kinetic analysis of 2-(3-bromo-2-oxopropyl)isoindoline-1,3-dione, a promising α-bromoketone, and compares its performance with the widely used cysteine alkylating agents, iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Introduction to Cysteine Alkylation

The high nucleophilicity of the cysteine thiol group makes it a prime target for electrophilic reagents.[1] Alkylation of cysteine residues is a fundamental technique used to prevent the formation of disulfide bonds, a crucial step in proteomics for protein characterization by mass spectrometry.[2][3] Furthermore, the irreversible nature of this covalent modification is leveraged in the design of potent and selective covalent inhibitors in drug discovery.[4]

The reactivity of a cysteine residue is highly dependent on its local environment and the pH of the solution, which influences the protonation state of the thiol group. The deprotonated thiolate anion is the more nucleophilic and reactive species.[5] Common cysteine alkylating agents, such as haloacetamides and maleimides, react via nucleophilic substitution (SN2) or Michael addition, respectively.[6]

The Reagent in Focus: this compound

This compound belongs to the class of α-haloketones, which are known to be effective alkylating agents for nucleophiles, including the thiol group of cysteine. The presence of the electron-withdrawing ketone and the phthalimide group is expected to enhance the electrophilicity of the carbon atom bearing the bromine, making it susceptible to nucleophilic attack by the cysteine thiolate.

Reaction Mechanism

The reaction of this compound with cysteine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cysteine Cysteine (Thiolate form) TS Sₙ2 Transition State Cysteine->TS Nucleophilic Attack Reagent This compound Reagent->TS Product Cysteine Adduct TS->Product Bond Formation Bromide Bromide Ion TS->Bromide Leaving Group Departure

Caption: Sₙ2 reaction of this compound with cysteine.

Performance Comparison with Alternative Reagents

To provide a comprehensive evaluation, we compare the kinetic performance of this compound with two of the most common cysteine-modifying reagents: iodoacetamide (IAM) and N-ethylmaleimide (NEM).

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Type Sₙ2 AlkylationSₙ2 AlkylationMichael Addition
Primary Target Cysteine ThiolCysteine ThiolCysteine Thiol
Second-Order Rate Constant (k₂) with Cysteine Estimated to be high~0.6 M⁻¹s⁻¹ (at pH 7)[7]Generally faster than IAM[8]
Known Off-Target Residues Inferred: Methionine, Lysine, HistidineMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[7]Lysine, Histidine (at alkaline pH)
Adduct Stability Stable ThioetherStable ThioetherThioether adduct can undergo hydrolysis

Experimental Protocols for Kinetic Analysis

A robust and reproducible experimental protocol is essential for the accurate determination of reaction kinetics. The following section outlines a detailed methodology for a comparative kinetic analysis using a spectrophotometric assay.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis Reagent_Prep Prepare stock solutions of Cysteine and Alkylating Agents Initiate Initiate reaction by mixing Cysteine and Alkylating Agent Reagent_Prep->Initiate Buffer_Prep Prepare reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4) Buffer_Prep->Initiate Incubate Incubate at a constant temperature (e.g., 25°C) Initiate->Incubate Aliquots Take aliquots at specific time points Incubate->Aliquots Quench Quench reaction (e.g., with excess DTT) Aliquots->Quench Ellman Perform Ellman's Assay (DTNB) Quench->Ellman Measure Measure absorbance at 412 nm Ellman->Measure Concentration Calculate remaining Cysteine concentration Measure->Concentration Plot Plot [Cysteine] vs. Time Concentration->Plot Kinetics Determine second-order rate constant (k₂) Plot->Kinetics

Caption: Workflow for kinetic analysis of cysteine alkylation.

Detailed Protocol: Kinetic Analysis using Ellman's Reagent (DTNB)

This protocol describes the determination of the second-order rate constant for the reaction of an alkylating agent with cysteine by monitoring the decrease in free thiol concentration over time.

Materials:

  • L-Cysteine

  • This compound

  • Iodoacetamide (IAM)

  • N-ethylmaleimide (NEM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate monobasic and dibasic

  • Dithiothreitol (DTT)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 7.4.

    • Cysteine Stock Solution: Prepare a fresh 10 mM stock solution of L-cysteine in the reaction buffer.

    • Alkylating Agent Stock Solutions: Prepare 10 mM stock solutions of this compound, IAM, and NEM in a suitable solvent (e.g., DMSO or ethanol) and then dilute in the reaction buffer to the desired final concentration.

    • DTNB Solution: Prepare a 4 mg/mL solution of DTNB in the reaction buffer.[10]

  • Kinetic Run:

    • Equilibrate the reaction buffer and reactant solutions to the desired temperature (e.g., 25°C).

    • In a reaction vessel, add the reaction buffer and the cysteine stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the alkylating agent stock solution to achieve the desired final concentration (e.g., 1 mM for a 1:1 molar ratio). Start a timer immediately.

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Thiol Quantification (Ellman's Assay):

    • Immediately add the aliquot to a tube containing a known excess of a quenching agent like DTT to stop the reaction. Correction: For monitoring the disappearance of the reactant cysteine, the aliquot should be directly added to the DTNB solution to quantify the remaining free thiol. Quenching with DTT would interfere with the assay.

    • To a cuvette, add the reaction buffer and 50 µL of the DTNB solution.[10]

    • Add a small volume of the reaction aliquot (e.g., 10 µL) to the cuvette.[9]

    • Mix well and incubate at room temperature for 5-15 minutes.[9][10]

    • Measure the absorbance at 412 nm using the UV-Vis spectrophotometer.[9][10]

  • Data Analysis:

    • Create a standard curve using known concentrations of L-cysteine to determine the molar extinction coefficient of the TNB²⁻ product at 412 nm. The literature value is approximately 14,150 M⁻¹cm⁻¹.[10]

    • Calculate the concentration of remaining free cysteine at each time point using the Beer-Lambert law (A = εbc).

    • Plot the reciprocal of the cysteine concentration (1/[Cys]) versus time.

    • For a second-order reaction with equal initial concentrations of reactants, the slope of this plot will be equal to the second-order rate constant, k₂.

Discussion and Conclusion

The selection of a cysteine-modifying reagent is a critical decision in experimental design. While iodoacetamide and N-ethylmaleimide are well-characterized and widely used, novel reagents such as this compound offer potentially advantageous properties.

Based on its chemical structure as an α-bromoketone, this compound is anticipated to be a highly reactive cysteine alkylating agent. The electron-withdrawing nature of the adjacent carbonyl and phthalimide moieties should enhance the electrophilicity of the α-carbon, potentially leading to faster reaction kinetics compared to iodoacetamide. The resulting thioether linkage is expected to be highly stable, a desirable feature for many applications.

However, as with other highly reactive alkylating agents, the potential for off-target reactions with other nucleophilic amino acid residues should be considered and experimentally evaluated, particularly under conditions of higher pH and prolonged reaction times.

The provided experimental protocol offers a robust framework for researchers to perform a direct kinetic comparison of this compound with other cysteine-modifying reagents in their own laboratories. Such empirical data is invaluable for selecting the optimal reagent that balances reactivity, selectivity, and stability for a specific research application, ultimately leading to more reliable and reproducible results in proteomics, drug discovery, and chemical biology.

References

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. (2025). ResearchGate. [Link]

  • The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2025). ResearchGate. [Link]

  • Reactive-cysteine profiling for drug discovery. (2019). National Institutes of Health. [Link]

  • 2-(3-Bromopropyl)isoindoline-1,3-dione. (n.d.). National Institutes of Health. [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. [Link]

  • Thiol Quantification Protocol. (n.d.). Scribd. [Link]

  • DTNB Assay for Free Thiol. (n.d.). ResearchGate. [Link]

  • A Protocol for the Determination of Free Thiols. (n.d.). University of Utah. [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2025). ResearchGate. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are daily pursuits. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione, a halogenated organic compound. By understanding the inherent chemical properties and potential hazards, laboratory personnel can implement a disposal plan that is both safe and compliant.

Understanding the Hazard Profile

This compound is a compound whose toxicological properties have not been fully investigated.[1] However, its structure as an alpha-bromoketone suggests potential reactivity and lachrymatory properties. The presence of bromine, a halogen, necessitates careful handling to avoid the release of harmful substances into the environment.

Key Hazards to Consider:

  • Irritation: May cause respiratory irritation.[1]

  • Unknown Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

  • Environmental Hazard: As with many halogenated organic compounds, improper disposal can lead to environmental contamination.

Core Principles of Disposal

The primary objective when disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. This is achieved through a combination of appropriate personal protective equipment (PPE), designated and properly labeled waste containers, and adherence to institutional and regulatory disposal protocols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, it is imperative to wear appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]

  • Respiratory Protection: For handling larger quantities or in situations where dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended.[1]

  • Protective Clothing: A lab coat should be worn to protect street clothes from contamination.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal by your institution's environmental health and safety (EHS) department.

  • Designated Waste Container: Use a clearly labeled, leak-proof container for all solid waste contaminated with this compound. The label should include the full chemical name, the words "Hazardous Waste," and the primary hazard(s).

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and pipette tips. Collect these items in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled liquid waste container. The solvent should be compatible with the container material.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1] For liquid spills, use an inert absorbent material to soak up the spill before placing it in the waste container.

  • Decontamination: Clean the affected area thoroughly with soap and water.[1] All cleaning materials should be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of this compound should be handled by a licensed professional waste disposal service.[1]

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the combustion byproducts, which may include hydrogen bromide.[1]

  • Contact EHS: Your institution's EHS department will coordinate with a licensed waste disposal company for the final pickup and disposal of the hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Generation cluster_collection Collection cluster_disposal Final Disposal Start Handling 2-(3-Bromo-2-oxopropyl) isoindoline-1,3-dione PPE Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) Start->PPE Waste_Generated Waste Generated PPE->Waste_Generated Solid_Waste Solid Waste (gloves, paper, etc.) Waste_Generated->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions) Waste_Generated->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid EHS Contact Environmental Health & Safety (EHS) Collect_Solid->EHS Collect_Liquid->EHS Incineration Licensed Professional Incineration EHS->Incineration

Caption: Disposal workflow for this compound.

Data Summary Table

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 6284-26-0[1]
Molecular Formula C11H8BrNO3[1]
Molecular Weight 282.09 g/mol [1]
Primary Hazards May cause respiratory irritation; toxicological properties not fully investigated.[1]
Recommended PPE Safety goggles, nitrile gloves, lab coat, respirator (as needed).[1]
Spill Cleanup Sweep up solid material, use inert absorbent for liquids. Decontaminate with soap and water.[1]
Disposal Method Incineration by a licensed professional waste disposal service.[1]

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Capot Chemical. (2026, January 7). MSDS of 2-(3-BROMO-2-OXO-PROPYL)-ISOINDOLE-1,3-DIONE. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safe Handling: 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety and handling protocols for 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione (CAS No. 6284-26-0). The foundational principle of this guidance is precaution; as the toxicological properties of this compound have not been thoroughly investigated, we must treat it with the respect due to a substance with unknown long-term health effects.[1] Adherence to these protocols is not merely about compliance but about fostering a culture of safety and scientific integrity within the laboratory.

Hazard Assessment: Understanding the Risks

A comprehensive understanding of the potential hazards is the cornerstone of any effective safety plan. While a complete toxicological profile for this compound is not available, the existing data mandates a cautious approach.[1] The known and potential hazards are summarized below.

Hazard CategoryDescriptionRationale and Recommended Action
Acute Toxicity The acute toxicity is not fully determined.[1] However, related bromo-organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.Assume the compound is hazardous via all routes of exposure. Engineering controls and comprehensive PPE are mandatory.
Respiratory Irritation Classified as a potential respiratory irritant.[1] Inhalation of dust can lead to irritation of the respiratory tract.All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.
Skin & Eye Contact No specific data is available for skin corrosion/irritation or serious eye damage.[1]Assume the compound is an irritant. Direct contact with skin and eyes must be strictly avoided through appropriate gloves and eye protection.
Sensitization Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]This underscores the need for consistent and correct use of PPE to prevent sensitization over time.
Flammability The material is noted as being highly flammable, requiring extra care during incineration.[1]Keep away from heat and sources of ignition. Use appropriate fire extinguishers (water spray, foam, dry chemical, CO2).[1]
Carcinogenicity No components of this product are listed as carcinogens by IARC.[1]While not classified as a carcinogen, the lack of comprehensive data means exposure should still be minimized.

Core Personal Protective Equipment (PPE) Protocol

The primary directive for handling this compound is to minimize all potential routes of exposure. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[2] PPE serves as the essential final barrier.

  • Hand Protection : Always handle with gloves.[1]

    • Type : Nitrile gloves are a suitable minimum requirement. They must be inspected for any signs of degradation or perforation before use.[1]

    • Technique : For tasks with a higher risk of contamination, the use of double gloves is strongly recommended.[3] This allows for the removal of the outer, contaminated glove within the containment area (e.g., fume hood), minimizing the spread of contamination.[3] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as chemical waste immediately after use.[1]

  • Eye and Face Protection :

    • Minimum : Tight-sealing chemical safety goggles are mandatory to protect against dust particles.

    • Recommended : When handling larger quantities or when there is a potential for splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

  • Respiratory Protection : All work with the solid material should be conducted within a chemical fume hood to control exposure.[2] If a situation arises where dust may be generated outside of a fume hood (e.g., a large spill), respiratory protection is required.[2]

    • Nuisance Exposure : For low-level or nuisance exposures to dust, a P95 (US) or P1 (EU) particle respirator is the minimum requirement.[1]

    • Higher-Level Protection : For significant aerosol generation or spill cleanup, a higher level of protection is necessary. Use an OV/AG/P99 (US) or ABEK-P2 (EU) combination respirator cartridge, which provides protection against organic vapors, acid gases, and particulates.[1]

  • Body Protection :

    • Wear a clean, fully buttoned laboratory coat to protect skin and personal clothing.

    • For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.

Procedural Guidance: Weighing and Handling Protocol

This step-by-step protocol for weighing the solid compound integrates the PPE requirements into a standard laboratory workflow.

  • Preparation :

    • Designate a specific area within a certified chemical fume hood for the procedure.

    • Ensure all necessary equipment (spatulas, weigh paper, secondary containers) is inside the hood.

    • Place a labeled waste bag inside the hood for contaminated disposables.

  • Donning PPE :

    • Don a lab coat, followed by safety goggles and any additional face protection.

    • Don the first pair of nitrile gloves.

    • Don the second, outer pair of nitrile gloves.

  • Handling the Compound :

    • Carefully open the primary container, keeping the opening pointed away from your breathing zone.

    • Use a clean spatula to transfer the desired amount of powder to weigh paper or a tared container.

    • Perform all transfers slowly and deliberately to minimize the creation of airborne dust.

    • Securely close the primary container immediately after use.

  • Cleanup :

    • Carefully wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth (e.g., wetted with 70% ethanol) to capture any remaining dust.

    • Place all contaminated disposables (weigh paper, wipes, outer gloves) into the designated waste bag inside the hood.

  • Doffing PPE :

    • Remove the outer pair of gloves while still in the fume hood and place them in the waste bag.

    • With the inner gloves still on, transport the sealed waste bag to the appropriate hazardous waste container.

    • Remove the lab coat, hanging it so the exterior does not contact clean surfaces.

    • Remove eye protection.

    • Remove the inner pair of gloves using the proper technique.

    • Immediately wash hands thoroughly with soap and water.[1]

Emergency Operations Plan

Preparedness is key to mitigating the impact of an unexpected event.

Exposure Response

Immediate action is critical. In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[1]

  • Inhalation : Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1]

Spill Management

The response to a spill depends on its scale. For any major spill, evacuate the area and contact your institution's environmental health and safety department.

The following workflow outlines the procedure for a minor spill that can be safely managed by trained laboratory personnel.

Spill_Response_Workflow cluster_prep Phase 1: Assess & Secure cluster_action Phase 2: Contain & Clean cluster_post Phase 3: Dispose & Decontaminate Assess Assess Spill Size & Risk Evacuate Alert Others & Evacuate Area If Necessary Assess->Evacuate Ventilate Ensure Adequate Ventilation (Fume Hood) Evacuate->Ventilate Don_PPE Don Full PPE (Double Gloves, Respirator, Goggles) Ventilate->Don_PPE Contain Gently Cover Spill with Absorbent Material Don_PPE->Contain Clean Pick Up Material Without Creating Dust Contain->Clean Dispose Place Waste in a Labeled, Sealed Container Clean->Dispose Decontaminate Clean Spill Area & Equipment Dispose->Decontaminate Doff_PPE Doff PPE & Dispose as Waste Decontaminate->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for minor chemical spill response.

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Waste Product : All surplus this compound and materials heavily contaminated with it must be treated as hazardous waste.[1] This waste should be disposed of by a licensed professional waste disposal service, likely via incineration in a specialized facility.[1] Do not dispose of this chemical down the drain.[1]

  • Contaminated Materials : All disposable PPE, weigh paper, wipes, and other contaminated materials must be collected in a sealed, labeled container and disposed of as hazardous chemical waste along with the unused product.[1]

  • Equipment Decontamination : Non-disposable equipment, such as glassware and spatulas, should be carefully decontaminated by rinsing with an appropriate solvent in a fume hood before standard washing procedures.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability, ensuring that your valuable research is conducted with the utmost care for personnel safety and environmental responsibility.

References

  • Capot Chemical. (2026, January 7). MSDS of 2-(3-BROMO-2-OXO-PROPYL)-ISOINDOLE-1,3-DIONE.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET.
  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • Fisher Scientific. (2010, September 16). SAFETY DATA SHEET.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • CPAchem Ltd. (2023, May 26). Safety data sheet.
  • Berner International GmbH. PRODUCT BROCHURE Personal protective equipment and consumables.
  • Chemicea Pharmaceuticals Pvt Ltd. Material Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.